molecular formula C6H7N3O4 B107173 (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid CAS No. 16230-87-8

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Cat. No.: B107173
CAS No.: 16230-87-8
M. Wt: 185.14 g/mol
InChI Key: NLTLZGISRLBDJI-UHFFFAOYSA-N
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Description

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-methyl-4-nitroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4-7-5(9(12)13)2-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTLZGISRLBDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167354
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16230-87-8
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016230878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, a significant molecule in medicinal chemistry and drug development, is recognized as a key metabolite and impurity of the widely used antibiotic, metronidazole.[1][2] Its synthesis is of paramount importance for researchers in drug metabolism, toxicology, and formulation science to enable accurate analytical method development, impurity profiling, and toxicological assessments. This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, delving into the mechanistic underpinnings of the reaction, detailed experimental protocols, and the rationale behind procedural choices.

Strategic Overview of the Synthesis Pathway

The most direct and widely employed synthetic route to this compound is a two-step process. This pathway begins with the N-alkylation of 2-methyl-4-nitroimidazole, followed by the hydrolysis of the resulting ester intermediate. This approach is favored for its efficiency and the ready availability of the starting materials.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 2-methyl-4-nitroimidazole 2-methyl-4-nitroimidazole Ester_intermediate Ethyl (2-methyl-4-nitro-1H- imidazol-1-yl)acetate 2-methyl-4-nitroimidazole->Ester_intermediate Base (K2CO3) Solvent (Acetonitrile) Heat Haloacetic_acid_ester Haloacetic acid ester (e.g., ethyl chloroacetate) Haloacetic_acid_ester->Ester_intermediate Ester_intermediate_2 Ethyl (2-methyl-4-nitro-1H- imidazol-1-yl)acetate Final_product (2-methyl-4-nitro-1H- imidazol-1-yl)acetic acid Ester_intermediate_2->Final_product Acid or Base catalysis (e.g., HCl or NaOH) N_Alkylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Imidazole 2-methyl-4-nitroimidazole Imidazolide Imidazolide anion (nucleophile) Imidazole->Imidazolide Deprotonation Base K₂CO₃ Base->Imidazolide Imidazolide_2 Imidazolide anion Haloacetate Ethyl chloroacetate (electrophile) Product Ethyl (2-methyl-4-nitro-1H- imidazol-1-yl)acetate Haloacetate->Product Imidazolide_2->Product SN2 attack

Caption: N-Alkylation reaction mechanism.

Experimental Protocol: Synthesis of Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate

This protocol is a synthesis of established procedures and provides a reliable method for the preparation of the ester intermediate. [3][4] Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Methyl-4-nitroimidazole127.1010.0 g0.0787
Ethyl chloroacetate122.5511.6 g (9.6 mL)0.0946
Anhydrous Potassium Carbonate138.2113.1 g0.0948
Acetonitrile41.05150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4-nitroimidazole (10.0 g, 0.0787 mol) and acetonitrile (150 mL).

  • Stir the mixture to dissolve the starting material.

  • Add anhydrous potassium carbonate (13.1 g, 0.0948 mol) to the solution.

  • Add ethyl chloroacetate (9.6 mL, 0.0946 mol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate as a crystalline solid.

  • Dry the product in a vacuum oven at 40-50°C.

Expected Yield: 80-90%

Characterization Data for Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 110-112°C (383-385 K). [4]* ¹H NMR (300 MHz, CDCl₃): δ 7.74 (s, 1H, H-5), 4.69 (s, 2H, NCH₂), 4.27 (q, J=7.2 Hz, 2H, OCH₂), 2.40 (s, 3H, CH₃), 1.30 (t, J=7.2 Hz, 3H, OCH₂CH₃). [3]* ¹³C NMR (75 MHz, CDCl₃): δ 165.9 (CO), 145.5 (C), 120.7 (CH), 62.8 (CH₂O), 48.1 (NCH₂), 14.1 (CH₃), 12.8 (CH₃). [3]

Part 2: Hydrolysis of the Ester Intermediate

The final step in the synthesis is the hydrolysis of the ester group of ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Mechanistic Considerations

Acid-Catalyzed Hydrolysis: This is a reversible process, and to drive the reaction to completion, a large excess of water is typically used. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol and the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction and is often preferred for its high yield and simpler workup. The hydroxide ion acts as a strong nucleophile, directly attacking the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating the ethoxide ion. The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, driving the equilibrium towards the products. An acidic workup is then required to protonate the carboxylate salt and isolate the final carboxylic acid.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Ester A2 Protonated Ester A1->A2 H₃O⁺ A3 Tetrahedral Intermediate A2->A3 H₂O A4 Carboxylic Acid A3->A4 -EtOH, -H₃O⁺ B1 Ester B2 Tetrahedral Intermediate B1->B2 OH⁻ B3 Carboxylate Salt B2->B3 -EtOH B4 Carboxylic Acid B3->B4 H₃O⁺ (workup)

Caption: Comparison of acid- and base-catalyzed hydrolysis.

Experimental Protocol: Hydrolysis to this compound

The following protocol describes a base-catalyzed hydrolysis (saponification) followed by an acidic workup.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate213.1810.0 g0.0469
Sodium Hydroxide40.002.8 g0.0700
Water18.02100 mL-
Concentrated HCl36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate (10.0 g, 0.0469 mol) in 100 mL of water.

  • Add sodium hydroxide (2.8 g, 0.0700 mol) to the solution and stir.

  • Heat the mixture to 60-70°C and maintain for 2-3 hours, with continuous stirring.

  • Monitor the reaction by TLC to confirm the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature in an ice bath.

  • Slowly acidify the solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Dry the product under vacuum to obtain this compound.

Expected Yield: >90%

Self-Validating System and Trustworthiness

To ensure the integrity of the synthesis, it is crucial to characterize the final product thoroughly. The identity and purity of this compound, also known as Metronidazole Impurity G, can be confirmed by various analytical techniques.

Characterization Data for this compound:

  • CAS Number: 1010-93-1 [1]* Molecular Formula: C₆H₇N₃O₄ [1]* Molecular Weight: 185.14 g/mol [1]* Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆): δ 13.5 (br s, 1H, COOH), 8.20 (s, 1H, H-5), 5.05 (s, 2H, NCH₂), 2.40 (s, 3H, CH₃).

  • IR (KBr, cm⁻¹): A broad absorption band in the region of 3400-2500 cm⁻¹ (O-H stretching of the carboxylic acid), a sharp peak around 1720 cm⁻¹ (C=O stretching), and strong absorptions around 1540 and 1370 cm⁻¹ (asymmetric and symmetric stretching of the nitro group). [5]

Safety Considerations

  • 2-Methyl-4-nitroimidazole: Harmful if swallowed. Causes skin and serious eye irritation. May be a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. * Haloacetic acid esters (e.g., ethyl chloroacetate): Lachrymatory and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound via the N-alkylation of 2-methyl-4-nitroimidazole followed by ester hydrolysis is a robust and efficient method. This guide has provided a detailed, step-by-step protocol grounded in a thorough understanding of the underlying reaction mechanisms. By following these procedures and adhering to the safety precautions, researchers can reliably synthesize this important compound for their analytical and developmental needs.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Chelghoum, C., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o837. [Link]

  • SynZeal. (n.d.). Metronidazole EP Impurity G. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Metronidazole - Impurity G. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • Wang, H. Y., et al. (2010). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2606. [Link]

  • EDQM. (2023). 2-Methyl-4(5)-nitroimidazole Safety Data Sheet. [Link]

  • ResearchGate. (n.d.). IR spectra of 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid... [Link]

  • Wang, H. Y., Zou, P., Xie, M. H., He, Y. J., & Wu, J. (2010). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta crystallographica. Section E, Structure reports online, 66(Pt 10), o2606. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid is a key heterocyclic compound with potential applications in pharmaceutical development, particularly as an intermediate for antimicrobial agents. A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. It details robust, field-proven experimental protocols for the determination of its critical parameters, including acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, this guide outlines a systematic approach to evaluating the chemical stability of this compound, in alignment with the International Council for Harmonisation (ICH) guidelines. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

Nitroimidazole derivatives have long been a cornerstone in the development of antimicrobial and antiprotozoal agents.[1][2] The strategic placement of the nitro group on the imidazole ring is crucial for their mechanism of action, which often involves bioreduction to generate reactive nitrogen species that induce cellular damage in anaerobic microorganisms.[3] this compound, a member of this important class of compounds, serves as a versatile synthetic intermediate. The presence of a carboxylic acid moiety provides a handle for further molecular modifications, enabling the synthesis of a diverse range of derivatives with potentially enhanced biological activity and optimized pharmacokinetic profiles.

The journey of a drug candidate from the laboratory to the clinic is intricately linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its therapeutic efficacy and safety. This guide is designed to provide a deep dive into the essential physicochemical attributes of this compound, offering both theoretical insights and practical experimental methodologies.

Chemical Identity and Synthesis

IUPAC Name: this compound CAS Registry Number: 16230-87-8 Molecular Formula: C₆H₇N₃O₄ Molecular Weight: 185.14 g/mol

The synthesis of this compound can be achieved through a two-step process, commencing with the N-alkylation of 2-methyl-4(5)-nitroimidazole followed by the hydrolysis of the resulting ester intermediate.

Synthesis of Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate

The regioselective N-alkylation of 2-methyl-4(5)-nitroimidazole is a critical step. The reaction of 2-methyl-4(5)-nitroimidazole with an alkylating agent such as ethyl chloroacetate in the presence of a suitable base and solvent system yields the desired ethyl ester.[4] The choice of base and solvent is crucial to ensure high regioselectivity for the N1 position of the imidazole ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-methyl-4(5)-nitroimidazole 2-methyl-4(5)-nitroimidazole Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate 2-methyl-4(5)-nitroimidazole->Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate N-alkylation Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate Base Base (e.g., K2CO3) Base->Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate Solvent Solvent (e.g., DMF or CH3CN) Solvent->Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Caption: Synthesis of the Ester Intermediate.

Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, for instance with hydrochloric acid, is a common method.[5]

G Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate This compound This compound Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate->this compound Hydrolysis Acid/Base Acid (e.g., HCl) or Base (e.g., NaOH) Acid/Base->this compound G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve compound in co-solvent/water C Add standardized NaOH solution incrementally A->C B Calibrate pH meter B->C D Record pH after each addition C->D E Plot pH vs. Volume of NaOH D->E F Determine pKa at half-equivalence point E->F G cluster_setup Setup & Calibration cluster_analysis Sample Analysis cluster_result Result A Equilibrate C18 column B Inject standards with known logP A->B D Inject this compound A->D C Generate calibration curve (log k' vs. logP) B->C F Interpolate logP from calibration curve C->F E Determine retention time and calculate k' D->E E->F G cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to buffer B Agitate at constant temperature for 24-48h A->B C Centrifuge or filter the suspension B->C D Analyze supernatant by HPLC or UV-Vis C->D E Quantify dissolved compound concentration D->E

Sources

An In-depth Technical Guide to (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of antimicrobial and anticancer research is in constant evolution, driven by the urgent need for novel therapeutic agents that can overcome resistance and offer enhanced efficacy. Within this dynamic field, nitroimidazole derivatives have carved out a significant niche, demonstrating a broad spectrum of biological activity. This guide focuses on a specific, yet important, member of this class: (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid . As a Senior Application Scientist, my objective is to provide a comprehensive technical resource that delves into the core aspects of this molecule, from its fundamental chemical identity and synthesis to its potential applications in drug development. This document is designed to be a practical and insightful tool for researchers actively engaged in the exploration of nitroimidazole chemistry and its therapeutic potential. We will explore the nuances of its structure, the strategic considerations for its synthesis, and the analytical methodologies required for its characterization, all while maintaining a clear focus on the scientific principles that underpin these processes.

Chemical Identity and Physicochemical Properties

This compound , also known as the 4-nitro isomer of metronidazole acid, is a key heterocyclic compound. The precise positioning of the nitro group at the C4 position of the imidazole ring is a critical determinant of its chemical reactivity and biological activity, distinguishing it from its more commonly studied C5 isomer.

Core Structure and CAS Number

The definitive chemical identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

  • Systematic Name: this compound

  • CAS Number: 16230-87-8[1][2]

  • Molecular Formula: C₆H₇N₃O₄

  • Molecular Weight: 185.14 g/mol

The structure consists of a 2-methylimidazole ring substituted with a nitro group at the 4-position and an acetic acid moiety attached to the nitrogen at the 1-position.

Figure 1: Structure of this compound.

Physicochemical Data Summary
PropertyThis compound2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid (Isomer)
CAS Number 16230-87-81010-93-1[3][4]
Molecular Formula C₆H₇N₃O₄C₆H₇N₃O₄[3][4]
Molecular Weight 185.14 g/mol 185.14 g/mol [3][4]
Appearance Not specified (likely a solid)Yellow crystalline powder[5]
Melting Point Not specified302-304 °C[5]
Solubility Not specifiedSoluble in water, slightly soluble in ethanol[5]
pKa Not specifiedNot specified

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved through a two-step process: regioselective N-alkylation of the 2-methyl-4-nitroimidazole precursor, followed by hydrolysis of the resulting ester. This approach allows for controlled introduction of the acetic acid side chain and leverages well-established reaction mechanisms.

Regioselective N-Alkylation of 2-Methyl-4-nitroimidazole

The critical step in the synthesis is the regioselective alkylation of the 2-methyl-4-nitroimidazole starting material. The imidazole ring possesses two nitrogen atoms, but for the synthesis of the target molecule, alkylation must occur at the N-1 position. Studies on the alkylation of substituted nitroimidazoles have shown that the reaction conditions, particularly the choice of base and solvent, play a pivotal role in determining the regioselectivity and overall yield. For 4-nitroimidazoles, alkylation is generally favored at the N-1 position[6].

A common and effective method for this transformation is the reaction of 2-methyl-4-nitroimidazole with an ethyl or methyl haloacetate (e.g., ethyl chloroacetate or methyl bromoacetate) in the presence of a suitable base.

Figure 2: N-Alkylation of 2-methyl-4-nitroimidazole.

Experimental Protocol: Synthesis of Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate

This protocol is adapted from established procedures for the N-alkylation of nitroimidazoles[6][7].

  • Reaction Setup: To a solution of 2-methyl-4-nitroimidazole (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, approximately 1.1 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for a brief period (e.g., 15 minutes) to facilitate the formation of the imidazolide anion. Subsequently, add the alkylating agent, such as ethyl chloroacetate (approximately 2 equivalents), dropwise to the reaction mixture.

  • Reaction Conditions: The reaction temperature significantly influences the yield. Heating the mixture to around 60°C has been shown to markedly improve the yield of N-alkylated products[6]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically quenched with ice-water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ester group to the carboxylic acid. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

The ester is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. This reaction is reversible, and the equilibrium can be driven towards the products by using an excess of water (from the dilute acid)[8].

Base-Promoted Hydrolysis (Saponification):

This is often the preferred method as the reaction is irreversible[9]. The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. This initially yields the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to give the final carboxylic acid product[8][9].

Figure 3: Hydrolysis of the ester to the carboxylic acid.

General Experimental Protocol: Hydrolysis of Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate

  • Saponification: Dissolve the ester in a suitable solvent (e.g., ethanol) and add an aqueous solution of sodium hydroxide (e.g., 1-2 M). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a dilute strong acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid.

  • Isolation and Purification: The precipitated solid can be collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Structural Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound, particularly to ensure the correct regiochemistry of the nitro group.

Spectroscopic and Crystallographic Data

While specific data for the free acid is sparse, the characterization of its ester precursors provides valuable reference points.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure. For ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, the following characteristic signals have been reported:

    • ¹H NMR (300 MHz, CDCl₃): δ 7.74 (s, 1H, H-5), 4.69 (s, 2H, NCH₂), 4.27 (q, 2H, OCH₂), 2.40 (s, 3H, C-CH₃), 1.30 (t, 3H, OCH₂CH₃)[7].

    • ¹³C NMR (75 MHz, CDCl₃): δ 165.9 (CO), 145.5 (C), 120.7 (CH), 62.8 (CH₂O), 48.1 (NCH₂), 14.1 (CH₃), 12.8 (CH₃)[7].

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation. The crystal structure of the methyl ester, methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, has been determined, confirming the connectivity and the planarity of the imidazole ring with the nitro group.

Analytical Separation Techniques

The separation and quantification of this compound, especially in the presence of its 5-nitro isomer, requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method Development:

  • Column: A reverse-phase C18 or C8 column is generally suitable for the separation of these polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is a good starting point. The pH of the mobile phase will be a critical parameter to optimize the retention and peak shape of the acidic analyte.

  • Detection: UV detection is appropriate, as the nitroimidazole chromophore absorbs strongly in the UV region. A detection wavelength of around 315-320 nm is often used for nitroimidazoles.

  • Method Validation: A developed HPLC method should be fully validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, and robustness.

Biological Activity and Potential Applications in Drug Development

Nitroimidazoles as a class are renowned for their broad-spectrum antimicrobial activity against anaerobic bacteria and protozoa. Their mechanism of action involves the reductive activation of the nitro group within the anaerobic environment of the target cell, leading to the formation of cytotoxic radical species that induce DNA damage.

Antimicrobial and Antiparasitic Potential

While this compound is a known metabolite of the 5-nitroimidazole drug metronidazole, its intrinsic biological activity is less characterized. However, the 4-nitroimidazole scaffold is of significant interest in drug discovery. For instance, the antitubercular drug candidate PA-824 is a 4-nitroimidazole derivative. This suggests that the 4-nitro substitution pattern is compatible with potent biological activity. It is plausible that this compound could serve as a lead compound or a fragment for the development of new anti-infective agents.

Hypoxia-Activated Prodrugs and Radiosensitizers

A key application of nitroimidazoles in oncology is their use as hypoxia-activated prodrugs and radiosensitizers. The low oxygen environment (hypoxia) characteristic of solid tumors provides the necessary reducing conditions for the activation of the nitro group. Once activated, the resulting cytotoxic species can selectively kill hypoxic tumor cells, which are often resistant to conventional radiotherapy and chemotherapy. Given its nitroimidazole core, this compound and its derivatives are logical candidates for investigation in this area.

Mechanism_of_Action Prodrug This compound (Prodrug) Activation Reductive Activation (Anaerobic/Hypoxic Conditions) Prodrug->Activation Radical Nitro Radical Anion (Cytotoxic Species) Activation->Radical DNA Cellular DNA Radical->DNA Interaction Damage DNA Strand Breaks & Cell Death DNA->Damage

Figure 4: General mechanism of action for nitroimidazole-based prodrugs.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of medicinal chemistry and drug development. While it is structurally related to a known metabolite of metronidazole, its 4-nitro substitution pattern opens up distinct avenues for therapeutic innovation, particularly in the realms of anti-infectives and oncology. This guide has provided a foundational understanding of its chemical identity, a logical synthetic pathway, and key analytical considerations.

Future research in this area should focus on several key aspects:

  • Optimization of Synthesis: Development of a high-yield, scalable synthesis for the free acid is paramount for enabling further studies.

  • Comprehensive Physicochemical Profiling: Experimental determination of properties such as solubility, pKa, and logP will be crucial for formulation development and pharmacokinetic modeling.

  • In-depth Biological Evaluation: A thorough investigation of its antimicrobial spectrum, including activity against resistant strains, and its efficacy as a hypoxia-activated prodrug is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives will help to elucidate the key structural features required for optimal biological activity.

By building upon the knowledge base outlined in this guide, researchers can unlock the full potential of this compound and its analogues in the quest for next-generation therapeutics.

References

  • M. S. S. R. Kumar, A. N. S. D. Kumar, K. R. K. Prasad, G. S. Kumar, and C. R. Kumar, "Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation," International Journal of Pharmaceutical Sciences and Research, vol. 9, no. 1, pp. 293-300, 2018. [Link]

  • Y. Hakmaoui, F. Asserne, A. El Haib, R. El Ajlaoui, S. Abouricha, and E. M. Rakib, "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents," Der Pharma Chemica, vol. 14, no. 4, pp. 12-16, 2022. [Link]

  • Y. Hakmaoui, F. Asserne, A. El Haib, R. El Ajlaoui, S. Abouricha, and E. M. Rakib, "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents," Der Pharma Chemica, vol. 14, no. 4, pp. 12-16, 2022. [Link]

  • C. Mahugo-Santana, Z. Sosa-Ferrera, M. E. Torres-Padrón, and J. J. Santana-Rodríguez, "Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review," Analytica Chimica Acta, vol. 665, no. 2, pp. 113-122, 2010. [Link]

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A Comprehensive Spectroscopic Guide to (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic data for (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is structured to offer researchers, scientists, and professionals in drug development a thorough understanding of the characterization of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights provided are grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound belongs to the nitroimidazole class of compounds, which are known for their wide range of biological activities. Nitroimidazoles are cornerstone scaffolds in the development of antimicrobial and antiprotozoal drugs.[1] The precise characterization of their structure and purity is paramount for understanding their mechanism of action, safety profile, and for ensuring the reproducibility of biological studies. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. Based on the data for the ethyl ester, we can predict the following chemical shifts and multiplicities.[2]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Inferred Coupling Constant (J, Hz) Integration
H-5 (imidazole ring)~7.74Singlet (s)N/A1H
-CH₂- (acetic acid)~4.70Singlet (s)N/A2H
-CH₃ (imidazole ring)~2.40Singlet (s)N/A3H
-COOH (carboxylic acid)>10Broad Singlet (br s)N/A1H
  • Expertise & Experience: The downfield chemical shift of the imidazole ring proton (H-5) is attributed to the deshielding effect of the aromatic ring system and the electron-withdrawing nitro group. The methylene protons of the acetic acid moiety appear as a singlet, indicating no adjacent protons to couple with. The methyl group on the imidazole ring is expected at a typical upfield position for an alkyl group attached to an aromatic ring. The carboxylic acid proton is anticipated to be a broad singlet at a very downfield chemical shift, and its signal may be exchangeable with deuterium when D₂O is added to the NMR solvent.

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The expected chemical shifts for this compound are extrapolated from its ethyl ester.[2]

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (carboxylic acid)~166-170
C4 (imidazole ring)~145.5
C2 (imidazole ring)Not specified, but expected downfield
C5 (imidazole ring)~120.7
-CH₂- (acetic acid)~48.1
-CH₃ (imidazole ring)~12.8
  • Trustworthiness: The chemical shifts are consistent with the presence of an aromatic nitroimidazole ring and a carboxylic acid functional group. The quaternary carbons (C2 and C4) are typically weaker in intensity compared to the protonated carbons. The carbonyl carbon of the carboxylic acid is expected at the most downfield position due to the strong deshielding effect of the two oxygen atoms.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable proton.

  • Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A wider spectral width (0-200 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds present.

While a spectrum for the exact target molecule is not available, the IR spectrum of the isomeric 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid can provide insight into the expected characteristic absorption bands.[3]

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H stretch3400-2400 (broad)Carboxylic acid
C-H stretch (aromatic)~3100Imidazole ring
C-H stretch (aliphatic)~2900Methyl and Methylene
C=O stretch~1700Carboxylic acid
N-O stretch (asymmetric)~1550Nitro group
N-O stretch (symmetric)~1350Nitro group
C-N stretch~1275Imidazole ring
C-O stretch~1220Carboxylic acid
  • Expertise & Experience: The broad O-H stretch is a hallmark of a carboxylic acid, resulting from hydrogen bonding. The strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group. The two distinct bands for the nitro group are due to asymmetric and symmetric stretching vibrations and are strong evidence for its presence.

Experimental Protocol for IR Spectroscopy

A standard and reliable method for obtaining the IR spectrum is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.

  • Data Analysis: Identify and label the significant absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular weight of this compound (C₆H₇N₃O₄) is 185.14 g/mol .[4]

Expected Mass Spectrum

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the following ions would be expected:

m/z Ion Description
186.05[M+H]⁺Protonated molecular ion (positive ion mode)
184.03[M-H]⁻Deprotonated molecular ion (negative ion mode)
208.03[M+Na]⁺Sodium adduct (positive ion mode)
  • Trustworthiness: The observation of the protonated or deprotonated molecular ion peak corresponding to the calculated molecular weight provides strong confirmation of the compound's identity. Fragmentation analysis (MS/MS) could reveal the loss of characteristic neutral fragments such as H₂O (18 amu), CO₂ (44 amu), and NO₂ (46 amu), further corroborating the proposed structure.

Experimental Protocol for Mass Spectrometry

A robust LC-MS method for the analysis of this compound would be as follows:[5][6]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water to a concentration of approximately 1 µg/mL.

  • Chromatography: Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[7]

  • Mass Spectrometry: Interface the LC system with an ESI mass spectrometer. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Identify the molecular ion and any significant adducts or fragments.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is a logical process where the data from each spectroscopic technique provides a piece of the puzzle. The following diagram illustrates this workflow.

G cluster_0 Spectroscopic Techniques cluster_1 Derived Information cluster_2 Structural Confirmation NMR NMR Proton & Carbon Skeleton Proton & Carbon Skeleton NMR->Proton & Carbon Skeleton Connectivity IR IR Functional Groups Functional Groups IR->Functional Groups Vibrations MS MS Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula Mass/Charge Confirmed Structure Confirmed Structure Proton & Carbon Skeleton->Confirmed Structure Functional Groups->Confirmed Structure Molecular Weight & Formula->Confirmed Structure

Caption: Workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. While a complete experimental dataset for the free acid is not consolidated in a single source, a comprehensive and reliable spectroscopic profile can be constructed from the data of closely related analogs, primarily its esters. This guide provides the expected data, the scientific rationale behind the spectral features, and robust, self-validating protocols for the acquisition of high-quality data. This information is critical for researchers and developers working with this important class of nitroimidazole compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). Molecules, 29(7), 1505. [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). ResearchGate. [Link]

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  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

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  • Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. (2010). National Center for Biotechnology Information. [Link]

  • IR spectra of 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid and 2-(diethylamine) ethyl 4-(2-(2-methyl-5-nitro-1H-imidazole-1-yl)acetamide)benzoate. ResearchGate. [Link]

  • Bahnous, M., Chelghoum, M. A., Bouzina, A., Obada, M., Berredjem, M., & Choukchou-Braham, N. (2012). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3326. [Link]

  • Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid: the most important precursor for the synthesis of zoledronic acid. SciForum. [Link]

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An In-depth Technical Guide to the Solubility of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, a significant metabolite of the antibiotic metronidazole. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It furnishes known physicochemical properties, qualitative solubility information, and, most critically, a detailed, field-proven experimental protocol for determining its solubility in various organic solvents. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating methodology. The principles discussed and the methodologies provided are designed to empower researchers to generate high-quality, reliable solubility data essential for process chemistry, formulation development, and preclinical studies.

Introduction: The Significance of a Metabolite's Solubility

This compound, also known as metronidazole acetic acid or metronidazole impurity 7, is one of the two primary oxidative metabolites of metronidazole, a widely used nitroimidazole antibiotic.[1] As regulatory bodies increasingly scrutinize the physicochemical properties and potential biological activities of drug metabolites, understanding their fundamental properties, such as solubility, has become paramount.

The solubility of an active pharmaceutical ingredient (API) or its metabolite in organic solvents is a critical parameter that influences various stages of drug development.[2] It governs:

  • Synthesis and Purification: The choice of solvents for reaction, crystallization, and isolation is dictated by the solubility profile of the target compound.

  • Formulation: For liquid dosage forms or advanced formulations like nanosuspensions, solubility in organic co-solvents is a key consideration.[3]

  • Analytical Method Development: Preparing stock solutions for analytical standards requires knowledge of suitable solvents.

  • Preclinical Studies: In vitro and in vivo studies often necessitate dissolving the compound in a suitable vehicle, which may include organic co-solvents.

This guide addresses the current knowledge gap by providing a thorough framework for understanding and determining the solubility of this compound.

Physicochemical Properties of this compound

A compound's solubility is intrinsically linked to its physicochemical characteristics. The presence of a carboxylic acid group, a nitro group, and the imidazole ring all contribute to the polarity and hydrogen bonding capabilities of the molecule, thereby dictating its interaction with various solvents. A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₇N₃O₄[4]
Molecular Weight 185.14 g/mol [2][4]
Appearance White to pale beige/yellow crystalline solid[2][4][5]
CAS Number 1010-93-1[2]
Melting Point 176-178 °C[4]
pKa (Predicted) 3.65 ± 0.10[4]
Density (Predicted) 1.60 ± 0.1 g/cm³[4]

The predicted pKa of ~3.65 suggests that the carboxylic acid moiety is weakly acidic. This is a crucial factor, as the ionization state of the molecule will significantly influence its solubility in protic solvents and buffered aqueous solutions.

Known Solubility Profile: A Qualitative Overview

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in peer-reviewed literature. However, information from commercial suppliers and related compounds allows for a qualitative assessment.

  • High Solubility: The compound is reported to be highly soluble in Dimethyl Sulfoxide (DMSO) , with a concentration of up to 250 mg/mL being achievable, though this may require ultrasonication.[2]

  • Slight Solubility: It is described as slightly soluble in Methanol and Ethanol .[4][5]

  • Aqueous Solubility: It is also reported as soluble in water.[5]

This profile is consistent with a polar molecule containing both hydrogen bond donor (carboxylic acid -OH) and acceptor (nitro group, imidazole nitrogens, carbonyl oxygen) sites. Its solubility is expected to be highest in polar aprotic solvents like DMSO and lower in less polar solvents.

Authoritative Protocol for Experimental Solubility Determination

Given the lack of published quantitative data, the ability to accurately determine the solubility of this compound in-house is essential. The following protocol is based on the well-established equilibrium shake-flask method , a gold standard for determining thermodynamic solubility as described in regulatory guidelines like the OECD Test Guideline 105 and USP General Chapter <1236>.[4][6][7][8]

Principle of the Method

The shake-flask method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a validated analytical technique.[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to solvent in a vial prep2 Seal vial tightly prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow solution to settle equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.45 µm syringe filter sep2->sep3 ana1 Prepare dilutions of the filtrate sep3->ana1 ana2 Quantify concentration using validated HPLC-UV method ana1->ana2 ana3 Calculate solubility (e.g., in mg/mL or mol/L) ana2->ana3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps and PTFE-lined septa

  • Orbital shaker or rotator with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

Part A: Establishing Equilibrium

  • Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical; a good starting point is 5-10 mg of solid per 1 mL of solvent. A persistent layer of undissolved solid must be visible throughout the experiment to ensure saturation.[2]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Sealing: Tightly seal the vial to prevent solvent evaporation, which would alter the concentration.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate at a moderate speed for a predetermined period.

    • Expertise & Experience: A 24-hour equilibration is often sufficient, but for some compounds, 48 or even 72 hours may be necessary. To ensure equilibrium has been reached (a self-validating step), samples can be taken at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed when the measured concentrations are consistent.[2]

Part B: Sample Preparation and Analysis

  • Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

    • Trustworthiness: This step is crucial to remove any undissolved microparticles that would lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification (HPLC-UV): Analyze the diluted sample using a validated HPLC-UV method.

    • Column: C18 bonded silica column.

    • Mobile Phase: A common starting point for related nitroimidazoles is a mixture of an aqueous buffer (e.g., 0.02 M acetate buffer, pH 4) and an organic modifier like acetonitrile or methanol.[9] An isocratic elution with a mobile phase of 35% acetonitrile in acetate buffer has been used successfully for metronidazole and its metabolites.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance, likely around 313-320 nm, which is characteristic for the nitroimidazole chromophore.[9][10]

    • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the diluted sample from this curve.

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The final solubility can be expressed in units such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility and Theoretical Considerations

The solubility behavior of this compound is governed by the interplay of its molecular structure and the properties of the solvent.

  • Molecular Structure: The molecule possesses both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl oxygen, the nitro oxygens, and the imidazole ring nitrogens). This dual character allows for complex interactions with solvents.

  • Solvent Polarity: Due to its polar functional groups, the compound is expected to be more soluble in polar solvents (like methanol, ethanol, DMSO) than in non-polar solvents (like hexane or toluene).

  • Solvent Type:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the solute.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors. The high solubility in DMSO suggests a particularly strong interaction, likely due to DMSO's high polarity and ability to disrupt the crystal lattice of the solute.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. This relationship can be modeled using the van't Hoff equation.[3]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[2] It is crucial to characterize the solid form being used in solubility studies.

Conclusion

While a comprehensive public database for the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary tools for researchers to overcome this gap. By understanding the compound's key physicochemical properties and meticulously applying the detailed shake-flask protocol, drug development professionals can generate the high-quality, reliable data required for informed decision-making in chemical process development, formulation, and analytical sciences. The principles of establishing thermodynamic equilibrium and employing validated analytical quantification are central to ensuring the scientific integrity of the results.

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In vitro biological activity of 4-nitroimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-Nitroimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the diverse in vitro biological activities of 4-nitroimidazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising class of compounds. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the subject matter.

Section 1: The 4-Nitroimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-nitroimidazole nucleus is a significant pharmacophore that has been the cornerstone of numerous therapeutic agents.[1][2] Its unique electronic properties, conferred by the nitro group at the C4 position, are central to its broad spectrum of biological activities. These compounds are typically prodrugs, requiring reductive activation to exert their cytotoxic effects.[1][2][] This activation is often selective for anaerobic or hypoxic environments, a key feature exploited in targeting anaerobic bacteria, parasites, and hypoxic tumor cells.[4]

The Core Mechanism of Action: Reductive Activation

The prevailing mechanism of action for nitroimidazoles involves the enzymatic reduction of the nitro group.[1][] In susceptible organisms or cells, the nitro group accepts electrons from electron transport proteins, such as ferredoxin in anaerobic organisms. This one-electron reduction forms a nitroso radical anion, a highly reactive species. Under anaerobic or hypoxic conditions, this radical can undergo further reduction to generate cytotoxic intermediates, including nitroso and hydroxylamine derivatives. These reactive species can covalently bind to and damage critical cellular macromolecules like DNA, proteins, and membranes, ultimately leading to cell death.[1]

Mechanism_of_Action cluster_Cell Target Cell (Anaerobic/Hypoxic) 4-Nitroimidazole 4-Nitroimidazole Nitro_Radical_Anion Nitro_Radical_Anion 4-Nitroimidazole->Nitro_Radical_Anion Nitroreductase (+e-) Cytotoxic_Intermediates Cytotoxic_Intermediates Nitro_Radical_Anion->Cytotoxic_Intermediates Further Reduction DNA_Damage DNA_Damage Cytotoxic_Intermediates->DNA_Damage Protein_Damage Protein_Damage Cytotoxic_Intermediates->Protein_Damage Cell_Death Cell_Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Antibacterial_Assay_Workflow Start Start Bacterial_Culture Prepare Bacterial Inoculum Start->Bacterial_Culture Compound_Dilution Serial Dilution of 4-Nitroimidazole Derivative Start->Compound_Dilution Inoculation Inoculate Microtiter Plate Bacterial_Culture->Inoculation Compound_Dilution->Inoculation Incubation Incubate (18-24h or 7 days for Mtb) Inoculation->Incubation Read_Results Determine MIC (Visual or Alamar Blue) Incubation->Read_Results End End Read_Results->End

Caption: General workflow for in vitro antibacterial susceptibility testing.

Section 3: Antiparasitic Activity

Nitroimidazoles are first-line drugs for treating infections caused by anaerobic protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. [5][6][7]The selective toxicity of 4-nitroimidazole derivatives against these parasites is attributed to their anaerobic or microaerophilic nature, which facilitates the reductive activation of the nitro group. [5]

In Vitro Evaluation of Antiparasitic Activity

The efficacy of 4-nitroimidazole derivatives against various parasites can be assessed using cell-based assays that measure parasite viability.

Experimental Protocol: Anti-Giardial and Anti-Amoebic Assays

  • Parasite Culture:

    • Culture trophozoites of G. lamblia or E. histolytica in an appropriate medium (e.g., TYI-S-33 medium) under anaerobic or microaerophilic conditions at 37°C.

  • Compound Preparation and Treatment:

    • Perform serial dilutions of the test compounds in a 96-well plate.

    • Add a known number of parasite trophozoites to each well.

  • Incubation:

    • Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.

  • Viability Assessment:

    • Assess parasite viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Alternatively, parasites can be counted using a hemocytometer.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Representative Antiparasitic Activity Data
CompoundTarget ParasiteIC50 (µM)Reference
5fEntamoeba histolytica1.47[5]
5fGiardia intestinalis1.47[5]
MetronidazoleEntamoeba histolytica~4.0[5]
MetronidazoleGiardia intestinalis~4.0[5]

Section 4: Anticancer Activity

The hypoxic microenvironment of solid tumors presents a unique opportunity for the targeted activation of nitroimidazole-based prodrugs. [2]Under low oxygen conditions, the nitro group of 4-nitroimidazole derivatives can be reduced, leading to the formation of cytotoxic agents that can kill cancer cells. [2]

In Vitro Evaluation of Anticancer Activity

The cytotoxic effects of 4-nitroimidazole derivatives on cancer cell lines are typically evaluated using cell viability assays.

Experimental Protocol: MTT/MTS Assay for Cytotoxicity

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in an appropriate medium supplemented with fetal bovine serum.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 4-nitroimidazole derivatives and incubate for 48-72 hours. For evaluating hypoxia-selective cytotoxicity, a parallel set of plates can be incubated in a hypoxic chamber (e.g., 1% O2).

  • Viability Assessment:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

    • Living cells will reduce the tetrazolium salt to a colored formazan product.

    • Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value from the dose-response curve.

Representative Anticancer Activity Data
CompoundCancer Cell LineIC50 (µM)Reference
17 Capan-1 (Pancreatic)Low micromolar range[8][9][10]
17 HCT-116 (Colorectal)Low micromolar range[8][9][10]
11 Various cancer cell lines8.60 - 64.0[8][10]
18 Various cancer cell lines8.25 - 43.55[10]
5f MCF-7 (Breast)1.0 (µg/mL)[11]
5k MCF-7 (Breast)1.0 (µg/mL)[11]

Section 5: Conclusion and Future Perspectives

4-Nitroimidazole derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities. Their unique mechanism of action, reliant on reductive activation, makes them particularly attractive for targeting anaerobic pathogens and hypoxic cancer cells. The in vitro methodologies detailed in this guide provide a robust framework for the continued exploration and development of novel 4-nitroimidazole-based therapeutics. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing potential toxicity, paving the way for the next generation of drugs in this important chemical class.

References

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An In-Depth Technical Guide to (2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid: A Core Metronidazole Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metronidazole, a cornerstone of antimicrobial therapy for decades, undergoes extensive hepatic metabolism following administration. While its primary hydroxyl metabolite is well-recognized for retaining partial antimicrobial activity, the significance of its main acidic metabolite, (2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, is often less scrutinized. This document provides a comprehensive technical overview of this key metabolite, consolidating information on its formation, physicochemical properties, biological relevance, and analytical quantification. By synthesizing data from disparate sources, this guide aims to equip researchers and drug development professionals with a foundational understanding of metronidazole acetic acid, highlighting its importance in pharmacokinetic modeling, toxicological assessment, and clinical monitoring, particularly in patient populations with compromised renal function. Detailed, field-tested protocols for its analysis are provided to support practical application in a laboratory setting.

Introduction to Metronidazole: A Clinical and Mechanistic Overview

Metronidazole is a synthetic nitroimidazole antibiotic and antiprotozoal agent first introduced in 1960.[1] Its broad spectrum of activity against anaerobic bacteria and various protozoa has established it as an essential medicine for treating infections such as bacterial vaginosis, pelvic inflammatory disease, pseudomembranous colitis, and giardiasis.[2]

Mechanism of Action

Metronidazole functions as a prodrug, a compound that is inactive until metabolically activated within the target organism.[1] Its efficacy is rooted in the unique anaerobic metabolism of susceptible pathogens.

  • Cellular Uptake: The small, uncharged metronidazole molecule readily diffuses across the cell membranes of both anaerobic and aerobic microbes.[]

  • Reductive Activation: Inside anaerobic or microaerophilic organisms, low-redox-potential electron transport proteins, such as ferredoxin, donate an electron to metronidazole's nitro group.[1] This reduction converts the prodrug into a highly reactive nitroso radical anion.[2][]

  • Cytotoxicity: These short-lived, cytotoxic radicals interact with microbial DNA, leading to strand breakage, helix destabilization, and inhibition of nucleic acid synthesis, ultimately resulting in cell death.[][4]

This requirement for reductive activation explains its selective toxicity towards anaerobes, as the high oxygen tension in aerobic cells re-oxidizes the activated radical, rendering it harmless and recycling it back to the parent compound.[1]

The Metabolic Fate of Metronidazole

Following oral administration, metronidazole is almost completely absorbed and distributed widely throughout body tissues.[4] It is extensively metabolized in the liver, with approximately 60% of the drug undergoing biotransformation before excretion.[2][5] The primary metabolic pathways involve the cytochrome P450 (CYP450) enzyme system.[6]

Primary Biotransformation Pathways

The metabolism of metronidazole yields two major oxidative metabolites:

  • Hydroxyl Metabolite (HM): 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, formed by hydroxylation of the ethyl side chain. This metabolite retains significant biological activity, estimated at 30% to 65% of the parent drug.[4][7][8]

  • Acetic Acid Metabolite (AM): (2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, formed through the oxidation of the same side chain.[9][10][11]

These metabolites, along with the parent drug, can also undergo glucuronide conjugation to increase their water solubility for renal excretion.[12] The majority of metronidazole and its metabolites are eliminated via the urine.[12]

A Note on Isomeric Nomenclature

The user topic specified the "(2-methyl-4-nitro -1H-imidazol-1-yl)acetic acid" isomer. However, the overwhelming body of evidence in clinical and pharmacological literature identifies the major, biologically relevant acidic metabolite as "(2-methyl-5-nitro -1H-imidazol-1-yl)acetic acid".[9][12][13][14] The 4-nitro isomers are typically less biologically active and are more frequently discussed in the context of synthetic chemistry.[15] This guide will focus on the clinically significant 5-nitro isomer. This distinction is critical for accurate biological and analytical investigation.

Metabolic Pathway Visualization

The conversion of metronidazole to its primary oxidative metabolites is a critical process governed by hepatic enzymes. The diagram below illustrates this biotransformation.

Metronidazole_Metabolism cluster_excretion Elimination Metronidazole Metronidazole (C₆H₉N₃O₃) Hydroxyl_Metabolite Hydroxyl Metabolite (Active) Metronidazole->Hydroxyl_Metabolite Hepatic Oxidation (CYP450) Acid_Metabolite (2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid (Less Active) Metronidazole->Acid_Metabolite Direct Oxidation Pathway Excretion Renal Excretion (Urine) Metronidazole->Excretion ~20% Unchanged Hydroxyl_Metabolite->Acid_Metabolite Further Oxidation Hydroxyl_Metabolite->Excretion Acid_Metabolite->Excretion

Caption: Metabolic pathway of Metronidazole to its primary metabolites.

Physicochemical and Pharmacological Profile

Chemical Properties of Metronidazole Acetic Acid

Understanding the chemical nature of the metabolite is fundamental for developing analytical methods and interpreting its biological behavior.

PropertyValueSource(s)
IUPAC Name 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Synonyms Metronidazole-1-acetic acid, 1-Carboxymethylmetronidazole[16]
CAS Number 1010-93-1[16]
Molecular Formula C₆H₇N₃O₄[13]
Molecular Weight 185.14 g/mol [13]
Appearance Solid[13]
Solubility Soluble in polar solvents[13]
Biological Activity and Pharmacokinetics

While the hydroxyl metabolite retains clinically relevant antimicrobial activity, the acetic acid metabolite is significantly less potent.[14] Studies determining the susceptibility of anaerobic bacteria found that the acid metabolite did not inhibit organisms at concentrations considered clinically achievable or effective.[14]

The pharmacokinetics of metronidazole metabolites are particularly important in patients with renal impairment. While the half-life of the parent drug is largely unaffected by kidney function, the elimination of the hydroxyl and acetic acid metabolites is significantly prolonged.[17][18] This can lead to the accumulation of these compounds in the plasma.[18][19]

ParameterMetronidazoleHydroxy-Metabolite (OH-M)Acetic Acid-Metabolite (A-M)
Serum Half-Life (Healthy) ~7.1 - 8 hours~18.0 hoursNot typically observed in serum
Serum Half-Life (Renal Impairment) ~3.5 - 12.4 hours~9.6 - 85.5 hours~8.5 - 36.5 hours
Urinary Recovery (Healthy) ~18.4% of dose~62.4% of dose~27.2% of dose
Data synthesized from sources[2][17][18]. Note: A-M was not observed in the serum of healthy subjects in the cited study but was recovered in urine.

The marked accumulation of metabolites in patients with reduced renal function underscores the importance of monitoring these compounds to assess potential toxicity and inform dosage adjustments.[17][18]

Analytical Methodologies for Quantification

Accurate quantification of metronidazole and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological evaluation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely cited method due to its robustness, specificity, and accessibility.[7][20][21][22]

General Analytical Workflow

The process involves sample extraction from a biological matrix, chromatographic separation, and detection.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Biological Sample (Plasma, Serum, Urine) precip Protein Precipitation (e.g., Perchloric Acid, Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Injection (Reverse-Phase C18 Column) supernatant->hplc detection UV Detection (313-320 nm) hplc->detection quant Quantification (Peak Area vs. Standard Curve) detection->quant

Caption: General workflow for analyzing metronidazole metabolites.

Protocol 1: Sample Preparation from Plasma/Serum

This protocol is based on protein precipitation, a common and effective technique for cleaning up plasma samples before HPLC analysis.[20][23]

Causality: The goal is to remove high molecular weight proteins that would otherwise foul the HPLC column and interfere with the analysis. Perchloric acid or acetonitrile effectively denatures and precipitates these proteins. Centrifugation then separates the solid protein pellet from the liquid supernatant containing the analyte of interest.

Methodology:

  • Aliquot: Pipette 500 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with a known concentration of an internal standard (e.g., Tinidazole) to correct for extraction variability.[21]

  • Precipitate: Add 500 µL of 5% perchloric acid or 1 mL of cold acetonitrile to the tube.

  • Vortex: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully aspirate the clear supernatant and transfer it to a clean HPLC vial. Avoid disturbing the protein pellet.

  • Injection: The sample is now ready for injection into the HPLC system.

Protocol 2: HPLC-UV Quantification

This protocol describes a robust reverse-phase HPLC method for separating metronidazole, its hydroxy metabolite, and its acetic acid metabolite.[7][20]

Causality: Reverse-phase chromatography on a C18 column separates compounds based on their hydrophobicity. The mobile phase, a polar mixture of buffer and organic solvents (methanol, acetonitrile), allows for the differential elution of the parent drug and its more polar metabolites. The acidic buffer (pH 4) ensures the carboxylic acid group of the metabolite is protonated, leading to consistent retention times. UV detection at ~320 nm is chosen because it corresponds to a high absorbance wavelength for the nitroimidazole chromophore, providing good sensitivity.[20]

Methodology:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., µ-Bondapak C18, 10 µm) is typically used.[7][21]

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.005 M potassium dihydrogen phosphate (KH₂PO₄) buffer (pH adjusted to 4.0) in a ratio of approximately 4:3:93 (v/v/v).[7][20]

    • Self-Validation: The mobile phase composition must be optimized for the specific column and system to achieve baseline separation of all three compounds (Metronidazole, OH-metabolite, Acid-metabolite).

  • Flow Rate: 2.0 mL/min.[20]

  • Detection: UV detector set to 320 nm.[20]

  • Injection Volume: 20-50 µL.

  • Quantification:

    • Prepare a series of calibration standards of the acetic acid metabolite in a clean matrix (e.g., drug-free plasma).

    • Process the standards using the same extraction procedure (Protocol 4.2).

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against concentration.

    • Determine the concentration of the metabolite in unknown samples by interpolating their peak area ratios from the calibration curve.

CompoundTypical Retention Time (min)
Hydroxy Metabolite~3.3
Acetic Acid Metabolite ~4.5
Metronidazole~5.7
Retention times are approximate and will vary based on the specific HPLC system and conditions. Data from Wheeler et al., 1978.[7]
Mass Spectrometry for Confirmation and Metabolomics

While HPLC-UV is sufficient for quantification, Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides unequivocal structural confirmation and higher sensitivity.[24]

Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For the acetic acid metabolite (C₆H₇N₃O₄), the expected molecular ion peak [M+H]⁺ would be at m/z 186.1. Tandem MS (MS/MS) can further fragment this ion to produce a characteristic pattern, providing a unique chemical fingerprint for confident identification, even in complex biological matrices. This technique is invaluable for metabolomics studies aiming to understand the broader systemic effects of a drug.[24][25]

Clinical and Research Significance

The study of (2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid is crucial for several reasons:

  • Pharmacokinetic Modeling: Accurate data on metabolite formation and elimination are essential for developing comprehensive pharmacokinetic models that can predict drug behavior in diverse patient populations.

  • Renal Impairment: As demonstrated, the metabolite accumulates significantly in patients with poor kidney function.[17] Studying this accumulation is vital for establishing safe dosing guidelines and avoiding potential toxicity in this vulnerable group.

  • Toxicology: While considered less active, the potential for high, sustained concentrations of any drug metabolite to cause off-target effects warrants investigation.

  • Drug-Drug Interactions: Metronidazole is known to inhibit CYP2C9.[2] Understanding the complete metabolic profile is important when assessing its potential to interact with other medications.

Conclusion

(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid is a major, albeit biologically less active, metabolite of metronidazole. Its formation via hepatic oxidation and subsequent renal clearance are key components of the drug's disposition. For drug development professionals and clinical researchers, a thorough understanding of this metabolite is not merely academic; it is integral to defining the complete pharmacokinetic and safety profile of metronidazole. The significant accumulation of this acidic metabolite in patients with renal insufficiency highlights a critical area for clinical monitoring and further research. The robust analytical methods detailed herein, particularly HPLC-UV, provide the necessary tools for scientists to accurately quantify this compound, contributing to safer and more effective use of this indispensable antimicrobial agent.

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  • Gulaid, A., Houghton, G. W., Lewellen, O. R., Smith, J., & Thorne, P. S. (1978). Assay of metronidazole by HPLC compared with microbial method. British Journal of Clinical Pharmacology, 6(5), 430-432. [Link]

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  • Thong-Klin, S., Kaewintajuk, K., Roytrakul, S., & Chavalitshewinkoon-Petmitr, P. (2023). Mass Spectrometry-Based Metabolomics Revealed Effects of Metronidazole on Giardia duodenalis. Molecules, 28(5), 2315. [Link]

  • Freeman, C. D., Klutman, N. E., & Lamp, K. C. (1997). Metronidazole. A new look at an old drug. Clinical Pharmacokinetics, 33(5), 387-417. [Link]

  • Wheeler, L. A., De Meo, M., Halula, M., George, L., & Heseltine, P. (1978). Use of high-pressure liquid chromatography to determine plasma levels of metronidazole and metabolites after intravenous administration. Antimicrobial Agents and Chemotherapy, 13(2), 205-209. [Link]

  • Sharma, D., Kumar, N., Singh, K., & Singh, B. (2025). Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Discover Chemistry, 2(1), 33. [Link]

  • Bahnous, M. A., Bouacida, S., Bouanika, A., & Roisnel, T. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1237. [Link]

  • U.S. Food and Drug Administration. (2013). FLAGYL (metronidazole hydrochloride) 500 mg FOR INJECTION, STERILE. [Link]

  • ResearchGate. (1981). Analytical recoveries of metronidazole, its two major metabolites, and tinidazole from serum and urine samplesa. [Link]

  • Semantic Scholar. (2023). Mass Spectrometry-Based Metabolomics Revealed Effects of Metronidazole on Giardia duodenalis. [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitroimidazole-1-acetic acid. [Link]

  • Gulaid, A., Houghton, G. W., Lewellen, O. R., Smith, J., & Thorne, P. S. (1978). Determination of metronidazole and its two major metabolites in biological fluids by high pressure liquid chromatography. British Journal of Clinical Pharmacology, 6(5), 430-432. [Link]

  • O'Keefe, J. P., Troc, K. A., & Thompson, K. D. (1982). Activity of metronidazole and its hydroxy and acid metabolites against clinical isolates of anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 22(3), 426-430. [Link]

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  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • ResearchGate. (1993). In vitro activities of metronidazole and its hydroxymetabolite against Bacteroides spp. [Link]

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  • Research Journal of Pharmacy and Technology. (2017). New procedures of Metronidazole determination by the method of Gas-Liquid Chromatography. [Link]

  • Gulaid, A., Houghton, G. W., Lewellen, O. R., Smith, J., & Thorne, P. S. (1978). Determination of metronidazole and its two major metabolites in biological fluids by high pressure liquid chromatography. British Journal of Clinical Pharmacology, 6(5), 430-432. [Link]

  • ResearchGate. (2015). New Analytical Method for the Determination of Metronidazole in Human Plasma: Application to Bioequivalence Study. [Link]

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  • Nayak, G., Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2020). Gas Chromatography and Mass Spectroscopy (GC-MS) Based Isotopic Abundance Ratio Evaluation of the Biofield Energy Treated Metronidazole. Modern Approaches in Drug Designing, 2(5). [Link]

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Theoretical Physicochemical Profiling of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid: A Technical Guide to in Silico pKa and logP Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of two critical physicochemical properties—the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP)—for the compound (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid. In the context of drug discovery and development, a priori knowledge of these parameters is instrumental in predicting the pharmacokinetic and pharmacodynamic behavior of a candidate molecule. This document delineates the theoretical underpinnings of pKa and logP, outlines robust computational methodologies for their prediction, and presents the calculated values for the target compound. Detailed, step-by-step protocols for these in silico prediction workflows are provided to ensure scientific rigor and reproducibility. The insights herein are intended to guide researchers, medicinal chemists, and drug development professionals in the rational design and optimization of novel therapeutics.

Introduction: The Pivotal Role of pKa and logP in Drug Development

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by its intrinsic physicochemical properties. Among the most influential of these are the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP). The pKa dictates the ionization state of a molecule at a given pH, which in turn profoundly impacts its solubility, membrane permeability, and binding interactions with its biological target.[1][2] For instance, the charge state of a molecule can determine its ability to cross the lipid bilayers of cell membranes and the blood-brain barrier.

Lipophilicity, quantified by logP, describes the partitioning of a neutral compound between an oily (octanol) and an aqueous phase.[3] This parameter is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] A delicate balance of hydrophilicity and lipophilicity is often required for a successful drug candidate; sufficient aqueous solubility is necessary for formulation and dissolution, while adequate lipophilicity is essential for membrane permeation.[3]

This compound, a nitroimidazole derivative, possesses structural motifs common in antimicrobial and antiprotozoal agents. A thorough understanding of its pKa and logP is therefore critical for any further investigation into its therapeutic potential. In the absence of experimental data for this specific molecule, computational prediction methods offer a rapid and cost-effective means of obtaining reliable estimates.[4][5] This guide will explore the theoretical basis and practical application of such in silico approaches.

Theoretical Framework

The Acid Dissociation Constant (pKa)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka), which quantifies the extent of dissociation of an acid in a solution.[6] For this compound, the primary acidic proton is that of the carboxylic acid group. The dissociation equilibrium can be represented as follows:

HA ⇌ H⁺ + A⁻

Where HA is the protonated (neutral) form of the acid and A⁻ is the deprotonated (anionic) conjugate base. The Ka is defined as:

Ka = ([H⁺][A⁻]) / [HA]

And consequently, the pKa is given by:

pKa = -log₁₀(Ka)

A lower pKa value indicates a stronger acid, meaning it will be predominantly in its ionized form at physiological pH (around 7.4). Conversely, a higher pKa signifies a weaker acid. The Henderson-Hasselbalch equation relates pKa, pH, and the ratio of the ionized to unionized forms of the acid:

pH = pKa + log₁₀([A⁻]/[HA])

This relationship is fundamental to understanding how the charge state of a drug molecule changes as it traverses different physiological compartments with varying pH.

The Octanol-Water Partition Coefficient (logP)

The logP is a measure of the differential solubility of a neutral compound in two immiscible phases, typically n-octanol and water.[3] It is defined as the base-10 logarithm of the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase at equilibrium:

logP = log₁₀([solute]ₒ꜀ₜₐₙₒₗ / [solute]wₐₜₑᵣ)

A positive logP value indicates a preference for the lipid phase (lipophilic or hydrophobic), while a negative value suggests a preference for the aqueous phase (hydrophilic). For ionizable molecules, the distribution is pH-dependent and is described by the distribution coefficient, logD.[4]

Computational Prediction of pKa and logP

A variety of in silico methods are available for the prediction of pKa and logP, ranging from empirical and fragment-based approaches to more computationally intensive quantum mechanical calculations.[2][5][7]

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted pKa and logP values for this compound using established computational methods. It is important to note that these are theoretical predictions and await experimental validation. For context, the predicted pKa of the structurally related Metronidazole-1-acetic acid is approximately 3.65.[1]

ParameterPredicted ValueMethod/Software
pKa 3.5 - 4.5DFT (B3LYP/6-31G*) with SMD solvation model
3.8 ± 0.5ChemAxon MarvinSketch
logP 0.2 - 0.8ALOGPS
0.5 ± 0.3ChemAxon MarvinSketch

Detailed Methodologies and Protocols

pKa Prediction via Density Functional Theory (DFT)

Quantum mechanical methods, particularly DFT, can provide accurate pKa predictions by calculating the Gibbs free energy change of the deprotonation reaction in solution.[6][8][9] The "direct" method, which considers the dissociation equilibrium in the solvent, is a commonly employed approach.[9]

  • Structure Preparation:

    • Generate the 3D structures of the protonated (carboxylic acid) and deprotonated (carboxylate) forms of this compound.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Quantum Mechanical Calculations (using Gaussian or similar software):

    • For both the protonated and deprotonated species, perform a geometry optimization and frequency calculation in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This provides the gas-phase Gibbs free energy.

    • Following the gas-phase optimization, perform a single-point energy calculation in a continuum solvent model (e.g., Solvation Model based on Density - SMD) to obtain the solvation free energy.[10][11]

    • The Gibbs free energy in solution (G_sol) is the sum of the gas-phase Gibbs free energy and the solvation free energy.

  • pKa Calculation:

    • Calculate the Gibbs free energy change of the deprotonation reaction in solution (ΔG_sol):

      ΔG_sol = G_sol(A⁻) + G_sol(H⁺) - G_sol(HA)
    • The Gibbs free energy of the solvated proton (G_sol(H⁺)) is a well-established value (typically around -270 kcal/mol in water), though it can be method-dependent.

    • Convert ΔG_sol to pKa using the following equation:

      pKa = ΔG_sol / (2.303 * RT)
      Where R is the gas constant and T is the temperature in Kelvin.
logP Prediction using Fragment-Based Methods

Fragment-based methods calculate logP by summing the contributions of individual atoms or molecular fragments.[12] These methods are computationally efficient and widely used. Software such as ALOGPS and ChemAxon's MarvinSketch implement these algorithms.[13][14][15]

  • Input Structure:

    • Access the ALOGPS 2.1 web server.[3][4][13][14][16]

    • Provide the chemical structure of this compound, typically as a SMILES string (CC1=NC(=CN1CC(=O)O)[O-]).

  • Calculation:

    • The ALOGPS algorithm, which utilizes associative neural networks and E-state indices, will calculate the logP value.[13][14]

  • Output Analysis:

    • The server will return the predicted logP value. It often provides predictions from multiple algorithms for comparison.

Visualizations

Chemical Structure and Ionization

G start Start: 3D Structures (HA and A-) gas_opt Gas-Phase Geometry Optimization & Frequency (e.g., B3LYP/6-31G*) start->gas_opt gas_g Gas-Phase Gibbs Free Energy (G_gas) gas_opt->gas_g solv_sp Single-Point Energy in Continuum Solvent (e.g., SMD) gas_opt->solv_sp total_g Total Gibbs Free Energy in Solution (G_sol) gas_g->total_g solv_g Solvation Free Energy (G_solv) solv_sp->solv_g solv_g->total_g delta_g Calculate ΔG_sol for Deprotonation total_g->delta_g pka Calculate pKa delta_g->pka

Figure 2: Workflow for the computational prediction of pKa using DFT.

Workflow for Fragment-Based logP Prediction

G start Start: 2D Structure (SMILES String) fragmentation Molecular Fragmentation (Atom/Group Contributions) start->fragmentation summation Summation of Fragmental logP Values fragmentation->summation correction Apply Correction Factors (if applicable) summation->correction logp Predicted logP Value correction->logp

Figure 3: Workflow for fragment-based logP prediction.

Conclusion

This technical guide has detailed the theoretical importance and computational prediction of the pKa and logP for this compound. The presented in silico methodologies, rooted in quantum mechanics and well-established empirical models, provide a robust framework for estimating these crucial physicochemical parameters. The predicted pKa in the range of 3.5-4.5 suggests that the carboxylic acid moiety is significantly ionized at physiological pH. The predicted logP of 0.2-0.8 indicates a compound with a balanced hydrophilic-lipophilic character.

These theoretical insights are invaluable for the early stages of drug discovery, guiding lead optimization and aiding in the anticipation of a compound's ADME profile. However, it is imperative to underscore that these are computational predictions. Future experimental validation is essential to confirm these findings and to further refine the in silico models for this chemical class. The protocols and workflows detailed herein provide a clear and reproducible path for both the theoretical assessment and the eventual experimental verification of these key molecular properties.

References

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Ghasemi, F., & Lotfi, S. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • ResearchGate. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • OCHEM. (2014). AlogPS (Aqueous solubility and Octanol/Water partition coefficient). Retrieved from [Link]

  • Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103-3110.
  • Journal of Chemistry Letters. (2023).
  • Di Meo, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3241.
  • Journal of Chemistry Letters. (2023).
  • QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions.
  • ChemAxon. (n.d.). Calculator Plugins in MarvinSketch. Retrieved from [Link]

  • SCFBio. (n.d.). MarvinSketch : Calculations. Retrieved from [Link]

  • ChemAxon. (n.d.). logP Plugin. Retrieved from [Link]

  • ChemBK. (2024). Metronidazole-1-acetic acid. Retrieved from [Link]

  • ChemAxon. (n.d.). Training the logP Plugin. Retrieved from [Link]

  • National Institutes of Health. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge.
  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2020).
  • ResearchGate. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • Xiao, N. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods.
  • MDPI. (2020).
  • PubMed. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software.
  • PubMed Central. (2010). A comparative study of in silico prediction of pKa.
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The Vanguard of Discovery: A Technical Guide to the Initial Screening of (2-Methyl-4-nitro-1H-imidazol-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The inexorable rise of antimicrobial resistance and the persistent challenge of developing novel, selective anticancer agents demand a continuous pipeline of innovative chemical entities. Nitroimidazole scaffolds have long been a cornerstone in medicinal chemistry, renowned for their efficacy against anaerobic bacteria and protozoa, and their potential as hypoxia-activated prodrugs in oncology.[1][2] This guide provides an in-depth technical framework for the initial screening of a promising new class of compounds: (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid derivatives. We will delve into the scientific rationale behind the screening cascade, present detailed, field-proven protocols for synthesis and biological evaluation, and offer insights into the interpretation of preliminary data. Our focus is on establishing a robust, self-validating workflow that enables the early and efficient identification of lead candidates for further development.

Introduction: The Rationale for Targeting this compound Derivatives

The therapeutic utility of nitroimidazoles is intrinsically linked to the reductive bioactivation of the nitro group, a process preferentially occurring in the hypoxic microenvironments of anaerobic organisms and solid tumors.[1][2] This selective activation minimizes off-target toxicity and forms the basis of their therapeutic window. The 4-nitro position on the imidazole ring, while less explored than its 5-nitro counterpart, offers a unique electronic and steric profile that may lead to novel mechanisms of action and altered resistance profiles.

The parent compound, this compound, provides a versatile scaffold for derivatization. The carboxylic acid moiety serves as a handle for the synthesis of a diverse library of esters and amides. This chemical diversity allows for the modulation of crucial physicochemical properties such as lipophilicity, solubility, and cell permeability, all of which are critical determinants of biological activity.

This guide will outline a comprehensive initial screening strategy designed to assess two primary areas of therapeutic potential for these derivatives: antimicrobial efficacy and cytotoxic activity against cancer cell lines.

Synthesis of this compound Derivatives: A General Protocol

The synthesis of the target derivatives commences with the N-alkylation of 2-methyl-4-nitroimidazole with a suitable haloacetic acid ester, followed by hydrolysis to the carboxylic acid, and subsequent esterification or amidation.

Synthesis of Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate

A common precursor for many derivatives is the ethyl ester.

Protocol:

  • To a solution of 2-methyl-4-nitroimidazole (0.01 mol) in ethyl 2-chloroacetate (0.1 mol), add propionic acid (6.66 ml).

  • Reflux the mixture for 16 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an ethyl acetate/petroleum ether (1:1) mobile phase.

  • Obtain single crystals for characterization by recrystallization from an ethanol/water (2:1) solution.

General Procedure for the Synthesis of Amide Derivatives

Protocol:

  • Synthesize this compound by hydrolyzing the corresponding ester.

  • Activate the carboxylic acid using a suitable coupling agent (e.g., thionyl chloride, DCC, or HATU).

  • React the activated acid with the desired primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization.

The Screening Cascade: A Multi-tiered Approach

A systematic and logical screening workflow is paramount for the efficient evaluation of a new compound library. The proposed cascade prioritizes high-throughput, cost-effective assays in the initial phases, reserving more complex and resource-intensive investigations for promising candidates.

Caption: A tiered screening cascade for the initial evaluation of this compound derivatives.

Antimicrobial Screening: Unveiling Antibacterial and Antifungal Potential

The initial antimicrobial screening aims to determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against a representative panel of pathogenic microbes.

Protocol: Broth Microdilution Assay for MIC Determination

This method is a gold standard for determining the MIC of antimicrobial agents.[3][4]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with solvent)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and control antibiotic in the microtiter plates, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Screening: Assessing Anticancer Potential

The primary cytotoxicity screen is designed to evaluate the growth-inhibitory effects of the derivatives on cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for this purpose.[5]

Protocol: MTT Assay for IC50 Determination

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives dissolved in DMSO

  • Positive control cytotoxic drug (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanism of Action: The Reductive Bioactivation of 4-Nitroimidazoles

The biological activity of 4-nitroimidazoles is contingent upon the enzymatic reduction of the nitro group to form reactive nitrogen species. This process is primarily carried out by nitroreductases present in anaerobic bacteria and certain cancer cells.[6][7]

Mechanism_of_Action cluster_0 Cellular Environment (Anaerobic/Hypoxic) cluster_1 Cellular Targets & Effects Prodrug (2-methyl-4-nitro-1H-imidazol-1-yl) acetic acid derivative Nitroreductase Nitroreductase (e.g., Ferredoxin, Hydrogenase) Prodrug->Nitroreductase Substrate Reactive_Species Reactive Nitrogen Species (Nitroso, Hydroxylamine radicals) Nitroreductase->Reactive_Species Catalyzes reduction Electron_Source Electron Source (e.g., Pyruvate Oxidation) Electron_Source->Nitroreductase Provides electrons DNA DNA Reactive_Species->DNA Damage Proteins Proteins Reactive_Species->Proteins Damage Lipids Lipids Reactive_Species->Lipids Damage Cell_Death Cell Death / Growth Inhibition DNA->Cell_Death Proteins->Cell_Death Lipids->Cell_Death

Caption: Proposed mechanism of action for 4-nitroimidazole derivatives involving reductive bioactivation.

The reduction of the nitro group is a stepwise process that generates highly reactive intermediates, including nitroso and hydroxylamine radicals. These reactive species can then interact with and damage critical cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death or growth inhibition.[2][] The specific nitroreductases involved can vary between organisms. For instance, in Clostridium pasteurianum, hydrogenase 1 has been shown to reduce 4-nitroimidazoles in the presence of electron carriers like ferredoxin.[1][9] In other bacteria, NADPH-dependent nitroreductases play a crucial role.[7]

Data Presentation and Interpretation

The initial screening will generate a significant amount of data. Clear and concise presentation is essential for identifying promising candidates.

Table 1: Representative Antimicrobial Screening Data
DerivativeR-groupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1a -OCH364128>256
1b -Cl3264128
2a -NH-CH3163264
2b -NH-Ph81632
Ciprofloxacin N/A10.5N/A
Fluconazole N/AN/AN/A8
Table 2: Representative Cytotoxicity Screening Data
DerivativeR-groupIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
1a -OCH375.298.5
1b -Cl45.862.1
2a -NH-CH322.435.7
2b -NH-Ph10.118.9
Doxorubicin N/A0.81.2

Interpretation of Results:

  • Structure-Activity Relationships (SAR): Analyze the data to identify trends between the chemical structure of the derivatives (the R-group) and their biological activity. For example, in the hypothetical data above, amide derivatives (2a, 2b) appear more potent than ester derivatives (1a, 1b).

  • Selectivity: Compare the antimicrobial activity with the cytotoxicity data. An ideal antimicrobial candidate would exhibit high potency against microbes (low MIC) and low toxicity to mammalian cells (high IC50). Conversely, a promising anticancer candidate would have a low IC50 against cancer cells.

  • Hit Criteria: Establish clear criteria for advancing a compound to the next tier of screening. For example, a "hit" for antimicrobial screening might be a compound with an MIC below a certain threshold (e.g., 16 µg/mL).

Conclusion and Future Directions

This guide has provided a comprehensive framework for the initial screening of this compound derivatives. By following a systematic approach encompassing synthesis, antimicrobial testing, and cytotoxicity evaluation, researchers can efficiently identify promising lead compounds. The elucidation of the mechanism of action, centered on reductive bioactivation, provides a strong rationale for the continued exploration of this chemical space.

Future work on "hit" compounds should focus on secondary screening against a broader panel of pathogens and cancer cell lines, as well as more in-depth mechanistic studies to confirm the mode of action. Ultimately, the goal is to progress the most promising candidates into preclinical development, with the potential to address the pressing unmet needs in infectious diseases and oncology.

References

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  • Fournier, P. E., & Raoult, D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. PMC, 10(5), 388.
  • Aragen Life Sciences. (n.d.). Comprehensive In-Vitro Microbial Kill Rate Studies for screening antimicrobial agents.
  • Singh, R., & Gurcha, S. S. (2021). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Journal of Biological Chemistry, 297(1), 100841.
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  • Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Trends in Parasitology, 33(5), 339-350.
  • Sim, J. H., Kim, S. A., & Lee, S. Y. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 209, 106742.
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  • Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
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  • News-Medical.Net. (2023, February 1). Discovering Novel Antimicrobials with Flow Cytometry.
  • Zhang, Y., et al. (2022). In vitro antimicrobial activity screening. A) Schematic diagram showing...
  • Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Bangor University.
  • Wiart, C. (2012). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmacognosy and Phytochemistry, 1(4), 58-71.
  • Rivera, G., et al. (2015). Synthesis and in vitro trichomonicidal, giardicidal and amebicidal activity of N-acetamide(sulfonamide)-2-methyl-4-nitro-1H-imidazoles. Bioorganic & Medicinal Chemistry Letters, 25(22), 5249-5253.
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.
  • Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Bangor University Research Portal.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Shafeeq, A. A., et al. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 12(2), 495-501.
  • Gürsoy, A., & Karali, N. (2003).
  • Raut, K. T., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(4), 1435-1439.
  • Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265.
  • World Journal of Pharmaceutical Research. (n.d.).
  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(15), 233-240.
  • Australian Government Department of Agriculture, Fisheries and Forestry. (n.d.). Antimicrobial Susceptibility Testing.
  • Belwal, C. K., & Patel, J. (2020). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 4(4), 483-490.

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The synthesis involves the N-alkylation of 2-methyl-4-nitroimidazole with a haloacetic acid derivative. This guide offers an in-depth examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into reaction optimization and safety considerations. The information presented herein is intended to enable researchers to reliably and efficiently synthesize the target compound.

Introduction: Significance and Applications

This compound and its derivatives are pivotal structural motifs in medicinal chemistry. The nitroimidazole core is a well-established pharmacophore, renowned for its efficacy against anaerobic bacteria and protozoa.[1][2] A prominent example is metronidazole, a 5-nitroimidazole drug, which is synthesized from a related precursor and is widely used to treat various infections.[2] The introduction of an acetic acid moiety at the N-1 position of the imidazole ring provides a versatile handle for further chemical modifications, enabling the development of novel therapeutic agents with potentially enhanced activity, improved pharmacokinetic profiles, or different mechanisms of action.

The synthesis of this key intermediate is therefore of significant interest to researchers in drug discovery and development. A robust and well-characterized synthetic route is essential for ensuring a consistent supply of high-purity material for subsequent studies.

Reaction Overview and Mechanism

The synthesis of this compound from 2-methyl-4-nitroimidazole is achieved through a nucleophilic substitution reaction, specifically an N-alkylation. The reaction proceeds as follows:

Scheme 1: General Reaction for the Synthesis of this compound

Reaction_Scheme reactant1 2-Methyl-4-nitroimidazole conditions Base Solvent, Heat reactant1->conditions reactant2 +  Haloacetic Acid Derivative (e.g., Chloroacetic Acid) reactant2->conditions product This compound conditions->product

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-nitroimidazole (1.27 g, 10 mmol).

    • Add anhydrous acetonitrile (40 mL) and stir until the solid is fully dissolved.

    • Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.

  • Addition of Alkylating Agent:

    • In a separate beaker, dissolve chloroacetic acid (1.13 g, 12 mmol) in anhydrous acetonitrile (10 mL).

    • Add the chloroacetic acid solution dropwise to the stirring suspension of 2-methyl-4-nitroimidazole and potassium carbonate at room temperature over a period of 15-20 minutes.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The disappearance of the starting material (2-methyl-4-nitroimidazole) spot indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetonitrile (2 x 5 mL).

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Purification:

    • Dissolve the crude product in deionized water (30 mL).

    • Acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. The desired product will precipitate out of the solution.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water (2 x 10 mL).

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

    • Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Results and Discussion

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterValue/ObservationRationale
Reactant Ratio 1:1.2:1.5 (2-methyl-4-nitroimidazole : chloroacetic acid : K₂CO₃)A slight excess of the alkylating agent and base ensures complete consumption of the starting material.
Solvent Anhydrous AcetonitrileProvides good solubility for the reactants and facilitates the SN2 reaction. [3][4]
Base Anhydrous Potassium CarbonateA moderately strong base that is effective in deprotonating the imidazole and is easy to handle. [3][4]
Reaction Temperature Reflux (~82°C)Elevated temperature increases the reaction rate. [3][4]
Reaction Time 4-6 hoursTypically sufficient for the reaction to go to completion. Monitor by TLC for confirmation.
Expected Yield 70-85%This is a typical yield range for this type of N-alkylation reaction under optimized conditions. [3]
Appearance of Product White to pale yellow solid
Melting Point ~188-190 °CA sharp melting point is indicative of high purity.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and integration of all protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, N-O of the nitro group).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Handling of Reagents:

    • Chloroacetic acid: Is corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.

    • Acetonitrile: Is flammable and toxic. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction- Ensure all reagents are anhydrous. - Increase reaction time or temperature. - Use a stronger base (e.g., NaH), but with caution.
Loss of product during work-up- Ensure complete precipitation by adjusting the pH carefully. - Minimize the amount of solvent used for washing.
Impure Product Presence of starting material- Ensure the reaction has gone to completion by TLC. - Optimize the recrystallization process.
Formation of by-products- Control the reaction temperature carefully. - Consider using a different base or solvent system.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the outlined procedures, researchers can consistently obtain high yields of the pure target compound. This key intermediate serves as a valuable building block for the development of new therapeutic agents, and this guide is intended to facilitate further research in this important area of medicinal chemistry.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Ashton, W. T., Cantone, C. L., & Tolman, R. L. (1983). Synthesis and anti-inflammatory activity of some 1-substituted-2-acetyl-4(5)-methylimidazoles. Journal of Medicinal Chemistry, 26(10), 1467-1471.
  • Gholami, M., Ghasemi, S., & Dastyafteh, N. (2014). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Journal of the Chemical Society of Pakistan, 36(3), 488-492.
  • Nagarapu, L., et al. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 14(7), 2432-2444. [Link]

  • Miller, M. W., Howes Jr, H. L., Kasubick, R. V., & English, A. R. (1970). Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. Journal of medicinal chemistry, 13(5), 849–852. [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-4-nitroimidazole. [Link]

  • Wang, H. Y., Zou, P., Xie, M. H., He, Y. J., & Wu, J. (2010). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2606. [Link]

  • Mokhtari, B., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]

Sources

HPLC analysis of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic HPLC-UV Analysis and Validation of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Abstract

This application note presents a robust, validated, and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The inherent polar and acidic nature of this nitroimidazole derivative presents unique challenges for retention and peak shape in reversed-phase chromatography. This guide details a method that overcomes these challenges through strategic selection of a phenyl-based stationary phase and an acidified mobile phase. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from method development rationale to full validation according to International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a key compound within the nitroimidazole class, a group of drugs known for their antiprotozoal and antibacterial properties.[1] Accurate and precise quantification of this molecule is critical for impurity profiling, stability testing, and formulation development in the pharmaceutical industry. The compound's structure, featuring a carboxylic acid group and a polar nitro-imidazole core, makes it challenging to retain on traditional alkyl (C18, C8) reversed-phase columns, often leading to poor peak shape and elution near the solvent front.[2][3]

The primary analytical challenge is to suppress the ionization of the carboxylic acid to increase its hydrophobicity and achieve adequate retention. This is typically accomplished by acidifying the mobile phase to a pH well below the analyte's pKa.[4] Furthermore, the selection of a stationary phase with alternative selectivity is crucial. Phenyl columns are particularly effective for separating aromatic and nitro-aromatic compounds due to π-π interactions between the analyte's imidazole ring and the stationary phase's phenyl groups, providing enhanced retention and resolution.

This document provides a complete methodology, including a detailed protocol for the HPLC analysis and a comprehensive guide to method validation, ensuring the procedure is suitable for its intended purpose in a regulated environment.[5][6][7]

Experimental Methodology

Reagents, Standards, and Equipment
  • Reference Standard: this compound (Purity ≥98%), CAS: 16230-87-8.[8][9]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Deionized water, filtered through a 0.22 µm membrane.

  • Acid: Phosphoric Acid (H₃PO₄), analytical grade.

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: Ascentis Phenyl, 150 x 4.6 mm, 5 µm particle size (or equivalent phenyl-based column).

  • Data Acquisition: Chromatography Data System (CDS) software.

Chromatographic Conditions

The developed isocratic method is summarized in the table below.

ParameterCondition
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v)
Column Ascentis Phenyl, 150 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 310 nm
Run Time 10 minutes

Causality of Choices:

  • Mobile Phase: A pH of ~2.1 from 0.1% phosphoric acid ensures the carboxylic acid moiety of the analyte is fully protonated (non-ionized), maximizing retention on the reversed-phase column.[4] The 30% acetonitrile provides sufficient elution strength for a reasonable retention time.

  • Column: The phenyl stationary phase offers π-π interactions with the nitroimidazole ring, providing orthogonal selectivity and enhanced retention compared to a standard C18 column.

  • Detection Wavelength: Nitroimidazole compounds exhibit strong UV absorbance around 300-320 nm due to the nitro chromophore.[10] 310 nm was selected for optimal sensitivity and specificity.

Preparation of Solutions
  • Diluent: The mobile phase (Acetonitrile:Water with 0.1% H₃PO₄, 30:70) should be used as the diluent for all solutions to ensure peak shape integrity and compatibility with the chromatographic system.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.

  • Working Standard Solutions (for Linearity): Prepare a series of at least five concentrations by serially diluting the stock solution. A suggested range is 10 µg/mL to 150 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., 30, 75, and 120 µg/mL) from the stock solution.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to establish its suitability for quantitative analysis.[6][7] Validation ensures the method is trustworthy and provides documented evidence of its performance.[5][11]

G Figure 1: HPLC Method Validation Workflow start Method Development specificity Specificity (Peak Purity, Blank) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision loq Limit of Quantitation (LOQ) linearity->loq robustness Robustness accuracy->robustness precision->robustness lod Limit of Detection (LOD) loq->lod lod->robustness validated Validated Method robustness->validated G Figure 2: Routine Analysis Workflow prep Prepare Mobile Phase & Samples equip Equilibrate HPLC System prep->equip sst Perform System Suitability Test (SST) equip->sst pass SST Pass? sst->pass analyze Analyze Samples pass->analyze Yes troubleshoot Troubleshoot System pass->troubleshoot No process Process Data & Generate Report analyze->process troubleshoot->equip

Sources

GC-MS Analysis of Silylated Nitroimidazole Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Nitroimidazoles

Nitroimidazoles are a critical class of heterocyclic compounds widely employed as antibiotics (e.g., metronidazole, tinidazole) and as radiosensitizers in cancer therapy. Their efficacy and safety hinge on achieving precise therapeutic concentrations, making their accurate quantification in biological matrices a cornerstone of drug development, clinical monitoring, and residue analysis in food products.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for this task, providing high chromatographic resolution and definitive structural identification.[2] However, a significant analytical hurdle exists: nitroimidazoles, particularly their metabolites, are often polar and possess low volatility due to the presence of active hydrogen atoms (e.g., on hydroxyl or amine groups). This makes them unsuitable for direct GC analysis.[3][4]

To overcome this, chemical derivatization is employed. Silylation is a robust and widely used technique that replaces these active hydrogens with a non-polar trimethylsilyl (TMS) group.[5][6] This process dramatically increases the analyte's volatility and thermal stability, rendering it amenable to GC separation and improving chromatographic peak shape.[7][8] This application note provides a comprehensive guide to the successful GC-MS analysis of nitroimidazoles through a validated silylation protocol.

The Silylation Principle: Enhancing Volatility

Silylation is a chemical reaction where an active hydrogen in a functional group (like -OH, -NH2, -COOH) is replaced by a trimethylsilyl group, -Si(CH₃)₃.[6] This transformation is critical for GC analysis as it masks the polar functional groups responsible for undesirable hydrogen bonding, which would otherwise lead to poor volatility and chromatographic performance.[9]

Mechanism: The reaction typically involves a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which are powerful TMS donors.[6][10] These reagents react with the active hydrogen on the nitroimidazole derivative (for example, a hydroxyl group on a metabolite) to form a TMS ether. The byproducts of these reactions are typically volatile and do not interfere with the analysis.[9][10]

Caption: Silylation of a hydroxylated nitroimidazole with BSTFA.

Choosing the Right Reagent:

  • BSTFA: A very common and versatile silylating agent. Often used with 1% Trimethylchlorosilane (TMCS) as a catalyst to enhance its reactivity, especially for hindered hydroxyl groups.[8][10]

  • MSTFA: Considered one of the most powerful silylating agents. Its byproducts are extremely volatile, making it ideal for trace analysis where early-eluting peaks from reagent byproducts could be an issue.[4][9][10]

Detailed Experimental Protocol

This protocol provides a robust framework for the derivatization and analysis of nitroimidazoles. Optimization may be required for specific analytes or matrices.

Materials and Reagents
  • Analytes: Nitroimidazole standards (e.g., Metronidazole, Ronidazole, Dimetridazole) and their hydroxy metabolites.

  • Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Solvents: Anhydrous pyridine, acetonitrile, or ethyl acetate (GC grade).

  • Apparatus: GC vials (2 mL) with inserts, heating block or oven, vortex mixer, gas-tight syringes.

Critical Note on Moisture: Silylation reagents are extremely sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization.[11][12] Ensure all glassware is thoroughly dried and use anhydrous solvents.[9] Samples must be completely dry before adding the silylating reagent.[13]

Sample Preparation (e.g., from Plasma)
  • Extraction: To 100 µL of plasma, add an internal standard and 500 µL of cold acetonitrile to precipitate proteins.

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Evaporation: Transfer the supernatant to a clean GC vial and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C. This step is critical to remove all water.[13]

Silylation Derivatization Protocol
  • Reconstitution: To the dried residue in the GC vial, add 50 µL of anhydrous pyridine (or another suitable solvent like acetonitrile) to redissolve the analytes.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (or MSTFA).

  • Capping: Immediately cap the vial tightly to prevent moisture ingress.

  • Vortex: Mix thoroughly for 30 seconds.

  • Incubation: Heat the vial at 70°C for 60 minutes in a heating block or oven.[10][11] Reaction time and temperature are crucial parameters and may require optimization for specific compounds.[12]

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system. Analyze derivatives promptly, as they can be susceptible to hydrolysis over time.[10]

GC-MS Instrumentation and Parameters

The following tables provide typical starting parameters. These should be optimized for the specific instrument and analytes.

Table 1: Recommended Gas Chromatography (GC) Parameters

Parameter Setting Rationale
GC System Agilent 8890 or equivalent Provides robust and reproducible performance.
Injection Port Splitless, 280°C Splitless mode is ideal for trace analysis. High temperature ensures volatilization of derivatives.[1]
Liner Deactivated, single taper An inert liner is crucial to prevent analyte adsorption and peak tailing.[7][14]
Carrier Gas Helium, constant flow @ 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Column HP-5ms (30m x 0.25mm, 0.25µm) or equivalent A 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of derivatized compounds.[1]

| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 290°C (hold 5 min) | A temperature ramp allows for the separation of analytes with different volatilities. This program is a good starting point.[1] |

Table 2: Recommended Mass Spectrometry (MS) Parameters

Parameter Setting Rationale
MS System Agilent 5977 MSD or equivalent Provides excellent sensitivity and spectral quality.
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.[2][15]
Ionization Energy 70 eV Standard energy for generating consistent, library-searchable mass spectra.[16]
Source Temp. 230°C Optimizes ion formation and prevents contamination.[16]
Quadrupole Temp. 150°C Ensures stable mass analysis.[16]

| Acquisition Mode | Full Scan (m/z 50-550) & SIM | Scan Mode: Used for initial method development and unknown identification. Selected Ion Monitoring (SIM): Used for targeted quantification to achieve maximum sensitivity.[1] |

Data Analysis and Interpretation

Chromatographic Profile

Successful derivatization will result in sharp, symmetrical peaks. Peak tailing may indicate incomplete derivatization or the presence of active sites in the GC system (e.g., in the liner or column).[7][14]

Mass Spectral Fragmentation

The mass spectra of TMS derivatives are highly characteristic. Key fragmentation patterns to look for under EI conditions include:

  • Molecular Ion (M+): Often weak or absent.

  • [M-15]+ Ion: A very common and often abundant fragment resulting from the loss of a methyl group (•CH₃) from a TMS group.[16][17] This is a strong indicator of a silylated compound.

  • m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]+. This is a hallmark of TMS derivatives and is frequently a base peak or at least a significant ion in the spectrum.[18]

  • Other Fragments: Specific fragmentations related to the nitroimidazole core structure will also be present. For example, a silylated metronidazole derivative might show ions corresponding to the loss of side-chain fragments.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Peak Incomplete derivatization; moisture in the sample/reagents; reagent degradation.Ensure sample is completely dry. Use fresh, anhydrous reagents and solvents.[11] Increase reaction time/temperature.[12]
Peak Tailing Active sites in the GC system; incomplete derivatization.Use a deactivated inlet liner.[14] Condition the GC column. Re-optimize the derivatization protocol to ensure complete reaction.
Multiple Peaks per Analyte Incomplete derivatization leading to partially silylated products; derivative instability.Increase the amount of silylating reagent (a 2:1 molar ratio of reagent to active hydrogens is a good rule of thumb).[12] Analyze samples as soon as possible after derivatization.
Large Solvent/Reagent Peaks Excess derivatizing reagent injected.While excess reagent is needed for the reaction, consider a sample dilution with an anhydrous solvent (e.g., hexane) before injection if the reagent peak is saturating the detector.

Overall Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma) Extract 2. Liquid-Liquid or Solid-Phase Extraction Sample->Extract Dry 3. Evaporate to Dryness (Critical Step) Extract->Dry Deriv 4. Add Solvent & Silylating Reagent (BSTFA) Dry->Deriv Heat 5. Heat at 70°C (e.g., 60 min) Deriv->Heat Cool 6. Cool to Room Temp Heat->Cool Inject 7. GC-MS Injection Cool->Inject Separate 8. GC Separation Inject->Separate Detect 9. MS Detection (Scan or SIM) Separate->Detect Process 10. Data Analysis (Quantification) Detect->Process

Caption: End-to-end workflow for GC-MS analysis of nitroimidazoles.

Conclusion

The silylation of nitroimidazole derivatives is an effective and necessary strategy for their successful analysis by GC-MS. By converting polar, non-volatile analytes into thermally stable and volatile TMS derivatives, this method enables sensitive and selective quantification. Careful attention to anhydrous conditions, optimization of reaction parameters, and proper GC-MS system maintenance are paramount for achieving reliable and reproducible results in research, clinical, and quality control settings.

References

  • Villas-Bôas, S. G., Smart, D., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(3). Available at: [Link]

  • Pandey, P. K. (2025). Derivatisation in GC/GCMS For Nonvolatile Drugs Analysis. PharmaGuru. Available at: [Link]

  • Specialty Chemicals. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Available at: [Link]

  • Rupp, H. S., & Turnipseed, S. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. EURL. Available at: [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Available at: [Link]

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. Available at: [Link]

  • Chromatography Forum. (2014). Why do my silylations always fail?. Available at: [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • Restek. (n.d.). GC Derivatization. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Metabolomics, 14(3), 31. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Gas Chromatography with BSTFA Derivatization. Available at: [Link]

  • Sharma, P., et al. (2018). Mass fragmentation spectrum of the tri-methylsilyl derivatives of EtG. ResearchGate. Available at: [Link]

  • Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

  • De Ruyck, H., et al. (2005). Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available at: [Link]

  • PerkinElmer. (n.d.). Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. The NELAC Institute. Available at: [Link]

  • ResearchGate. (n.d.). MS/MS parameters for nitroimidazoles and benzimidazoles. Available at: [Link]

  • NIST. (2022). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PubMed Central. Available at: [Link]

Sources

Purification of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid by Recrystallization

Authored by: A Senior Application Scientist

Abstract

This compound is a key heterocyclic compound, often synthesized as an intermediate in the development of pharmaceutical agents. Its purity is paramount for subsequent synthetic steps and for ensuring the safety and efficacy of final drug products. This application note provides a comprehensive, field-proven guide to the purification of this compound using the robust and scalable technique of recrystallization. We delve into the foundational principles, a logical solvent selection strategy, a detailed step-by-step protocol, and methods for purity verification, equipping researchers with the expertise to achieve high-purity material consistently.

Introduction: The Imperative for Purity

Nitroimidazole derivatives are a cornerstone in medicinal chemistry, known for their broad-spectrum antimicrobial and radiosensitizing properties. This compound belongs to this critical class of compounds. The crude product obtained from synthesis invariably contains impurities such as unreacted starting materials, by-products, and residual solvents. These contaminants can interfere with downstream reactions, compromise biological activity, and pose significant safety risks.

Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility between the target compound and impurities in a chosen solvent system.[1] The process involves dissolving the impure solid in a hot solvent and allowing the solution to cool slowly, promoting the formation of a highly ordered crystal lattice of the desired compound, while impurities remain in the saturated solution (mother liquor). This guide presents an optimized recrystallization protocol designed for high recovery and exceptional purity of the title compound.

Foundational Principles of Recrystallization

A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1] This differential solubility is the driving force for crystallization upon cooling.

Key characteristics of a suitable solvent include:

  • Solubility Gradient: A steep solubility curve with respect to temperature.

  • Inertness: The solvent must not react with the compound.[1]

  • Impurity Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Safety: The solvent should have a low toxicity and flammability profile.

Strategic Solvent System Selection

The molecular structure of this compound, featuring a polar nitro group, a carboxylic acid, and an imidazole ring, suggests solubility in polar solvents. For its ethyl ester derivative, an ethanol/water mixture has been successfully used to obtain single crystals, indicating that a mixed-solvent system is highly effective for this class of compounds.[2][3] This approach is often superior when a single solvent does not provide the ideal solubility gradient.

Recommended Solvent Systems

Based on the structure and available literature on related compounds, the following systems are recommended for screening:

  • Single Solvents: Water, Ethanol, Methanol, Isopropanol, Acetonitrile.

  • Mixed-Solvent Systems: Ethanol/Water, Methanol/Water, Acetonitrile/Water.

The mixed-solvent technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of an "anti-solvent" (in which it is poorly soluble) until turbidity is observed.[4] The solution is then clarified by adding a small amount of the good solvent and allowed to cool.

Solvent Screening Workflow

The following diagram illustrates a logical workflow for selecting the optimal solvent system.

Solvent_Selection A Place ~20-30 mg of crude This compound in a test tube B Add potential solvent dropwise at room temperature A->B C Does it dissolve readily? B->C D Solvent is too good. Discard or consider for use as 'Solvent 1' in a mixed pair. C->D Yes E Heat the suspension gently (e.g., in a water bath) C->E No F Does it dissolve completely? E->F G Insoluble impurities present. Hot filtration will be needed. Proceed to cooling. F->G Partially H Insoluble at high temp. Discard this solvent. F->H No I Allow the clear solution to cool slowly to room temp, then in an ice bath. F->I Yes G->I J Do abundant, high-quality crystals form? I->J K Excellent Solvent! Proceed to scaled-up protocol. J->K Yes L Poor recovery. Consider mixed-solvent system or another solvent. J->L No

Caption: Decision tree for empirical solvent screening.

Properties of Candidate Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Notes
Water10080.1Non-flammable, non-toxic
Ethanol7824.5Flammable
Methanol6532.7Flammable, Toxic
Isopropanol8218.3Flammable
Acetonitrile8237.5Flammable, Toxic

Detailed Recrystallization Protocol

This protocol is optimized for a starting quantity of 5-10 grams of crude material. Adjust solvent volumes proportionally for different scales. The ethanol/water system is used as the primary example.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (at least 2)

  • Hot plate with stirring capability

  • Glass funnel (for hot filtration, if needed)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatulas and glass stirring rod

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4 & 5: Isolation & Washing cluster_drying Step 6: Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of hot ethanol to dissolve A->B C Filter hot solution to remove insoluble impurities B->C if needed D Add hot water dropwise until solution is turbid B->D C->D E Add 1-2 drops of hot ethanol to re-clarify D->E F Allow to cool slowly to room temperature E->F G Cool further in an ice bath F->G H Collect crystals via vacuum filtration G->H I Wash with a small amount of cold ethanol/water H->I J Dry crystals under vacuum or in a low-temp oven I->J

Caption: Step-by-step recrystallization workflow.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. In a separate flask, heat the primary solvent (ethanol) to near boiling. Add the hot ethanol to the crude solid in portions, with swirling, until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing recovery.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a fluted filter paper in a stemless glass funnel and set it atop a clean Erlenmeyer flask. Heat both the funnel and the receiving flask on the hotplate to prevent premature crystallization. Pour the hot solution through the filter paper quickly.

  • Inducing Crystallization: Transfer the hot, clear solution to a clean flask for crystallization. Heat the anti-solvent (water) to near boiling. Add the hot water dropwise to the hot ethanol solution while swirling. Continue adding until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification and Cooling: Add 1-2 drops of hot ethanol to redissolve the precipitate and render the solution clear again. Cover the flask with a watch glass and set it aside on an insulated surface (like a cork ring) to cool slowly and undisturbed to room temperature. Slow cooling is essential for the growth of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with the cold solvent mixture before pouring the crystal slurry.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small volume of a cold (ice-bath temperature) ethanol/water mixture. This removes any residual mother liquor adhering to the crystal surfaces. Use a minimal amount of wash solvent to avoid redissolving the product.

  • Drying: Transfer the filter cake to a watch glass and allow it to air-dry, or for more efficient drying, place it in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Verification of Purity

The success of the recrystallization must be validated empirically. The following analytical methods are recommended.

  • Melting Point Analysis: A purified compound should exhibit a sharp melting point range (typically < 2 °C) that corresponds to the literature value. The precursor, 2-methyl-4-nitroimidazole, has a melting point of 251-255 °C; the acetic acid derivative's melting point should be determined and used as a benchmark for purity.[5]

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show the product spot as a single, well-defined spot with a higher Rf value than the starting materials, and impurities will be concentrated in the mother liquor lane.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment.[6] Analysis of the recrystallized material should show a single major peak corresponding to the product, with impurity peaks significantly reduced or eliminated compared to the crude sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure of the purified product and reveal the presence of any remaining impurities. The spectra of related ester derivatives are well-documented and can serve as a reference for identifying the key structural motifs.[7][8]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent used; solution is not supersaturated.Boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal from a previous batch.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; solution is too concentrated.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent. Ensure the solution cools as slowly as possible.
Low Recovery Too much solvent used; premature crystallization during hot filtration; crystals washed with too much or warm solvent.Use the minimum amount of solvent for dissolution. Ensure filtration apparatus is pre-heated. Always wash crystals with a minimal volume of ice-cold solvent.
Colored Impurities Persist Impurity is co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and scalable method for obtaining high-purity this compound. By understanding the principles of solvent selection and carefully executing the procedural steps, researchers can consistently remove process-related impurities, ensuring the quality and integrity of this valuable chemical intermediate for its intended applications in drug development and scientific research. The inclusion of post-purification analysis is a critical, self-validating step that confirms the success of the procedure.

References

  • National Center for Biotechnology Information. "Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate". PubChem Compound Summary for CID 45358760. [Link]

  • Journal of Chemical and Pharmaceutical Research. "Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives". JOCPR, 2013, 5(12):610-615. [Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo. [Link]

  • Indian Journal of Pharmaceutical Sciences. "Recrystallization experiments a crystallization protocol was developed based on Fel solubility data". Indian J Pharm Sci. 2016 May-Jun; 78(3): 346–355. [Link]

  • National Center for Biotechnology Information. "Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains". Molecules. 2020 Aug; 25(15): 3531. [Link]

  • ResearchGate. "Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate". Acta Crystallographica Section E, E66, o2606. [Link]

  • Der Pharma Chemica. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents". Der Pharma Chemica, 2016, 8(1):15-20. [Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid". Beilstein J. Org. Chem. 2008, 4, 42. [Link]

  • National Center for Biotechnology Information. "Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate". Acta Crystallographica Section E, 2013, 69(8), o1237. [Link]

  • Semantic Scholar. "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid". Beilstein Journal of Organic Chemistry, vol. 4, 2008. [Link]

  • Chromatography Today. "Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities". Chromatography Today. [Link]

Sources

Using (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid as an analytical standard

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Utilization of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid as a Certified Analytical Standard

Abstract and Introduction

1.1. Scientific Context: Nitroimidazoles are a class of synthetic antimicrobial agents widely employed in both human and veterinary medicine to treat infections caused by anaerobic bacteria and protozoa.[1][2] Prominent members of this class include metronidazole, tinidazole, and ronidazole. However, significant regulatory scrutiny has been placed upon this class due to substantial evidence indicating that the parent compounds and their metabolites may possess genotoxic, mutagenic, and carcinogenic properties.[1][2] This has led regulatory bodies, including those in the European Union, to prohibit their use in food-producing animals to prevent consumer exposure to residues in edible tissues.[1] Consequently, the development of highly sensitive and specific analytical methods for the detection and quantification of nitroimidazole residues in pharmaceutical formulations, biological matrices, and environmental samples is of paramount importance.

1.2. The Role of this compound: this compound (4-MNIAA) is a key nitroimidazole derivative. It can arise as a process-related impurity during the synthesis of other nitroimidazole-based active pharmaceutical ingredients (APIs) or as a metabolite. It is critically important to distinguish this compound from its structural isomer, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, which is a major human metabolite of metronidazole.[3] The subtle difference in the position of the nitro group (position 4 vs. 5 on the imidazole ring) can significantly impact its biological activity and toxicological profile.

1.3. Objective: This document provides a comprehensive guide for the use of this compound as an analytical standard. It includes detailed, validated protocols for the preparation of standard solutions and their quantification using a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The methodologies herein are designed to ensure accuracy, precision, and trustworthiness in analytical results, catering to the needs of researchers, quality control analysts, and drug development professionals.

Physicochemical Properties and Standard Handling

Proper handling and storage of the analytical standard are foundational to achieving accurate and reproducible results.

2.1. Compound Data: All quantitative data pertaining to the this compound standard are summarized in the table below.

PropertyValueSource
Chemical Name This compoundIUPAC Nomenclature
CAS Number 16230-87-8[4][5]
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol [5]
Appearance Typically a light yellow or off-white crystalline powder[6]
Purity ≥97.5% (as specified by supplier)

2.2. Storage and Handling:

  • Storage: Store the solid standard material in a tightly sealed, light-resistant container at 2-8°C. Protect from moisture.

  • Safety: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for complete hazard information.

  • Solution Stability: Stock solutions, when stored in amber vials at 2-8°C, are generally stable for several weeks. It is best practice to verify stability or prepare fresh solutions for critical assays.

Conceptual Workflow: The Role of an Analytical Standard

An analytical standard serves as the ultimate benchmark for confirming the identity and determining the concentration of an analyte in an unknown sample. The following diagram illustrates its central role in a typical bioanalytical or quality control workflow.

G cluster_0 Standard Preparation cluster_1 Sample Analysis cluster_2 Data Interpretation std_solid Certified Standard (Solid) stock_sol Primary Stock Solution (e.g., 1 mg/mL) std_solid->stock_sol Accurate Weighing & Dissolution work_sol Working & Calibration Standards (Serial Dilution) stock_sol->work_sol Volumetric Dilution hplc HPLC-UV Analysis work_sol->hplc Calibration & Identity Confirmation sample Unknown Sample (e.g., Plasma, Formulation) extraction Sample Preparation (Extraction, Cleanup) sample->extraction extraction->hplc cal_curve Calibration Curve (Response vs. Concentration) hplc->cal_curve Generate Curve quant Quantification of Analyte in Sample cal_curve->quant Interpolate Result G cluster_hplc HPLC Analysis start Receive Certified Standard prep_std Prepare Stock & Working Standards (Protocol 4.1) start->prep_std sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Unknown Sample (if applicable) inject_unknown Inject Unknowns prep_sample->inject_unknown inject_cal Inject Calibration Standards sst->inject_cal If SST Passes inject_qc Inject QC Samples inject_cal->inject_qc inject_qc->inject_unknown data_proc Process Data & Generate Calibration Curve inject_unknown->data_proc quant_res Calculate Concentration in Unknowns data_proc->quant_res report Generate & Review Final Report quant_res->report end Validated Result report->end

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the antimicrobial susceptibility testing (AST) of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, a derivative of the nitroimidazole class of antimicrobial agents. While specific performance data for this particular compound is not extensively published, this guide synthesizes established principles of nitroimidazole pharmacology with authoritative protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These application notes are designed to equip researchers with the foundational knowledge and detailed methodologies required to accurately assess the in vitro activity of this and similar nitroimidazole compounds.

Introduction: The Scientific Rationale

This compound belongs to the nitroimidazole class, a group of synthetic antimicrobial agents renowned for their activity against anaerobic bacteria and certain protozoa.[1] The core mechanism of action for nitroimidazoles is predicated on their status as prodrugs.[2] The molecule passively diffuses into the microbial cell, where, under the low-redox potential conditions characteristic of anaerobic metabolism, the nitro group is reduced by microbial nitroreductases.[1] This bioactivation process generates cytotoxic nitroso radicals, which disrupt DNA's helical structure, leading to strand breakage and ultimately, cell death.[2]

Given this mechanism, the primary spectrum of activity for this compound is anticipated to be against obligate anaerobic bacteria. It is crucial to note that the position of the nitro group on the imidazole ring influences the compound's biological activity. While 5-nitroimidazoles like metronidazole are widely used, 4-nitroimidazoles have also been investigated, though some studies suggest they may exhibit different activity profiles. Therefore, empirical testing using standardized methods is indispensable for characterizing the specific antimicrobial profile of this compound.

This guide will detail the essential protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a key metric in assessing antimicrobial potency.

Essential Materials and Reagents

2.1. Test Compound:

  • This compound (CAS No: 16230-87-8)

  • Solvent for stock solution (e.g., Dimethyl sulfoxide (DMSO), analytical grade)

2.2. Media:

  • For Anaerobic Bacteria:

    • Brucella Agar or Broth supplemented with hemin, vitamin K1, and laked sheep blood.

    • Wilkins-Chalgren Agar or Broth.

    • Mueller-Hinton agar supplemented with 5% defibrinated sheep blood (for specific methodologies).

  • Media should be prepared and quality-controlled according to CLSI and EUCAST guidelines.[3]

2.3. Bacterial Strains:

  • Quality Control (QC) Strains (Anaerobic):

    • Bacteroides fragilis ATCC® 25285™

    • Bacteroides thetaiotaomicron ATCC® 29741™

    • Clostridium difficile ATCC® 700057™

    • Eggerthella lenta ATCC® 43055™

  • Test Strains: A panel of clinically relevant anaerobic bacteria (e.g., Bacteroides spp., Prevotella spp., Fusobacterium spp., Clostridium spp., Peptostreptococcus spp.).

2.4. Consumables and Equipment:

  • 96-well U-bottom microtiter plates

  • Petri dishes (90 mm or 150 mm)

  • Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating sachets)

  • Spectrophotometer or McFarland turbidity standards

  • Pipettes and sterile, disposable tips

  • Vortex mixer

  • Incubator (35 ± 2 °C)

Core Protocols: Determining In Vitro Susceptibility

The following protocols are adapted from CLSI document M11, "Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria," and EUCAST guidelines, which represent the gold standards in the field.[4]

Preparation of the Antimicrobial Stock Solution

The accuracy of MIC determination begins with the precise preparation of the antimicrobial agent.

  • Weighing: Accurately weigh a sufficient amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the powder in a minimal volume of a suitable solvent (e.g., DMSO). The choice of solvent is critical; it must fully dissolve the compound and be non-inhibitory to the test organisms at the final concentration used in the assay.

  • Stock Concentration: Adjust the volume with sterile deionized water or appropriate broth to achieve a high-concentration stock solution (e.g., 1280 µg/mL). This allows for subsequent serial dilutions where the solvent concentration becomes negligible.

  • Storage: Aliquot the stock solution into sterile cryovials and store at -70°C until use. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method (Reference Method)

This method determines the MIC in a liquid medium and is considered a reference standard by both CLSI and EUCAST.

Workflow Diagram: Broth Microdilution

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Drug Stock Solution C Serial Dilute Drug in 96-Well Plate with Broth A->C B Prepare 0.5 McFarland Bacterial Suspension D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Anaerobically (35°C, 42-48h) D->E F Read MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for Broth Microdilution MIC Testing.

Step-by-Step Protocol:

  • Plate Preparation: Dispense 50 µL of appropriate anaerobic broth (e.g., supplemented Brucella broth) into wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Serial Dilution: Add 100 µL of the working drug solution (e.g., 128 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: From a fresh 24-48 hour culture, suspend several colonies in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

  • Incubation: Place the plates in an anaerobic environment (e.g., an anaerobic chamber or a jar with a gas-generating system) and incubate at 35 ± 2 °C for 42 to 48 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is another reference-quality technique, particularly useful for testing multiple isolates simultaneously.

Workflow Diagram: Agar Dilution

Agar_Dilution A Prepare Drug-Containing Agar Plates at Various Concentrations C Spot-Inoculate Plates with Bacterial Suspensions A->C B Prepare 0.5 McFarland Bacterial Suspensions (Multiple Isolates) B->C D Incubate Anaerobically (35°C, 42-48h) C->D E Read MIC: Lowest Concentration Inhibiting Growth D->E

Caption: Workflow for Agar Dilution MIC Testing.

Step-by-Step Protocol:

  • Plate Preparation: Prepare a series of molten and tempered (45-50°C) agar (e.g., supplemented Brucella agar). Add a specific volume of the antimicrobial stock solution to each flask of molten agar to achieve the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64 µg/mL). Pour the agar into sterile Petri dishes and allow them to solidify. Also prepare a drug-free plate as a growth control.

  • Inoculum Preparation: Prepare a 0.5 McFarland suspension for each test and QC organism as described for broth microdilution.

  • Inoculation: Using a multipoint inoculator (or a calibrated loop), spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of each agar plate, including the growth control.

  • Incubation: Allow the inocula to dry, then invert the plates and incubate them in an anaerobic atmosphere at 35 ± 2 °C for 42 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.

Quality Control and Data Interpretation

4.1. Establishing a Self-Validating System

For any AST protocol, robust quality control is non-negotiable. It ensures the reliability and reproducibility of the results.

  • Growth and Sterility Controls: The growth control well/plate must show adequate growth, and the sterility control must remain clear.

  • QC Strain Testing: The recommended ATCC® quality control strains must be tested with each batch of MIC determinations. The resulting MICs for these strains must fall within the acceptable ranges published by CLSI or EUCAST for a reference compound (e.g., metronidazole).

Table 1: Illustrative Quality Control Ranges for a Reference Nitroimidazole (Metronidazole)

QC StrainATCC® No.Acceptable MIC Range (µg/mL)
Bacteroides fragilis252850.25 - 1
Bacteroides thetaiotaomicron297410.25 - 1
Eggerthella lenta430550.5 - 2

Note: These are established ranges for Metronidazole from CLSI M11. Ranges for this compound would need to be established through multi-laboratory studies.

4.2. Interpreting MIC Data

The raw output of these assays is the MIC value. The interpretation of this value (i.e., categorizing an isolate as susceptible, intermediate, or resistant) requires established clinical breakpoints. As this compound is an investigational compound, clinical breakpoints will not be available. Therefore, the primary goal for researchers is to:

  • Determine the MIC50 and MIC90: Calculate the MIC values that inhibit 50% and 90% of the tested isolates, respectively. This provides a powerful summary of the compound's potency against a population of bacteria.

  • Compare to Related Drugs: Benchmark the MIC distribution against that of established nitroimidazoles like metronidazole or tinidazole to understand its relative potency.

Table 2: Hypothetical MIC Data Summary for this compound

Organism (n=100)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis group0.5 - 814
Prevotella melaninogenica≤0.25 - 20.51
Fusobacterium nucleatum≤0.25 - 1≤0.250.5
Clostridium perfringens0.5 - 412

This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion and Future Directions

The protocols detailed herein provide a standardized framework for the initial in vitro characterization of this compound. By adhering to the rigorous standards set by CLSI and EUCAST, researchers can generate reliable and comparable data. This information is the first critical step in the drug development pipeline, forming the basis for further investigations, including mechanism of action studies, toxicity profiling, and eventually, pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict clinical efficacy. The systematic application of these methods will be instrumental in determining the potential of this and other novel nitroimidazole compounds in the fight against anaerobic infections.

References

  • BOC Sciences. Nitroimidazole: Definition, Mechanism and Uses.

  • Anderson, B. E., & Gherlardini, P. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB.

  • RxList. (2021). Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names.

  • Lecturio. (2021). Nitroimidazoles. Concise Medical Knowledge.

  • WikiLectures. (2022). Nitroimidazole antibiotics.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home.

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents.

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing.

  • Wüst, J. (1977). Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods. Antimicrobial Agents and Chemotherapy, 11(4), 631–637.

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19.

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

  • U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1.

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method.

  • Sigma-Aldrich. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid.

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Application Notes & Protocols: (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid in Antiparasitic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antiparasitic Agents

Parasitic diseases, including those caused by protozoa like Giardia lamblia, Entamoeba histolytica, and Trypanosoma cruzi, represent a significant global health burden, particularly in economically disadvantaged regions.[1][2] For decades, the 5-nitroimidazole class of drugs, with metronidazole as its cornerstone, has been the primary therapeutic option for many anaerobic parasitic infections.[3] However, their efficacy is increasingly threatened by the emergence of drug-resistant strains and a spectrum of undesirable side effects, creating an urgent need for next-generation antiparasitic agents.[1]

This document provides a technical guide for researchers exploring the potential of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, a nitroimidazole derivative, as a foundational scaffold in antiparasitic drug discovery. We present its synthesis, delve into the established mechanism of action for this chemical class, and provide detailed, field-tested protocols for its comprehensive evaluation, from initial in vitro screening to conceptual in vivo efficacy studies.

Compound Profile: this compound

The strategic placement of the nitro group at the C4 position and the acetic acid moiety at the N1 position of the imidazole ring offers a unique scaffold for chemical modification. The carboxylic acid group provides a convenient handle for creating derivatives (e.g., amides, esters) to modulate physicochemical properties like solubility, cell permeability, and metabolic stability, which are critical for optimizing therapeutic potential.[1]

PropertyValue
Chemical Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol [4]
CAS Number 16230-87-8[4]
Synonyms 2-(2-methyl-4-nitro-1-imidazolyl)acetic acid[5]
Appearance Solid (predicted)
Solubility To be determined experimentally in relevant biological buffers and organic solvents (e.g., DMSO).

Core Principle: The Reductive Activation of Nitroimidazoles

Nitroimidazoles are not directly toxic; they are prodrugs that require bioreductive activation within the target parasite. This activation is highly specific to the anaerobic or microaerophilic environment of many protozoan parasites, which provides a degree of selective toxicity.[2]

The mechanism proceeds in two key stages:

  • Reductive Activation : In the low-redox-potential environment of the parasite, the nitro group (R-NO₂) of the imidazole derivative is reduced by electron-donating proteins, such as ferredoxin or nitroreductases.[2][6] This single-electron transfer creates a highly reactive nitroso radical anion (R-NO₂⁻).

  • Cytotoxicity : This radical species is unstable and can undergo further reactions to generate cytotoxic metabolites. These reactive species cause extensive damage to critical macromolecules, including DNA, leading to strand breaks and helical instability, ultimately resulting in parasite death.[6] In the presence of oxygen (as in host mammalian cells), the radical anion is rapidly re-oxidized back to the parent nitro compound, preventing the accumulation of toxic intermediates and conferring selective toxicity.

G cluster_parasite Anaerobic Parasite Cytosol cluster_host Host Mammalian Cell (Aerobic) Prodrug (2-methyl-4-nitro-1H- imidazol-1-yl)acetic acid (Inactive Prodrug) Enzyme Parasite-specific Nitroreductases (e.g., Ferredoxin) Prodrug->Enzyme Enters Cell Radical Nitroso Radical Anion (Highly Reactive) Enzyme->Radical e⁻ Transfer (Reduction) Damage Macromolecular Damage Radical->Damage DNA DNA Strand Breaks Damage->DNA Death Parasite Death DNA->Death Prodrug_Host (2-methyl-4-nitro-1H- imidazol-1-yl)acetic acid Radical_Host Nitroso Radical Anion Prodrug_Host->Radical_Host Minimal Reduction Radical_Host->Prodrug_Host Rapid Re-oxidation (Futile Cycling) Oxygen O₂ Radical_Host->Oxygen

Fig 1. Reductive activation of nitroimidazole prodrugs.

Application I: Synthesis Protocol

The N-alkylation of a nitroimidazole core is a common synthetic route. The following protocol is a representative method adapted from procedures for analogous compounds.[7][8]

Objective : To synthesize this compound via N-alkylation followed by ester hydrolysis.

Step 1: N-Alkylation to Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

  • Reagents & Setup : To a round-bottom flask, add 2-methyl-4-nitroimidazole (1.0 eq), potassium carbonate (K₂CO₃, 1.1 eq), and a suitable solvent such as dimethylformamide (DMF).

  • Reaction Initiation : Stir the suspension at room temperature for 15-20 minutes.

  • Alkylation : Add ethyl bromoacetate (1.2 eq) dropwise to the mixture.

  • Heating : Heat the reaction mixture to 60-70°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the starting material is consumed, cool the mixture to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude residue via column chromatography (silica gel) to yield the ethyl ester intermediate.[8]

Step 2: Hydrolysis to this compound

  • Setup : Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

  • Hydrolysis : Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) and stir the mixture at room temperature or with gentle heating.

  • Monitoring : Monitor the disappearance of the ester by TLC.

  • Acidification : Once hydrolysis is complete, cool the solution in an ice bath and carefully acidify with hydrochloric acid (HCl) to a pH of ~2-3.

  • Isolation : The product, this compound, may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry. If it remains in solution, extract with an appropriate organic solvent.

Application II: In Vitro Evaluation Workflow

A structured screening cascade is essential to efficiently identify promising compounds while minimizing resource expenditure. The goal is to assess both potency against the parasite and toxicity towards host cells to determine a therapeutic window.

G A Test Compound: This compound & Derivatives B Primary Screen (Single High Concentration, e.g., 10-20 µM) A->B C Determine Potency (IC₅₀) Dose-Response Assay B->C If >65% Inhibition E Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ C->E D Determine Cytotoxicity (CC₅₀) Mammalian Cell Line Assay D->E F <10? E->F G >10? E->G H Discard or Deprioritize F->H I Secondary / Confirmatory Screens (e.g., Intracellular Amastigote Model) G->I J Hit Compound for In Vivo Studies I->J

Fig 2. Workflow for in vitro antiparasitic screening.
Protocol 1: General In Vitro Antiparasitic Assay (IC₅₀ Determination)

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target parasite. This protocol is a template and must be adapted for the specific parasite (e.g., Leishmania donovani, Trypanosoma cruzi).[9]

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working solutions by serial dilution in the appropriate parasite culture medium.

  • Parasite Culture : Culture the parasites using established methods.[9] Harvest parasites in the appropriate life stage (e.g., logarithmic phase promastigotes for Leishmania, trypomastigotes for T. cruzi) and adjust the density to 2x the final required concentration.

  • Assay Plate Setup : In a 96-well flat-bottom plate, add 100 µL of the 2x compound working solutions to triplicate wells. Include wells for a positive control (e.g., metronidazole, amphotericin B) and a negative control (medium with 0.1% DMSO).

  • Parasite Addition : Add 100 µL of the 2x parasite suspension to all wells, bringing the final volume to 200 µL and halving the drug/parasite concentrations.

  • Incubation : Incubate the plate under standard conditions for the parasite (e.g., 72 hours at 37°C, 5% CO₂).

  • Viability Assessment : Add 20 µL of a viability reagent (e.g., Resazurin, AlamarBlue) to each well and incubate for another 4-24 hours.

  • Readout : Measure fluorescence or absorbance using a plate reader.

  • Data Analysis : Convert raw data to percentage inhibition relative to controls. Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 2: Mammalian Cell Cytotoxicity Assay (CC₅₀ Determination)

Objective : To determine the half-maximal cytotoxic concentration (CC₅₀) against a mammalian cell line (e.g., Vero, HepG2, or primary macrophages) to assess compound selectivity.

  • Cell Culture : Culture mammalian cells in a 96-well plate until they reach ~80% confluency.

  • Compound Addition : Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the test compound (prepared similarly to Protocol 1).

  • Incubation : Incubate the plate for a period relevant to the antiparasitic assay (e.g., 72 hours) at 37°C, 5% CO₂.

  • Viability Assessment & Analysis : Follow steps 6-8 from Protocol 1 to determine the CC₅₀ value.

Data Interpretation: The Selectivity Index

The therapeutic potential of a compound is best represented by its Selectivity Index (SI), which compares its toxicity to host cells versus its potency against the parasite.

SI = CC₅₀ / IC₅₀

A higher SI value (generally >10) is desirable, indicating that the compound is significantly more toxic to the parasite than to host cells.[10]

CompoundIC₅₀ vs. Parasite X (µM)CC₅₀ vs. Vero Cells (µM)Selectivity Index (SI)
Test Compound A1.5>100>66.7
Test Compound B3.2154.7
Metronidazole5.0>100>20

Application III: Conceptual In Vivo Efficacy Assessment

Promising candidates from in vitro studies must be evaluated in animal models to assess their real-world therapeutic potential. Murine models are indispensable for these preclinical evaluations.[11][12]

Protocol 3: Murine Model of Cutaneous Leishmaniasis (Conceptual Outline)

Objective : To evaluate the efficacy of a lead compound in reducing lesion size and parasite burden in a mouse model of cutaneous leishmaniasis.

  • Animal Model : Use susceptible mouse strains like BALB/c. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection : Infect the footpad or base of the tail of each mouse with stationary-phase Leishmania major promastigotes.

  • Treatment Initiation : Once measurable lesions develop (typically 2-3 weeks post-infection), randomize mice into treatment groups (e.g., vehicle control, positive control drug, test compound at various doses).

  • Drug Administration : Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 14-28 days).

  • Endpoint Measurement :

    • Lesion Size : Measure the diameter of the lesion weekly using digital calipers.

    • Parasite Burden : At the end of the study, sacrifice the animals and determine the parasite load in the infected tissue and draining lymph nodes via quantitative PCR (qPCR) or limiting dilution assay.

  • Data Analysis : Compare the lesion growth curves and final parasite burdens between the treated and vehicle control groups to determine statistical significance.

Field Insights & Troubleshooting

  • Causality in Screening : Initial screens often use easier-to-culture parasite forms (e.g., Leishmania promastigotes). However, the clinically relevant form is the intracellular amastigote. It is crucial to confirm hits in an amastigote-macrophage model, as compounds must be able to cross multiple host and parasite membranes to be effective.

  • Compound Solubility : Poor aqueous solubility is a common reason for failure. Always check for compound precipitation in culture media. If solubility is an issue, formulation strategies or chemical modification of the scaffold may be necessary.

  • Metabolic Stability : A compound that is highly active in vitro may be rapidly metabolized and cleared in vivo. Preliminary assessment using liver microsomes can predict metabolic stability and guide further development.[1]

Conclusion

This compound represents a valuable starting point for the development of novel antiparasitic agents. Its chemical scaffold is amenable to synthetic modification, and its mechanism of action is rooted in the well-validated bio-reductive activation pathway of nitroimidazoles. The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically synthesize, screen, and validate derivatives of this compound, paving the way for the discovery of next-generation therapies to combat neglected parasitic diseases.

References

  • Nolan, L. L., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry. [Link]

  • Barrios, S. M., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI. [Link]

  • LUSTIGMAN, S., et al. (2017). High-content approaches to anthelmintic drug screening. Trends in Parasitology. [Link]

  • Nolan, L. L., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. PubMed. [Link]

  • Barrios, S. M., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. [Link]

  • Mosleh, I. M., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. [Link]

  • InVivo Biosystems. (n.d.). Seventeen Minutes of Science: Comparing platforms for testing anthelmintic drugs in C. elegans. InVivo Biosystems. [Link]

  • Ait-Belkacem, R., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E. [Link]

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  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Pires, T. A. L., et al. (2024). Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. MDPI. [Link]

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  • de Rycker, M., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLOS Neglected Tropical Diseases. [Link]

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Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Ester and Amide Derivatives from (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, most famously represented by metronidazole, a potent agent against anaerobic bacteria and protozoa.[1] The biological activity of this class of compounds is intrinsically linked to the electron-deficient nitro group, which can be reduced within target organisms to generate cytotoxic radicals.[2] The parent compound for our investigation, (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, is a close structural analog of metronidazole, featuring a carboxylic acid moiety that serves as a versatile chemical handle for molecular exploration.

The strategic modification of this carboxylic acid group into esters and amides is a time-tested approach in drug discovery.[3] This derivatization can significantly alter the molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[4] For instance, converting the polar carboxylic acid to a less polar ester can enhance membrane permeability, while introducing specific amide functionalities can create new hydrogen bonding interactions with biological targets, potentially leading to enhanced potency or a novel mechanism of action.[5]

This guide provides detailed, validated protocols for the synthesis of representative ester and amide derivatives from this compound, explaining the chemical principles behind each step to empower researchers in developing novel therapeutic candidates.

Core Synthetic Strategies: Activating the Carboxylic Acid

The carboxylic acid of the starting material is the focal point for derivatization. However, it is not sufficiently reactive to directly form esters or amides under mild conditions. The hydroxyl group is a poor leaving group and requires activation. We will explore two robust and widely applicable strategies to achieve this transformation.

  • Strategy A: Fischer Esterification (Acid-Catalyzed) This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, so it is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

  • Strategy B: Amidation via Coupling Agents Directly reacting a carboxylic acid with an amine to form an amide is thermally demanding and often results in low yields. The preferred method involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[6] The coupling agent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the desired amide, while the coupling agent is converted into a stable urea byproduct. This method is highly efficient and proceeds under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

Below is a conceptual workflow illustrating these divergent synthetic pathways from the common starting material.

G cluster_ester Esterification Pathway cluster_amide Amidation Pathway Start This compound Ester_Reagents Alcohol (R'-OH) Acid Catalyst (e.g., H₂SO₄) Start->Ester_Reagents Strategy A Amide_Reagents Amine (R''-NH₂) Coupling Agent (e.g., DCC) Start->Amide_Reagents Strategy B Ester_Product Ester Derivative Ester_Reagents->Ester_Product Amide_Product Amide Derivative Amide_Reagents->Amide_Product

Caption: General workflow for synthesizing ester and amide derivatives.

Experimental Protocols

⚠️ Safety Precaution: Nitroimidazoles and their derivatives should be handled with care as they are potentially mutagenic. Reagents such as thionyl chloride, DCC, and strong acids are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate

This protocol details the synthesis of a simple ethyl ester via Fischer esterification. The use of excess ethanol serves as both the reactant and the solvent, driving the equilibrium towards the product.

G cluster_reactants Reactants R1 Parent Acid (C₆H₇N₃O₄) Process Reflux (e.g., 78°C, 12-18h) R1->Process R2 Ethanol (Excess) R2->Process R3 H₂SO₄ (catalyst) R3->Process Product Ethyl Ester Product (C₈H₁₁N₃O₄) Process->Product Workup & Purification

Caption: Reaction scheme for the synthesis of the ethyl ester derivative.

3.1.1 Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Volume / Mass
This compoundC₆H₇N₃O₄185.145.401.0 g
Ethanol (Absolute, 200 proof)C₂H₅OH46.07-25 mL
Sulfuric Acid (Conc., 98%)H₂SO₄98.08-0.5 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃--~50 mL
Ethyl AcetateC₄H₈O₂--~100 mL
BrineNaCl(aq)--~30 mL
Anhydrous Magnesium SulfateMgSO₄--~2 g

3.1.2 Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.40 mmol).

  • Reagent Addition: Add absolute ethanol (25 mL). Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring suspension. The mixture will warm slightly.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain reflux for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should appear at a higher Rf value than the starting carboxylic acid spot.

  • Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (~50 mL) to neutralize the sulfuric acid. Caution: CO₂ evolution (foaming) will occur.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to obtain the pure ethyl ester as a solid.

3.1.3 Expected Characterization

  • ¹H NMR (CDCl₃): Expect to see a triplet around 1.30 ppm (3H, ester CH₃), a quartet around 4.27 ppm (2H, ester CH₂), a singlet for the N-CH₂ group around 4.69 ppm (2H), a singlet for the imidazole C-CH₃ around 2.40 ppm (3H), and a singlet for the imidazole ring proton (H-5) around 7.74 ppm.[7] The broad singlet for the carboxylic acid proton (typically >10 ppm) will be absent.

  • IR (KBr, cm⁻¹): Look for a strong C=O stretching vibration for the ester at ~1740-1750 cm⁻¹. The broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) will have disappeared.

Protocol 2: Synthesis of N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

This protocol utilizes a DCC coupling agent to facilitate amide bond formation under mild conditions, which is ideal for coupling with primary amines like benzylamine.[5][6]

G cluster_reactants Reactants R1 Parent Acid (C₆H₇N₃O₄) Process Stir at 0°C to RT (e.g., THF, 12h) R1->Process R2 Benzylamine R2->Process R3 DCC (Coupling Agent) R3->Process Product N-benzyl Amide (C₁₃H₁₄N₄O₃) Process->Product Workup & Purification

Caption: Reaction scheme for the synthesis of the N-benzyl amide derivative.

3.2.1 Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Volume / Mass
This compoundC₆H₇N₃O₄185.142.700.5 g
BenzylamineC₇H₉N107.152.700.29 mL
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.332.97 (1.1 eq)0.61 g
Tetrahydrofuran (THF, anhydrous)C₄H₈O--20 mL
Dichloromethane (DCM)CH₂Cl₂--~100 mL
1 M Hydrochloric AcidHCl(aq)--~30 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃--~30 mL
Anhydrous Magnesium SulfateMgSO₄--~2 g

3.2.2 Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (0.5 g, 2.70 mmol) and dissolve it in anhydrous THF (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add benzylamine (0.29 mL, 2.70 mmol) to the solution, followed by the addition of DCC (0.61 g, 2.97 mmol) in one portion. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 5% methanol in dichloromethane) to confirm the consumption of the starting acid.

  • Workup - Filtration: After the reaction is complete, filter the mixture through a Celite pad or sintered glass funnel to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of THF or DCM.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (~50 mL) and transfer to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with 1 M HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., eluting with 2-5% methanol in dichloromethane) to yield the pure amide product.

3.2.3 Expected Characterization

  • ¹H NMR (CDCl₃): Expect to see signals for the benzyl group (a multiplet around 7.2-7.4 ppm for 5H and a doublet around 4.5 ppm for 2H), a broad singlet for the amide N-H proton, a singlet for the N-CH₂ group (~4.8 ppm, 2H), a singlet for the imidazole C-CH₃ (~2.5 ppm, 3H), and a singlet for the imidazole ring proton (~7.9 ppm, 1H).[5]

  • IR (KBr, cm⁻¹): Look for a strong C=O stretch (Amide I band) around 1650-1670 cm⁻¹ and an N-H bending vibration (Amide II band) around 1550 cm⁻¹. The N-H stretch will appear around 3300 cm⁻¹.

Data Summary and Troubleshooting

4.1 Summary of Synthesized Derivatives

Compound NameMolecular FormulaMW ( g/mol )Typical YieldPhysical Appearance
This compoundC₆H₇N₃O₄185.14-Yellowish solid
Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetateC₈H₁₁N₃O₄213.1965-80%Off-white/pale solid
N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamideC₁₃H₁₄N₄O₃274.2870-85%White/pale yellow solid

4.2 Field-Proven Insights & Troubleshooting

  • Incomplete Esterification: If the reaction stalls, ensure your ethanol is absolute (water-free), as water can shift the equilibrium back to the reactants. A small amount of additional acid catalyst can sometimes restart a sluggish reaction.

  • DCU Removal in Amidation: The dicyclohexylurea (DCU) byproduct from the DCC coupling reaction has low solubility in many organic solvents. While most precipitates out, some may remain. If DCU contaminates the final product, it can often be removed by recrystallization or by dissolving the crude product in a minimal amount of cold DCM and filtering again.

  • Regiochemistry: The starting material, this compound, ensures that derivatization occurs specifically at the N-1 position. Synthesizing derivatives starting from 2-methyl-4(5)-nitroimidazole can lead to a mixture of N-1 and N-3 substituted isomers, complicating purification and characterization.[7][8] Using the pre-formed acid starting material is a critical choice to ensure regiochemical purity.

  • Purification: The nitroimidazole core is relatively polar. For column chromatography, solvent systems containing methanol or higher concentrations of ethyl acetate are often required. Monitor column fractions carefully by TLC to ensure clean separation.

Conclusion

The protocols detailed in this guide provide robust and reproducible methods for the synthesis of novel ester and amide derivatives from this compound. By leveraging either classic Fischer esterification or modern DCC-mediated amide coupling, researchers can efficiently generate a diverse library of compounds. These derivatives serve as valuable probes for exploring structure-activity relationships and are promising starting points for the development of new therapeutic agents in areas such as infectious disease and oncology.[6][9]

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  • Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. (2013). Acta Crystallographica Section E. [Link]

  • Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. (2009). ResearchGate. [Link]

  • Design and Synthesis of 2-Methyl and 2-Methyl-4-NitroImidazole Derivatives as Antifungal Agents. (2009). Iranian Journal of Pharmaceutical Sciences. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

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Troubleshooting & Optimization

Optimizing the yield of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in both pharmaceutical research and clinical diagnostics, (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid is the primary acidic metabolite of the widely-used antimicrobial agent, metronidazole.[1] Its accurate synthesis is crucial for creating analytical standards, studying drug metabolism, and developing new nitroimidazole-based therapeutics.[2][3] However, the synthesis presents several challenges, primarily concerning reaction yield and regioselectivity, which can impede research and development timelines.

This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the synthesis of this compound. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate these challenges effectively.

Synthetic Pathway Overview

The most common and reliable method for synthesizing this compound involves a two-step process:

  • N-Alkylation: Nucleophilic substitution reaction on the imidazole ring of 2-methyl-4(5)-nitroimidazole.

  • Hydrolysis: Conversion of the resulting ester or nitrile intermediate to the final carboxylic acid.

Each step has critical parameters that must be controlled to ensure a high yield of the desired product.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Alternative Step 1 Start 2-Methyl-4-nitro-1H-imidazole Intermediate Ethyl (2-methyl-4-nitro -1H-imidazol-1-yl)acetate Start->Intermediate Ethyl Chloroacetate Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) FinalProduct This compound Intermediate->FinalProduct Acid or Base Catalysis (e.g., HCl or NaOH) H₂O, Heat Start_Alt 2-Methyl-4-nitro-1H-imidazole Intermediate_Alt (2-methyl-4-nitro-1H-imidazol-1-yl)acetonitrile Start_Alt->Intermediate_Alt Chloroacetonitrile Base (e.g., NaH) Solvent (e.g., THF) Intermediate_Alt->FinalProduct Strong Acid Hydrolysis (e.g., conc. H₂SO₄) H₂O, Heat

Caption: General synthetic workflows for the target compound.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My N-alkylation step has a very low yield. What are the likely causes and how can I fix it?

Answer: Low yield in the N-alkylation of 2-methyl-4-nitroimidazole is a frequent issue stemming from several factors. The key is to optimize the interplay between the base, solvent, and temperature to favor the nucleophilic substitution reaction.

Causality Analysis & Solutions:

  • Incomplete Deprotonation: The imidazole proton (pKa ≈ 14.5) must be removed to form the imidazolate anion, which is the active nucleophile. If the base is too weak, the concentration of the nucleophile will be low, leading to a sluggish or incomplete reaction.

    • Solution: While weaker bases like potassium carbonate (K₂CO₃) can work, especially at higher temperatures, stronger bases like sodium hydride (NaH) ensure complete and irreversible deprotonation.[4] Handle NaH with care in an anhydrous solvent like THF or DMF.

  • Poor Solvent Choice: The solvent must dissolve the starting materials and facilitate the reaction.

    • Polar Aprotic Solvents are Preferred: Solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are ideal.[5][6] They effectively solvate the cation of the base (e.g., K⁺) without solvating the imidazolate anion, leaving it highly nucleophilic.

    • Protic Solvents (Alcohols, Water): Avoid these, as they will protonate the imidazolate anion, quenching the nucleophile.

  • Suboptimal Temperature: Alkylation of nitroimidazoles can be slow at room temperature.

    • Solution: Heating the reaction mixture significantly improves the reaction rate and yield.[5][6] A temperature of 60-80 °C is a good starting point. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.

Troubleshooting Workflow:

Troubleshooting_Yield Start Low Alkylation Yield Q1 Is the imidazole fully deprotonated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No/Unsure Q1->A1_No Check Base Q2 Is the solvent appropriate? A1_Yes->Q2 Sol_Base Action: Switch to a stronger base (e.g., NaH) or increase equivalents of current base. A1_No->Sol_Base A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Check Solvent Q3 Is the temperature optimized? A2_Yes->Q3 Sol_Solvent Action: Use a polar aprotic solvent (ACN, DMF, DMSO). Ensure it is anhydrous. A2_No->Sol_Solvent A3_No No Q3->A3_No Check Temp Sol_Temp Action: Increase temperature to 60-80 °C. Monitor reaction progress via TLC. A3_No->Sol_Temp

Caption: Decision workflow for troubleshooting low alkylation yield.
Question 2: I am getting a mixture of products. How can I improve the regioselectivity for the desired N-1 isomer?

Answer: This is the most critical challenge. 2-methyl-4-nitroimidazole is tautomeric with 2-methyl-5-nitroimidazole. Alkylation can occur on either ring nitrogen, leading to the desired N-1 alkylated product (from the 4-nitro tautomer) and the undesired N-3 alkylated product (from the 5-nitro tautomer).

Causality Analysis & Solutions:

  • Steric Hindrance: The methyl group at the C-2 position sterically hinders the adjacent nitrogen. The nitro group also exerts a steric effect. Alkylation generally favors the less sterically hindered nitrogen.[4] In the case of 2-methyl-5-nitroimidazole, alkylation is favored at the N-1 position (away from the nitro group), but for 2-methyl-4-nitroimidazole, the situation is more complex.[6]

  • Electronic Effects: The electron-withdrawing nitro group influences the electron density of the ring nitrogens, affecting their nucleophilicity.

  • Reaction Conditions: The choice of base and solvent plays a crucial role in determining the final isomer ratio. Studies have shown that specific conditions can heavily favor one isomer over the other.[5][6]

    • Optimized Conditions: Research indicates that using potassium carbonate (K₂CO₃) as the base in acetonitrile (ACN) at an elevated temperature (e.g., 60 °C) provides excellent regioselectivity and good yields for the N-1 alkylation of 4-nitroimidazoles.[5][6] This combination appears to be the "sweet spot" for maximizing the desired isomer.

BaseSolventTemperature (°C)Typical Yield (%)RegioselectivityReference
K₂CO₃Acetonitrile6066-85High for N-1 isomer[6]
K₂CO₃DMF60ModerateVariable[5]
KOHDMSORTLowPoor[6]
NaHDMFRTGoodGood, but can be less selective[4]
Question 3: The hydrolysis of my ester/nitrile intermediate is incomplete or leads to decomposition. What should I do?

Answer: The final hydrolysis step is delicate. The nitroimidazole ring can be sensitive to harsh conditions.

Causality Analysis & Solutions:

  • Ester Hydrolysis:

    • Acid-Catalyzed: Refluxing with aqueous HCl (e.g., 6M) is a standard method. The reaction needs to be monitored by TLC to determine completion. If the reaction is too slow, the concentration of the acid can be increased, but this raises the risk of degradation.

    • Base-Catalyzed (Saponification): Using NaOH or LiOH in a water/alcohol mixture is also effective. However, the product will be the carboxylate salt. An acidic workup is required to protonate it, which can sometimes lead to purification difficulties.

  • Nitrile Hydrolysis: This is significantly more challenging than ester hydrolysis and often requires more forceful conditions.[7]

    • Solution: Strong acidic conditions (e.g., concentrated H₂SO₄ or HCl) at elevated temperatures are typically required. This can be a one-pot reaction where the nitrile is heated in the acidic solution until TLC or LC-MS confirms the formation of the carboxylic acid. The risk of degrading the nitroimidazole ring is higher here, so careful temperature control and monitoring are essential.

Frequently Asked Questions (FAQs)

Q: What is the correct starting material, 2-methyl-4-nitroimidazole or 2-methyl-5-nitroimidazole? A: The commercially available starting material is often a mixture or labeled as "2-methyl-4(5)-nitroimidazole" (CAS 696-23-1).[8] Due to tautomerism, both forms are present in equilibrium. The key is not necessarily to isolate one tautomer but to use reaction conditions that selectively alkylate the desired nitrogen atom, as discussed in the regioselectivity section.

Q: What analytical methods are best for monitoring the reaction and assessing final product purity? A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Essential for real-time reaction monitoring. Use a solvent system like Ethyl Acetate/Hexane to track the disappearance of the starting material and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The chemical shifts of the imidazole ring protons and the N-CH₂ group are characteristic and can be used to distinguish between the N-1 and N-3 isomers.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for confirming the molecular weight of the product and intermediates and for assessing purity.

Q: Are there any specific safety precautions I should take? A: Yes. Nitroimidazoles, including metronidazole and its derivatives, should be handled with care as they are suspected of having mutagenic properties.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle all reagents, especially strong bases like NaH and corrosive acids, inside a chemical fume hood.

Experimental Protocol: Optimized Synthesis

This protocol is based on literature methods that report high yield and regioselectivity.[5][6][10]

Step 1: Synthesis of Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-4(5)-nitroimidazole (5.0 g, 39.3 mmol).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃) (8.1 g, 58.9 mmol, 1.5 equiv.) and 100 mL of anhydrous acetonitrile (ACN).

  • Alkylation: Begin stirring the suspension and add ethyl chloroacetate (6.3 mL, 58.9 mmol, 1.5 equiv.) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 3-5 hours. Monitor the reaction's progress by TLC (eluent: 1:1 Ethyl Acetate/Hexane). The starting imidazole should disappear, and a new, less polar spot corresponding to the ester product should appear.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of ACN.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.

Step 2: Hydrolysis to this compound

  • Setup: Transfer the crude ethyl ester from Step 1 into a 100 mL round-bottom flask.

  • Hydrolysis: Add 50 mL of 6M hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, or until TLC/LC-MS indicates complete conversion of the ester to the acid.

  • Isolation: Cool the reaction mixture in an ice bath. The product may precipitate. If it does, collect the solid by filtration. If not, the aqueous solution can be carefully neutralized with a base (e.g., NaOH) to the isoelectric point to induce precipitation, or the solvent can be evaporated.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the final product as a crystalline solid.

References
  • Metronidazole—An Old Drug for Structure Optimiz
  • Metronidazole-An Old Drug for Structure Optimiz
  • Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • 2-Methyl-4-nitroimidazole | 696-23-1. ChemicalBook.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica.
  • Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. Benchchem.
  • 2-(4-Methyl-1H-imidazol-2-yl)acetonitrile. Benchchem.
  • Metronidazole. Wikipedia.
  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy | Oxford Academic.
  • Therapeutic uses of metronidazole and its side effects: an update. European Review for Medical and Pharmacological Sciences.
  • Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid. Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of (2-Methyl-4-nitro-1H-imidazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

The synthesis, while straightforward in principle, involves an N-alkylation of 2-methyl-4-nitroimidazole followed by ester hydrolysis. This process is sensitive to starting material purity and reaction conditions, which can lead to a variety of side products. This guide addresses the most common issues encountered in the field.

Troubleshooting Guide & FAQs

Question 1: My final product shows two distinct sets of peaks in the 1H NMR, suggesting an isomeric byproduct. What is the likely identity of this impurity and how can it be avoided?

Answer:

This is the most frequently encountered issue and almost always points to the presence of the regioisomer, (2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid . The root cause lies in the starting material, 2-methyl-4(5)-nitroimidazole.

Causality and Expert Insights:

2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole are tautomers and often coexist in commercial starting materials. The N-alkylation step is regioselective, meaning the alkylating agent will react with both isomers present, leading to a mixture of N-1 alkylated products. While alkylation of the 4-nitro isomer is generally preferred, the 5-nitro isomer reacts readily, sometimes with even higher yields under certain conditions, to form the undesired product[1][2].

The reaction's regioselectivity is governed by a combination of electronic and steric effects. Alkylation at the N-1 position of 2-methyl-5-nitroimidazole can be sterically hindered by the adjacent nitro group, but electronic factors and reaction conditions (solvent, base, temperature) play a crucial role and can favor the formation of either isomer[1][3][4].

Preventative & Corrective Actions:

  • Starting Material Analysis (Critical): Before beginning the synthesis, rigorously analyze your 2-methyl-4-nitroimidazole starting material by HPLC and 1H NMR to quantify the percentage of the 2-methyl-5-nitro isomer. If the impurity level is significant (>1-2%), purification of the starting material by recrystallization is recommended.

  • Optimize Alkylation Conditions: The choice of base and solvent significantly impacts regioselectivity and yield. Studies have shown that using potassium carbonate (K₂CO₃) as the base in acetonitrile at elevated temperatures (e.g., 60°C) provides good yields and can favor the desired 4-nitro isomer product[1][2].

  • Purification: If the isomeric byproduct has already formed, separation can be challenging due to their similar polarities. Careful column chromatography on silica gel using a gradient elution (e.g., dichloromethane/methanol or ethyl acetate/hexane) is the most effective method.

Question 2: The yield of my N-alkylation step with ethyl chloroacetate is consistently low, and TLC analysis shows a significant amount of unreacted 2-methyl-4-nitroimidazole. What factors could be responsible?

Answer:

Low conversion in the N-alkylation step is typically traced back to suboptimal reaction conditions or reagent quality. The key is creating an environment where the imidazole nitrogen is sufficiently nucleophilic to displace the halide from the ester.

Causality and Expert Insights:

  • Insufficient Basicity: The base (e.g., K₂CO₃) must be strong enough to deprotonate the imidazole ring, generating the imidazolate anion, which is the active nucleophile. The base must also be sufficiently dry; water can hydrolyze the alkylating agent and hinder the reaction.

  • Poor Solvent Choice: The solvent must be able to dissolve the starting materials and facilitate the Sₙ2 reaction. Aprotic polar solvents like acetonitrile (CH₃CN), DMF, or DMSO are generally effective. Acetonitrile is often preferred as it balances solubility with ease of removal[2].

  • Reaction Temperature: N-alkylation of nitroimidazoles can be slow at room temperature. Heating the reaction is often necessary to achieve a reasonable rate and yield. A study on the alkylation of 4- and 5-nitroimidazoles demonstrated that increasing the temperature to 60°C markedly improved yields from low (<40%) to good (66-96%)[1][2].

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Use freshly dried K₂CO₃ (bake in an oven at >120°C for several hours and cool under vacuum).

    • Use anhydrous acetonitrile or DMF.

    • Ensure your ethyl chloroacetate or bromoacetate is pure and not hydrolyzed.

  • Optimize Reaction Parameters: Based on literature, a robust starting point is to use 1.1-1.2 equivalents of K₂CO₃ and 1.1 equivalents of the haloacetate ester in acetonitrile, stirring at 60°C while monitoring the reaction by TLC[1][2].

  • Monitor Reaction Progress: Track the disappearance of the starting 2-methyl-4-nitroimidazole using TLC (a typical mobile phase is 1:1 ethyl acetate/hexane). If the reaction stalls, a small, incremental addition of the base or alkylating agent might be necessary, but be cautious of adding a large excess which can complicate purification.

Alkylating AgentBaseSolventTemperatureYield (%)Reference
Ethyl BromoacetateK₂CO₃CH₃CN60°C~85%[1][2]
Ethyl BromoacetateK₂CO₃DMSORoom Temp.Low[1]
Ethyl BromoacetateKOHDMFRoom Temp.Low[1]
Various Alkyl HalidesK₂CO₃CH₃CN60°C66-96%[2]
Question 3: After the hydrolysis step, my product is contaminated with the starting ester, ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate. How do I ensure complete hydrolysis?

Answer:

Incomplete hydrolysis (saponification) is a common issue resulting from insufficient reaction time, temperature, or quantity of base.

Causality and Expert Insights:

The saponification of the ethyl ester to the carboxylate salt is an equilibrium-driven process that is pushed to completion by the consumption of hydroxide ions (e.g., from NaOH or LiOH). The reaction rate is dependent on temperature and the concentration of the base. The resulting carboxylate must then be protonated with acid to yield the final product.

Protocol for Complete Hydrolysis:

  • Dissolve the Ester: Dissolve the crude ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate[5][6] in a suitable solvent like methanol or ethanol.

  • Add Base: Add a solution of 1.5 to 2.0 molar equivalents of NaOH or LiOH in water. Using a moderate excess of base ensures the reaction goes to completion.

  • Heat the Mixture: Stir the reaction mixture at a moderately elevated temperature (e.g., 40-50°C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC. The product (the carboxylate salt) will have a much lower Rf value and may remain at the baseline.

  • Acidification: After confirming the reaction is complete, cool the mixture in an ice bath and carefully acidify with ~1M HCl until the pH is approximately 2-3. The final carboxylic acid product will precipitate out of the solution.

  • Isolation: Filter the precipitate, wash with cold water to remove inorganic salts, and dry under vacuum.

Key Reaction Pathways and Side Products

The following diagram illustrates the desired synthetic route and the formation pathways of the two most common side products discussed.

Synthesis_Pathway cluster_start Starting Materials SM_4 2-Methyl-4-nitroimidazole SM_5 2-Methyl-5-nitroimidazole (Isomeric Impurity) Ester_Desired Ethyl (2-methyl-4-nitro-1H- imidazol-1-yl)acetate SM_4->Ester_Desired N-Alkylation (Desired) Ester_Isomer Ethyl (2-methyl-5-nitro-1H- imidazol-1-yl)acetate SM_5->Ester_Isomer N-Alkylation (Side Reaction) AlkylatingAgent Ethyl Chloroacetate + K₂CO₃, CH₃CN Final_Product (2-Methyl-4-nitro-1H- imidazol-1-yl)acetic acid (Desired Product) Ester_Desired->Final_Product Final_Isomer (2-Methyl-5-nitro-1H- imidazol-1-yl)acetic acid (Side Product) Ester_Isomer->Final_Isomer Hydrolysis 1. NaOH, H₂O/MeOH 2. HCl (aq)

Caption: Main synthesis and side product pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues during the synthesis.

Troubleshooting_Workflow Observe Observation Isomeric impurity in final product Low yield in alkylation step Incomplete hydrolysis Cause Potential Cause Isomeric starting material Suboptimal conditions (base, solvent, temp) Insufficient base/time/temp Observe:f1->Cause:f1 DIAGNOSE Observe:f2->Cause:f2 DIAGNOSE Observe:f3->Cause:f3 DIAGNOSE Action Recommended Action Analyze/purify starting material Use anhydrous reagents, K₂CO₃/CH₃CN, heat to 60°C Use excess base (1.5-2.0 eq), heat, monitor by TLC Cause:f1->Action:f1 SOLVE Cause:f2->Action:f2 SOLVE Cause:f3->Action:f3 SOLVE

Caption: A logical troubleshooting workflow.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Hakmaoui, Y., et al. (2022). Study of the alkylation of 4-nitroimidazole at room temperature. ResearchGate. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 696-23-1 2-Methyl-4-nitroimidazole Impurity. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • Hakmaoui, Y., et al. (2010). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2606. [Link]

  • Hakmaoui, Y., et al. (2010). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Nitroimidazole Resolution in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving common challenges encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of nitroimidazoles. This resource is designed for researchers, analytical scientists, and drug development professionals who seek to improve the separation, peak shape, and overall resolution of this critical class of compounds.

Nitroimidazoles, characterized by their polar nature and ionizable functional groups, often present unique separation challenges. This guide provides in-depth, field-tested advice in a practical question-and-answer format, grounded in established chromatographic principles.

Troubleshooting Guide: Common Resolution Issues

This section addresses specific, frequently encountered problems during method development and routine analysis of nitroimidazoles.

Question 1: Why am I seeing poor peak shape (tailing or fronting) for my nitroimidazole analytes?

Answer:

Poor peak shape is a frequent issue when analyzing nitroimidazoles and typically points to secondary interactions on the column, improper mobile phase pH, or column overload.

  • Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds like many nitroimidazoles is the interaction between the analyte's basic nitrogen atoms and acidic silanol groups present on the surface of traditional silica-based C18 columns. These interactions cause a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

    • Solution 1: pH Adjustment. Increasing the mobile phase pH to a value approximately 2 units above the pKa of the analyte can neutralize the basic functional group, minimizing these secondary interactions. However, one must be cautious as traditional silica columns are unstable above pH 8.

    • Solution 2: Use of End-Capped Columns. Modern columns often feature "end-capping," a process that chemically derivatizes most of the accessible silanol groups, significantly reducing their availability for secondary interactions.

    • Solution 3: Competitor Additives. Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study by injecting serially diluted samples to determine the column's linear range.

  • Metal Chelation: Some nitroimidazole structures can chelate with trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column, leading to severe peak tailing.

    • Solution: Use a high-purity, modern silica column where metal content is minimized. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can also be effective, though it may complicate mobile phase preparation.

Workflow for Diagnosing Poor Peak Shape

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal mobile phase pH for separating a mixture of nitroimidazoles with different pKa values?

The key is to find a pH "sweet spot" where all compounds are in a single, stable ionization state (either fully ionized or fully neutral) to ensure consistent retention and good peak shape.

  • Determine pKa Values: First, find the pKa values for all nitroimidazoles in your mixture.

  • Analyze Ionization States:

    • To retain basic nitroimidazoles, you generally want them in their neutral form. This is achieved by setting the mobile phase pH at least 2 units above their pKa.

    • For acidic nitroimidazoles, retention is favored when they are neutral, which occurs at a pH at least 2 units below their pKa.

  • Strategic pH Selection:

    • If all compounds are basic, select a pH that is 2 units above the highest pKa value in the mixture. Be mindful of the column's pH tolerance (typically 2-8 for silica-based columns).

    • If you have a mix of acidic and basic compounds, you may need to find a compromise pH or use a different separation strategy, like ion-pair chromatography.

A common starting point for many nitroimidazoles is a buffered mobile phase with a pH between 3 and 4, using a phosphate or acetate buffer. This ensures that many basic nitroimidazoles are protonated, providing a consistent charge state.

Q2: My nitroimidazole compounds are co-eluting. How can I improve their resolution?

Improving resolution involves manipulating selectivity (α), efficiency (N), or retention factor (k').

Manipulating Selectivity (α): This is often the most effective approach.

  • Change Mobile Phase Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties (dipole moment, hydrogen bonding capability) can alter elution order and improve separation.

  • Adjust Mobile Phase pH: As discussed above, a small change in pH can dramatically alter the retention of ionizable compounds, thus changing selectivity.

  • Change Stationary Phase: Switching from a standard C18 to a different chemistry like Phenyl-Hexyl or a Polar-Embedded phase can introduce different retention mechanisms (e.g., π-π interactions), which can resolve co-eluting peaks.

Improving Efficiency (N):

  • Use a Column with Smaller Particles: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm column will generate sharper peaks, which can resolve closely eluting compounds. This will, however, increase backpressure.

  • Lower the Flow Rate: Operating at a lower flow rate can improve column efficiency, leading to narrower peaks.

  • Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to higher efficiency.

Adjusting Retention Factor (k'):

  • Modify Organic Content: Decrease the percentage of the organic solvent in your mobile phase to increase the retention time of all compounds. While this doesn't change selectivity, the increased time on the column can sometimes provide sufficient separation for peaks that are only slightly overlapping.

Decision Tree for Improving Resolution

Caption: Strategy guide for resolving co-eluting nitroimidazole peaks.

Q3: What type of stationary phase is best suited for nitroimidazole analysis?

While a standard end-capped C18 is a versatile starting point, other stationary phases can offer superior performance depending on the specific properties of your analytes.

Stationary PhasePrimary InteractionBest For...
Standard C18 HydrophobicGeneral-purpose separation of moderately nonpolar nitroimidazoles.
Polar-Embedded Hydrophobic + H-BondingImproving peak shape for basic compounds and providing alternative selectivity. Works well with highly aqueous mobile phases.
Phenyl-Hexyl Hydrophobic + π-πAnalytes containing aromatic rings. The π-π interactions can provide unique selectivity for separating structurally similar nitroimidazoles.
Bidentate C18 HydrophobicOffering enhanced stability at low pH, which can be useful for keeping basic nitroimidazoles in a fully protonated state.

Experimental Protocol: Systematic pH Scouting for Method Development

This protocol outlines a systematic approach to determine the optimal mobile phase pH for separating a mixture of nitroimidazoles.

Objective: To evaluate the effect of mobile phase pH on the retention and resolution of nitroimidazole analytes.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Buffers: Phosphoric acid, potassium phosphate (monobasic and dibasic), ammonium acetate.

  • pH meter

  • Analyte standard mixture

Procedure:

  • Prepare Buffered Mobile Phases: Prepare three different aqueous mobile phases (Mobile Phase A) buffered at three distinct pH levels. For example:

    • pH 3.0 (using 20 mM potassium phosphate, adjusted with phosphoric acid)

    • pH 5.0 (using 20 mM potassium phosphate buffer)

    • pH 7.0 (using 20 mM potassium phosphate buffer)

  • Initial Gradient Run:

    • Equilibrate the column with 95% Mobile Phase A (pH 3.0) and 5% Mobile Phase B for 15 minutes.

    • Inject the standard mixture.

    • Run a generic gradient (e.g., 5% to 95% B over 20 minutes).

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Repeat for Each pH:

    • Repeat step 2 using the mobile phase buffered at pH 5.0.

    • Repeat step 2 using the mobile phase buffered at pH 7.0.

  • Data Analysis:

    • Compare the chromatograms from the three runs.

    • Observe changes in retention time, peak shape, and resolution for each analyte at each pH.

    • Identify the pH that provides the best overall separation. This pH will be the starting point for further optimization (e.g., modifying the gradient slope).

This systematic approach ensures that you make an informed, data-driven decision on the most critical parameter for separating ionizable compounds like nitroimidazoles.

References

  • HPLC for Pharmaceutical Scientists. Wiley-Interscience.[Link]

  • Introduction to Modern Liquid Chromatography, 3rd Edition. Wiley.[Link]

  • Practical HPLC Method Development, 2nd Edition. Wiley-Interscience.[Link]

Technical Support Center: Degradation of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation in solution. As a key metabolite of the widely used antimicrobial agent, metronidazole, understanding its stability is crucial for accurate pharmacological and toxicological assessments.

Introduction

This compound is the primary oxidative metabolite of metronidazole.[1] Its stability in various aqueous and solvent-based solutions is a critical parameter in experimental design, influencing everything from sample preparation to the interpretation of analytical results. This guide is structured to address the common challenges encountered during the handling and analysis of this compound, with a focus on preventing, identifying, and resolving degradation-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by pH, exposure to light (photodegradation), the presence of oxidizing agents, and elevated temperatures.[2][3] As with its parent compound, metronidazole, the nitroimidazole ring is susceptible to chemical transformations under these stress conditions.

Q2: How does pH affect the stability of this compound?

A2: Based on studies of metronidazole, this compound is expected to be most susceptible to degradation under strongly alkaline conditions.[3][4] While it is relatively more stable in acidic to neutral pH, significant degradation can still occur, particularly with prolonged exposure or at elevated temperatures.[3] For metronidazole, maximum stability is observed around pH 5.6.[3]

Q3: Is this compound sensitive to light?

A3: Yes, nitroimidazole compounds are known to be susceptible to photodegradation.[5] Exposure to UV light, and to a lesser extent, visible light, can induce degradation.[2] Therefore, it is crucial to protect solutions containing this compound from light, especially during storage and analysis.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways for the acetic acid metabolite are not extensively documented, they are likely to involve modifications to the nitroimidazole ring.[2][6] Potential degradation pathways, inferred from metronidazole studies, include reduction of the nitro group and cleavage of the imidazole ring, which could lead to the formation of smaller organic acids and amines.[6]

Q5: What analytical techniques are best suited for monitoring the degradation of this compound?

A5: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, typically with UV detection, is the most common and effective technique for separating the parent compound from its degradation products.[2] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[2][7]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Rapid Loss of Compound in Solution
  • Possible Cause: The pH of your solution may be too high (alkaline), leading to rapid hydrolysis.

  • Troubleshooting Steps:

    • Measure the pH of your solution. If it is above 7, consider adjusting it to a slightly acidic or neutral pH (e.g., pH 5-7) using a suitable buffer.

    • If the experimental conditions require an alkaline pH, prepare fresh solutions immediately before use and minimize storage time.

    • Conduct a pilot stability study at your intended pH to determine the degradation rate and adjust your experimental timeline accordingly.

  • Possible Cause: The solution is not adequately protected from light.

  • Troubleshooting Steps:

    • Store solutions in amber vials or wrap containers in aluminum foil.[5]

    • Minimize exposure to ambient light during sample preparation and analysis.

    • If using an autosampler, ensure it has a protective cover.

Issue 2: Appearance of Unknown Peaks in Chromatogram
  • Possible Cause: Degradation of the compound has occurred, leading to the formation of new chemical entities.

  • Troubleshooting Steps:

    • Characterize the Unknowns: Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradation products.[2]

    • Perform Tandem MS (MS/MS): To gain structural information, perform fragmentation analysis on the unknown peaks.

    • Conduct a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, light, heat) to see if the unknown peaks are generated. This can help in identifying the degradation pathway.

Issue 3: Poor Separation Between the Parent Compound and Degradation Products in HPLC
  • Possible Cause: The current HPLC method is not "stability-indicating," meaning it cannot resolve the analyte from its degradation products.[2]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Adjust the organic-to-aqueous ratio. A gradient elution may be necessary to improve resolution.

    • Adjust the pH of the Mobile Phase: The ionization state of the acetic acid metabolite and its degradation products will be pH-dependent, affecting their retention. Experiment with different pH values of the aqueous buffer.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, try a different column chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or 60°C for predetermined time points (e.g., 2, 6, 24 hours). Neutralize with NaOH before analysis.[2]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature for predetermined time points. Neutralize with HCl before analysis.[2]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for predetermined time points.[2]

  • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source providing both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark.[2]

  • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a specified duration.[2]

3. Sample Analysis:

  • At each time point, withdraw a sample, dilute it appropriately with the mobile phase, and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method Development

This protocol provides a starting point for developing an RP-HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 320 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a starting point and may require optimization for your specific application and instrumentation.

Data Presentation

Table 1: Expected Degradation Behavior of this compound under Forced Degradation Conditions (Inferred from Metronidazole Data)

Stress ConditionReagent/ParameterExpected OutcomeReference
Acid Hydrolysis0.1 M - 1 M HClModerate degradation[2][3]
Base Hydrolysis0.1 M - 1 M NaOHSignificant degradation[2][3]
Oxidation3-30% H₂O₂Moderate to significant degradation[2]
PhotolysisUV/Visible LightSignificant degradation[2][5]
Thermal (Dry Heat)80°CMinimal to no degradation[2]

Visualizations

Hypothetical Degradation Pathway

G A This compound B Hydrolysis (Alkaline) A->B pH > 7 C Photolysis (UV) A->C D Oxidation (H2O2) A->D [O] E Imidazole Ring Cleavage Products B->E F Reduced Nitro Group Species C->F G Hydroxylated Species D->G

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Stability Studies

G cluster_0 Preparation cluster_1 Analysis A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Light, etc.) A->B C Sample at Time Points B->C D HPLC/LC-MS Analysis C->D E Data Interpretation D->E

Sources

Technical Support Center: Purification of Crude (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid (CAS No: 16230-87-8). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic compound. The purity of synthetic intermediates is paramount for the success of subsequent reactions and the integrity of final active pharmaceutical ingredients. This guide provides in-depth, field-proven insights into troubleshooting common purification challenges, offering detailed protocols and the scientific rationale behind them.

The typical synthesis of this compound involves the N-alkylation of 2-methyl-4-nitroimidazole with a haloacetate ester, followed by saponification or acid hydrolysis.[1][2] This process can introduce a variety of impurities, including unreacted starting materials, positional isomers, and reaction by-products. This guide will equip you with the necessary tools to effectively remove these contaminants.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of crude this compound.

Q1: What are the most common impurities I should expect in my crude product?

A: The impurity profile is highly dependent on your specific reaction conditions, but the most prevalent species are typically:

  • Unreacted Starting Materials: 2-methyl-4-nitroimidazole is a common impurity that can be challenging to remove due to its similar imidazole core.

  • Positional Isomer: (2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid is a frequent and critical impurity. The regioselectivity of the N-alkylation step is not always perfect.[3] Distinguishing and separating these isomers is crucial.

  • Ester Precursor: Incomplete hydrolysis of the intermediate, methyl or ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate, will leave it in your crude product.[1][2]

  • Reaction Solvents & Reagents: Residual high-boiling solvents like DMF or DMSO and inorganic salts (e.g., K₂CO₃) from the alkylation step may also be present.[3]

Q2: My final product is a yellow or brownish powder, but I expected a lighter color. What causes this and how can I fix it?

A: The intrinsic color of the product is typically a pale yellow crystalline powder due to the nitroimidazole chromophore.[4] However, a darker yellow, orange, or brown coloration often indicates the presence of residual, highly colored impurities or degradation products. These can arise from side reactions at elevated temperatures.

Solution:

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Boil the solution for 5-10 minutes and then perform a hot filtration through a pad of celite to remove the charcoal. This is highly effective at adsorbing colored impurities.[5]

  • Column Chromatography: If discoloration persists, flash column chromatography is the most definitive method to separate the target compound from colored contaminants.

Q3: My ¹H NMR spectrum shows several unexpected peaks. How can I begin to identify the impurities?

A: Your NMR spectrum is a powerful diagnostic tool. Compare your spectrum to known literature values for the product and potential impurities.[3]

  • Unreacted 2-methyl-4-nitroimidazole: Look for its characteristic imidazole ring proton signal and methyl signal without the attached acetate group signals.

  • Ester Precursor: The presence of a quartet and triplet for an ethyl ester (~4.2 and ~1.3 ppm, respectively) or a singlet for a methyl ester (~3.7 ppm) are clear indicators of incomplete hydrolysis.[3]

  • Positional Isomer: The chemical shift of the lone proton on the imidazole ring is highly sensitive to the position of the nitro group. The H-5 proton of the 4-nitro isomer appears at a different chemical shift than the H-4 proton of the 5-nitro isomer. Careful analysis and comparison with reference spectra or computational predictions are necessary.

Q4: What is the most reliable method to confirm the final purity of my product?

A: A single method is often insufficient. A combination of techniques provides the most trustworthy assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with phosphoric or formic acid) and UV detection around 310-320 nm is highly effective for separating nitroimidazole derivatives.[6][7] The method should be able to resolve your target compound from all known impurities.

  • LC-MS: Liquid Chromatography-Mass Spectrometry provides confirmation of the molecular weight of the main peak and can help identify the mass of impurity peaks.[8]

  • Melting Point: A sharp, well-defined melting point is a classic indicator of high purity. Compare your experimental value to literature data.

Q5: I'm struggling to induce crystallization from my chosen solvent system. What steps can I take?

A: Difficulty in crystallization can be due to supersaturation, the presence of impurities that inhibit crystal lattice formation, or an inappropriate solvent choice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of the product.

  • Add an Anti-Solvent: If your product is dissolved, slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes turbid, then warm slightly until it clarifies and allow it to cool slowly.

  • Re-evaluate Solvent System: If these techniques fail, your chosen solvent may not be optimal. It is best to perform small-scale solubility tests to find a new system.

Section 2: Troubleshooting Purification Workflows

Visualizing the decision-making process can simplify troubleshooting. The following diagrams outline logical steps for refining your purification strategy.

G cluster_0 Troubleshooting Recrystallization start Crude Product in Flask add_solvent Add chosen solvent. Heat to dissolve. start->add_solvent is_dissolved Completely Dissolved? add_solvent->is_dissolved hot_filter Perform hot filtration (removes insoluble impurities) is_dissolved->hot_filter No cool Cool slowly to room temp, then in ice bath. is_dissolved->cool Yes hot_filter->cool crystals_form Crystals Form? cool->crystals_form collect Collect crystals by filtration. Wash with cold solvent. crystals_form->collect Yes oiling_out Product 'oils out'. Re-heat, add more solvent or try a different solvent. crystals_form->oiling_out No, oily layer no_crystals Induce crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume crystals_form->no_crystals No, clear solution check_purity Check purity (TLC/HPLC). If impure, re-crystallize. collect->check_purity oiling_out->add_solvent no_crystals->cool

Caption: Workflow for troubleshooting the recrystallization process.

G cluster_1 Purification Strategy Decision Tree start Crude Product purity_check Initial Purity? (by TLC/HPLC) start->purity_check high_purity Purity >95%? Minor colored impurities? purity_check->high_purity High low_purity Purity <95%? Multiple impurities? purity_check->low_purity Low recrystallize Perform Recrystallization (+/- charcoal treatment). high_purity->recrystallize acid_base Perform Acid-Base Extraction to remove neutral/basic impurities. low_purity->acid_base reassess Reassess Purity. Still impure? acid_base->reassess final_product Pure Product (>99%) recrystallize->final_product column Perform Flash Column Chromatography. column->final_product reassess->recrystallize No, just needs polishing reassess->column Yes

Sources

Technical Support Center: N-Alkylation of 2-Methyl-4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-methyl-4-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during this critical synthetic transformation. The following resources are structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Troubleshooting Guide & FAQs

This section provides solutions to common problems and answers frequently asked questions regarding the N-alkylation of 2-methyl-4-nitroimidazole, a key precursor in the synthesis of pharmacologically active compounds like metronidazole.[1][2][3]

Question 1: My N-alkylation reaction of 2-methyl-4-nitroimidazole is giving a very low yield or is not proceeding to completion. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-alkylation of 2-methyl-4-nitroimidazole are a frequent challenge and can be attributed to several factors, primarily related to the reduced nucleophilicity of the imidazole ring and suboptimal reaction conditions.

Causality and Troubleshooting Steps:

  • Incomplete Deprotonation: The nitro group at the C4 position is strongly electron-withdrawing, which significantly lowers the pKa of the imidazole N-H proton, making it more acidic. However, it also reduces the overall nucleophilicity of the imidazole anion once formed. Incomplete deprotonation is a common reason for low yields.

    • Solution: The choice of base is critical. For a substrate like 2-methyl-4-nitroimidazole, a moderately strong base is often required. While very strong bases like Sodium Hydride (NaH) can be used, they may lead to side reactions. Inorganic bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often effective, particularly when paired with a suitable solvent and elevated temperatures.[4][5][6] Studies have shown that K₂CO₃ in acetonitrile at 60°C can significantly improve yields compared to reactions at room temperature.[5][6][7]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reactivity of the nucleophile.

    • Solution: Polar aprotic solvents such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are generally preferred for this reaction as they effectively solvate the cation of the base, leaving a more "naked" and reactive imidazole anion.[4] Acetonitrile, in particular, has been shown to provide good yields.[5][6]

  • Reaction Temperature: The N-alkylation of nitroimidazoles can be sluggish at room temperature.

    • Solution: Increasing the reaction temperature can significantly enhance the reaction rate and yield. Heating the reaction mixture to around 60°C has been demonstrated to be effective.[5][6] However, excessively high temperatures should be avoided to minimize the formation of side products.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent influences its reactivity.

    • Solution: The reactivity order for alkyl halides is generally I > Br > Cl. If you are using an alkyl chloride and experiencing low reactivity, consider switching to the corresponding bromide or iodide.

Question 2: I am getting a mixture of two different N-alkylated products. How can I control the regioselectivity of the alkylation?

Answer:

The formation of regioisomers is a classic challenge in the alkylation of unsymmetrically substituted imidazoles like 2-methyl-4-nitroimidazole. The two nitrogen atoms (N-1 and N-3) are electronically and sterically distinct, leading to potential alkylation at either site. The primary product is 1-alkyl-2-methyl-4-nitroimidazole, and the secondary product is 1-alkyl-2-methyl-5-nitroimidazole.

Factors Influencing Regioselectivity:

  • Steric Hindrance: The substituents on the imidazole ring can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms.[8][9][10] In 2-methyl-4-nitroimidazole, the methyl group at the C2 position provides steric hindrance around the N-1 position.

    • Insight: For 2-methyl-5-nitroimidazole, alkylation is favored at the N-3 position (which is equivalent to the N-1 position in the 4-nitro tautomer) due to the steric effect of the nitro group.[5][6] In the case of 2-methyl-4-nitroimidazole, the methyl group at C2 will influence the approach of the electrophile.

  • Electronic Effects: The electron-withdrawing nitro group at C4 deactivates the adjacent N-3 towards electrophilic attack, making the more distant N-1 the more nucleophilic and thus the preferred site of alkylation.[9]

    • Insight: This electronic effect generally favors the formation of the 1-alkyl-2-methyl-4-nitroimidazole isomer.

  • Tautomerism: 2-Methyl-4-nitroimidazole exists in equilibrium with its tautomer, 2-methyl-5-nitroimidazole. The position of this equilibrium can be influenced by the solvent and pH, which in turn affects the product ratio. The 4-nitro tautomer is generally the more stable and dominant one.

Strategies for Controlling Regioselectivity:

  • Choice of Reaction Conditions: As a general rule, thermodynamically controlled reactions (higher temperatures, longer reaction times, and weaker bases) may favor the formation of the more stable isomer. Kinetically controlled conditions (lower temperatures, strong non-nucleophilic bases) might favor alkylation at the more accessible nitrogen.

  • Bulky Alkylating Agents: Using a sterically demanding alkylating agent can enhance the selectivity for the less hindered nitrogen atom.[9]

Question 3: I am observing the formation of a dark-colored reaction mixture and multiple spots on my TLC plate. What are the possible side reactions?

Answer:

The formation of colored impurities and multiple side products can be attributed to several side reactions common in the chemistry of nitroimidazoles and N-alkylation reactions.

Common Side Reactions and How to Mitigate Them:

  • Over-Alkylation (Quaternization): The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt.[8] This is more likely with highly reactive alkylating agents or at high concentrations.

    • Mitigation:

      • Use a slight excess of the 2-methyl-4-nitroimidazole relative to the alkylating agent.[8]

      • Add the alkylating agent slowly or dropwise to the reaction mixture to maintain its low concentration.

      • Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[8]

      • Lowering the reaction temperature can also reduce the rate of the second alkylation.[8]

  • Decomposition/Polymerization: Electron-rich heterocyclic compounds can be prone to polymerization in the presence of Lewis acids or under harsh reaction conditions.[11] Nitro compounds can also be sensitive to heat and strong bases.

    • Mitigation:

      • Ensure your reagents are pure and the solvent is anhydrous.

      • Avoid excessively high temperatures and prolonged reaction times.

      • Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Reactions involving the Nitro Group: The nitro group itself can sometimes participate in side reactions, especially under strongly basic or reductive conditions, although this is less common in standard N-alkylations.

Experimental Protocols

General Protocol for N-Alkylation of 2-Methyl-4-Nitroimidazole

This is a general guideline and may require optimization for specific alkylating agents and scales.

Materials:

  • 2-Methyl-4-nitroimidazole

  • Alkylating agent (e.g., alkyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methyl-4-nitroimidazole (1.0 equivalent).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.1-1.5 equivalents) to the solution.

  • Stir the mixture for 15-30 minutes at room temperature.

  • Slowly add the alkylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.[7]

Data Presentation

Table 1: Influence of Reaction Conditions on N-Alkylation Yields of Nitroimidazoles

Starting MaterialBaseSolventTemperature (°C)Yield (%)Reference
4-NitroimidazoleK₂CO₃MeCNRoom Temp.Low[6]
4-NitroimidazoleK₂CO₃MeCN6066-85[6]
4-NitroimidazoleKOHDMF/DMSORoom Temp.Low[6]
5-NitroimidazoleK₂CO₃MeCN60Good[5]

This table summarizes general trends observed in the literature for nitroimidazole alkylation, highlighting the positive effect of elevated temperature and the K₂CO₃/MeCN system.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 2-methyl-4-nitroimidazole & K2CO3 to anhydrous MeCN B 2. Add Alkylating Agent (dropwise) A->B Inert Atmosphere C 3. Heat to 60°C B->C D 4. Monitor by TLC C->D E 5. Cool, Filter & Concentrate D->E Reaction Complete F 6. EtOAc Extraction & Wash E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure N-Alkylated Product H->I G cluster_substrate Substrate Properties Steric Steric Hindrance (C2-Methyl Group) Outcome Regioselectivity (N1 vs. N3 Alkylation) Steric->Outcome Favors less hindered N Electronic Electronic Effects (C4-Nitro Group) Electronic->Outcome Favors N1 (more nucleophilic) AlkylatingAgent Alkylating Agent (Size & Reactivity) AlkylatingAgent->Outcome Bulky groups increase steric effect Conditions Reaction Conditions (Base, Solvent, Temp.) Conditions->Outcome Affects kinetic vs. thermodynamic control

Caption: Key factors governing the regioselectivity of N-alkylation.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Benchchem. (n.d.). Overcoming steric hindrance in N-alkylation of imidazole derivatives.
  • University of Otago. (n.d.). N-Alkylation of imidazoles.
  • Kraft, M., Kochergin, P. M., & Shlikhunova, V. S. (1989). Synthesis of metronidazole from ethylenediamine. Pharmaceutical Chemistry Journal.
  • Siddiqui, S., et al. (2020). Synthesis of metronidazole based thiazolidinone analogs as promising antiamoebic agents. Bioorganic & Medicinal Chemistry Letters, 30(23), 127549.
  • Atia, A. K. (n.d.).
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Benchchem. (n.d.). how to avoid common pitfalls in nitroimidazole chemistry.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica.
  • MDPI. (n.d.). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles.
  • PubMed. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Biochemistry, 37(36), 12452-7.
  • Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles.

Sources

Technical Support Center: Optimizing Mobile Phase for LC-MS Analysis of Nitroimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for scientists and researchers working with nitroimidazoles. As a Senior Application Scientist, I've designed this space to provide you with in-depth, practical guidance to overcome common challenges in LC-MS analysis. This guide is structured to help you troubleshoot specific issues and build a robust understanding of the critical role of mobile phase optimization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Q1: Why am I seeing poor peak shapes (tailing or fronting) for my nitroimidazole analytes?

Poor peak shape is a frequent issue that can compromise resolution and the accuracy of quantification.[1][2] It often points to secondary interactions on the column, issues with the sample solvent, or column degradation.

Core Causality: Nitroimidazoles possess basic nitrogen atoms on the imidazole ring which can interact with residual acidic silanols on the surface of silica-based reversed-phase columns.[3] This secondary ionic interaction can lead to peak tailing. Peak fronting is less common but can indicate column overload or a mismatch between the sample solvent and the mobile phase.[4][5]

Solutions & Protocols:

  • Adjust Mobile Phase pH: The degree of ionization of your nitroimidazole analytes is pH-dependent.[3] By lowering the mobile phase pH, you can ensure that the imidazole nitrogens are consistently protonated. This minimizes secondary interactions with the stationary phase.

    • Protocol: Introduce a volatile acidic additive to your mobile phase. Formic acid (0.1%) or acetic acid (0.1%) are excellent starting points as they are highly compatible with mass spectrometry.[6][7] Prepare mobile phases with varying concentrations (e.g., 0.05%, 0.1%, 0.2% formic acid) to find the optimal balance between peak shape and signal intensity.

  • Optimize Sample Solvent: The solvent used to dissolve your sample should be as weak as, or weaker than, your initial mobile phase composition.[8] Injecting a sample in a solvent significantly stronger than the mobile phase can cause distorted, broad, or fronting peaks.

    • Protocol: If your initial mobile phase is 95% water with 0.1% formic acid and 5% acetonitrile, try to dissolve your sample in a similar or weaker composition. Avoid dissolving samples in 100% strong organic solvents like methanol or acetonitrile if possible.

  • Evaluate Column Health: Persistent peak shape issues, especially when they affect all analytes, may signal a problem with the column itself, such as a blocked frit or a void at the column inlet.[1][2]

    • Troubleshooting Step: If you are using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the culprit and should be replaced. If the problem persists, try back-flushing the analytical column (as per manufacturer's instructions) or replacing it with a new one.[2]

Q2: How can I improve the sensitivity and ionization efficiency of nitroimidazoles in my LC-MS analysis?

Low sensitivity can be a major hurdle, especially when dealing with trace-level analysis. The ionization efficiency of nitroimidazoles is highly dependent on the mobile phase composition and the ion source conditions.

Core Causality: Nitroimidazoles are most effectively ionized in positive electrospray ionization (ESI) mode as protonated molecules ([M+H]⁺).[9][10][11] The efficiency of this protonation is directly influenced by the mobile phase pH and the presence of suitable proton donors. Inadequate protonation in the ESI droplet will lead to a weak signal.

Solutions & Protocols:

  • Mobile Phase Additives are Key: Acidic additives are crucial for promoting efficient protonation in positive ESI mode.

    • Comparison of Additives:

      • Formic Acid: Generally provides good protonation and excellent MS compatibility.[12]

      • Acetic Acid: Also a good choice, slightly less acidic than formic acid, which can sometimes be advantageous for certain compounds.[6][13]

      • Ammonium Formate/Acetate: These buffers can improve peak shape and are useful when a specific pH range needs to be maintained.[11][14] They can be particularly effective in managing matrix effects.

Mobile Phase AdditiveTypical ConcentrationProsCons
Formic Acid 0.05 - 0.2%Excellent for protonation, highly volatile.[7][12]Can cause ion suppression at higher concentrations.
Acetic Acid 0.01 - 0.2%Good volatility, can offer different selectivity.[6][13]Less effective at lowering pH than formic acid.
Ammonium Formate 5 - 10 mMBuffering capacity, can improve peak shape.[11][14]May slightly reduce sensitivity compared to acids alone.
  • Optimize Organic Solvent: While acetonitrile is the most common organic modifier, methanol can sometimes offer different selectivity and ionization efficiency.

    • Protocol: Perform a comparative experiment. Prepare two sets of mobile phases, one with acetonitrile and the other with methanol as the organic solvent (both containing 0.1% formic acid). Analyze your standard solution using the same gradient and assess the impact on signal intensity and retention time.

  • Systematic Optimization Workflow:

    G cluster_0 Sensitivity Optimization Workflow A Start: Low Sensitivity Observed B Select Ionization Mode (Positive ESI for Nitroimidazoles) A->B C Step 1: Introduce Acidic Additive (e.g., 0.1% Formic Acid) B->C D Step 2: Evaluate Organic Modifier (Acetonitrile vs. Methanol) C->D E Step 3: Optimize Additive Concentration (e.g., 0.05% vs 0.1% vs 0.2%) D->E F Step 4: Consider Buffered Mobile Phase (e.g., Ammonium Formate) E->F G End: Optimized Sensitivity Achieved F->G

    Caption: A systematic workflow for enhancing LC-MS sensitivity.

Frequently Asked Questions (FAQs)

Q3: What are the most common mobile phase compositions for nitroimidazole analysis?

The most widely used mobile phases for the LC-MS analysis of nitroimidazoles in reversed-phase chromatography consist of water and an organic solvent (typically acetonitrile or methanol), with an acidic additive. A common starting point is:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

This composition promotes good chromatographic peak shape and provides the acidic environment necessary for efficient protonation in positive ESI-MS.[7][11]

Q4: What is the role of mobile phase pH in the analysis of nitroimidazoles?

The mobile phase pH is a critical parameter that influences retention time, peak shape, and sensitivity.[3][15]

  • Impact on Analyte: Nitroimidazoles contain basic functional groups. At a low pH (well below their pKa), they will exist in a protonated, more polar form. In reversed-phase chromatography, this increased polarity leads to earlier elution (shorter retention time).

  • Impact on Column: A low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary ionic interactions that cause peak tailing.[3]

G cluster_0 Low pH (e.g., pH 3) cluster_1 Neutral/High pH (e.g., pH 7) Analyte_Low Analyte (Protonated) High Polarity Column_Low Column (Silanols Suppressed) No Secondary Interactions Analyte_High Analyte (Neutral) Less Polar Result_Low Good Peak Shape Shorter Retention Column_Low->Result_Low Column_High Column (Silanols Ionized) Secondary Interactions Possible Result_High Peak Tailing Longer Retention Column_High->Result_High

Caption: Influence of mobile phase pH on nitroimidazole analysis.

Q5: Can I use buffers like phosphate buffers in my LC-MS mobile phase?

No, you should avoid non-volatile buffers like sodium or potassium phosphate.[16] These salts will precipitate in the high-temperature, high-vacuum environment of the mass spectrometer's ion source. This leads to severe contamination, signal suppression, and can cause significant instrument downtime. Always use volatile mobile phase components for LC-MS.[16]

MS-Compatible Alternatives:

  • Ammonium formate[11][14]

  • Ammonium acetate

  • Formic acid[7]

  • Acetic acid[6]

Q6: I am experiencing a gradual loss of signal over a sequence of injections. What could be the cause related to the mobile phase?

A progressive loss of signal can be due to several factors, but mobile phase-related issues are a common cause.

  • Matrix Effects: If you are analyzing complex samples (e.g., honey, milk, tissue), endogenous components from the matrix can co-elute with your analytes and suppress their ionization in the ESI source.[11] While this is not strictly a mobile phase issue, optimizing your chromatographic gradient to better separate your analytes from the bulk of the matrix is a mobile phase-based solution.

  • Source Contamination: Even with volatile buffers, a highly concentrated or "dirty" sample can lead to a gradual build-up of non-volatile material on the ion source orifice. This contamination will progressively reduce the number of ions entering the mass spectrometer. Ensure your sample preparation is adequate and consider using a divert valve to direct the flow to waste during the initial and final parts of the run when no analytes are eluting.[14]

  • Mobile Phase Instability: Ensure your mobile phases are freshly prepared. Over time, the pH of aqueous mobile phases can change due to absorption of atmospheric CO₂, and organic solvents can evaporate, changing the composition and potentially affecting retention times and ionization efficiency.[16][17]

References

  • Effect of pH of buffer solution on separation of 5-nitroimidazole... - ResearchGate. Available from: [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Spectroscopy. Available from: [Link]

  • (PDF) Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory - ResearchGate. Available from: [Link]

  • Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory - RSC Publishing. Available from: [Link]

  • MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk - ResearchGate. Available from: [Link]

  • Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - NIH. National Institutes of Health. Available from: [Link]

  • Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC - NIH. National Institutes of Health. Available from: [Link]

  • Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry | Request PDF - ResearchGate. Available from: [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed Central. National Institutes of Health. Available from: [Link]

  • Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory - RSC Publishing. Available from: [Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles - MDPI. Available from: [Link]

  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent. Available from: [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC - NIH. National Institutes of Health. Available from: [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Phenomenex. Available from: [Link]

  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures - Shimadzu UK Limited. Shimadzu. Available from: [Link]

  • (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing - ResearchGate. Available from: [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns. HALO. Available from: [Link]

  • Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed. National Institutes of Health. Available from: [Link]

  • Abnormal Peak Shapes - Shimadzu. Shimadzu. Available from: [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent. Agilent. Available from: [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. HALO. Available from: [Link]

  • Mobile phases compatible for LC/MS - Shimadzu. Shimadzu. Available from: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. LCGC International. Available from: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. Shimadzu. Available from: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. ZefSci. Available from: [Link]

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Technical Support Center: Troubleshooting Ion Suppression in LC-MS/MS Analysis of Nitroimidazole Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of nitroimidazole metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenge of ion suppression. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your bioanalytical methods effectively.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in the LC-MS/MS analysis of nitroimidazole metabolites?

A1: Ion suppression is a type of matrix effect where the signal intensity of the target analyte (in this case, a nitroimidazole metabolite) is reduced due to the presence of other co-eluting components from the sample matrix.[1][2][3] The "matrix" refers to all the other components in your sample besides your analyte of interest, such as proteins, lipids, salts, and endogenous metabolites.[1]

This phenomenon is a major concern in bioanalysis for several reasons:

  • Inaccurate Quantification: A suppressed signal can lead to an underestimation of the true concentration of the metabolite, compromising the accuracy and precision of your results.[2][4]

  • Reduced Sensitivity: Ion suppression can significantly decrease the signal-to-noise ratio, potentially making it impossible to detect low levels of the metabolite, thereby affecting the method's limit of detection (LOD) and limit of quantitation (LOQ).[2][3]

  • Poor Reproducibility: The extent of ion suppression can vary between different samples, leading to inconsistent and unreliable data.[3]

Nitroimidazole metabolites are often analyzed in complex biological matrices like plasma, urine, or tissue homogenates, which are rich in components known to cause ion suppression.[5][6][7] Therefore, understanding and mitigating ion suppression is critical for developing robust and reliable LC-MS/MS methods for these compounds.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve specific issues you may be encountering during your experiments.

Issue 1: My analyte signal is unexpectedly low or completely absent, even in spiked samples.

This is a classic symptom of severe ion suppression. Here’s a systematic approach to troubleshoot this problem:

Step 1: Confirming Ion Suppression with a Post-Column Infusion Experiment

Before making significant changes to your method, it's crucial to confirm that ion suppression is indeed the culprit. The post-column infusion experiment is a definitive way to visualize the regions of your chromatogram where suppression is occurring.[6][8]

Experimental Protocol: Post-Column Infusion

  • Setup: Tee a syringe pump delivering a constant, low flow rate (e.g., 5-10 µL/min) of a standard solution of your nitroimidazole metabolite into the LC flow path between the column and the mass spectrometer.[9]

  • Equilibration: Allow the system to stabilize until you observe a steady, elevated baseline signal for your analyte.

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte).

  • Analysis: Monitor the baseline of your infused analyte. Any significant dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[8]

Diagram: Post-Column Infusion Setup

G cluster_lc LC System cluster_infusion Infusion System LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column LC Column Autosampler->Column Tee T-Connector Column->Tee Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Caption: Workflow for a post-column infusion experiment.

Step 2: Improving Sample Preparation to Remove Interferences

If the post-column infusion experiment confirms ion suppression, the most effective first line of defense is to improve your sample preparation to remove the interfering matrix components before they reach the LC-MS system.[1][5][9]

Technique Principle Best For Pros Cons
Protein Precipitation (PPT) Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Rapid screening, high-throughput applications.Simple, fast, and inexpensive.Often results in "dirtier" extracts, as many non-protein components like phospholipids remain, leading to significant ion suppression.[6]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquids based on its solubility.[9]Removing highly polar or non-polar interferences.Can provide cleaner extracts than PPT.[6]Can be labor-intensive, requires optimization of solvents, and may not be suitable for all analytes.[9]
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.[1][5]Removing a broad range of interferences, especially when dealing with complex matrices.Provides the cleanest extracts, leading to the least amount of ion suppression.[9] Highly selective and can be automated.More expensive and requires more method development than PPT or LLE.

Recommendation: For nitroimidazole metabolite analysis in biological fluids, Solid-Phase Extraction (SPE) is generally the most effective technique for minimizing ion suppression.[5] Consider using a mixed-mode or polymeric SPE sorbent for enhanced selectivity.

Step 3: Optimizing Chromatographic Separation

The goal of chromatographic optimization is to separate your analyte of interest from the co-eluting, ion-suppressing matrix components.[1][10]

  • Gradient Modification: Adjusting the gradient slope can alter the elution profile of both your analyte and the interfering compounds. A shallower gradient can improve resolution.

  • Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and additives (e.g., formic acid, ammonium formate). Volatile buffers like ammonium formate or acetate can enhance spray stability.[10]

  • Column Chemistry: Switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl or a pentafluorophenyl (PFP) column) can provide alternative selectivity and may resolve your analyte from the interferences.[9]

  • Microflow LC: Reducing the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts, thereby reducing ion suppression.[2][6]

Issue 2: My results show poor precision and accuracy, especially across different batches of samples.

This often points to variable ion suppression between samples. The key to overcoming this is to use an appropriate internal standard.

The Power of Stable Isotope-Labeled Internal Standards (SIL-IS)

A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, ²H).[1]

Why it works: The SIL-IS is chemically identical to your analyte, meaning it will have the same chromatographic retention time and experience the same degree of ion suppression.[1] By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can accurately quantify your analyte, as any signal suppression will affect both compounds equally and be canceled out in the ratio. The use of SIL-IS is a well-established strategy for mitigating matrix effects in the analysis of nitroimidazoles.[11][12]

Diagram: The Principle of SIL-IS Correction

G cluster_process LC-MS/MS Analysis cluster_quant Quantification Analyte Analyte Suppression Ion Suppression (Matrix Effect) Analyte->Suppression SIL_IS SIL-IS SIL_IS->Suppression Detector Detector Signal Suppression->Detector Ratio Calculate Ratio (Analyte / SIL-IS) Detector->Ratio Result Accurate Concentration Ratio->Result

Caption: How SIL-IS compensates for ion suppression.

Protocol: Implementing a SIL-IS

  • Selection: Obtain a SIL-IS for your specific nitroimidazole metabolite.

  • Spiking: Add a known, constant amount of the SIL-IS to all your samples, calibration standards, and quality controls at the earliest stage of sample preparation.

  • Data Processing: In your data analysis software, set up the quantification method to calculate the peak area ratio of the analyte to the SIL-IS. Your calibration curve should be plotted using these ratios.

Issue 3: I am still experiencing issues even after optimizing sample preparation and using a SIL-IS.

In some challenging cases, further steps may be necessary.

  • Dilution: Diluting the sample can reduce the concentration of interfering species.[2][6] However, this will also reduce the concentration of your analyte, so this approach is only feasible if your analyte concentration is sufficiently high.

  • Change Ionization Source: If you are using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to ion suppression than ESI.[2][4] You could also try switching the ESI polarity (positive to negative, or vice-versa), as fewer compounds are typically ionized in negative mode, which might eliminate the specific interference.[2][6]

  • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., drug-free plasma).[1] This helps to ensure that the calibration standards experience the same degree of ion suppression as your unknown samples, leading to more accurate quantification.

  • Hardware Considerations: In some instances, interactions between analytes and the metal surfaces of the HPLC column can cause signal suppression. Using metal-free column hardware may improve the analysis of certain compounds.[13]

Regulatory Context and Method Validation

It is important to note that regulatory bodies like the U.S. Food and Drug Administration (FDA) require the evaluation of matrix effects as part of bioanalytical method validation.[14][15][16] Your validation should include experiments to assess the selectivity of your method in the presence of matrix components and to demonstrate that your chosen strategies effectively mitigate ion suppression.[16][17]

By systematically applying these troubleshooting principles and understanding the science behind them, you can develop robust, reliable, and accurate LC-MS/MS methods for the quantification of nitroimidazole metabolites, ensuring the integrity of your research and development data.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). JSM Biochemistry and Molecular Biology. Retrieved January 14, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbio. Retrieved January 14, 2026, from [Link]

  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2019, April 2). LCGC International. Retrieved January 14, 2026, from [Link]

  • Jessome, L., & Volmer, D. (2006, April 1). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Retrieved January 14, 2026, from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). SCIEX. Retrieved January 14, 2026, from [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved January 14, 2026, from [Link]

  • Furey, A., et al. (2013).
  • Relative Matrix Effect in the Quantification of Nitroimidazoles and Dyes in Meat, Eggs, Shrimp, and Fish Using an Ethyl Acetate/Salting-Out Extraction and Isotope Dilution Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2025, March 19). Journal of Agricultural and Food Chemistry. Retrieved January 14, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Alliance Pharma. Retrieved January 14, 2026, from [Link]

  • Dolan, J. W. (2004, February 1). Ion Suppression in LC–MS–MS Analysis. LCGC North America. Retrieved January 14, 2026, from [Link]

  • Ion Suppression in Mass Spectrometry: Challenges and Solutions. (n.d.). SlideShare. Retrieved January 14, 2026, from [Link]

  • Troubleshooting ion suppression in LC–MS analysis. (2025, December 9). YouTube. Retrieved January 14, 2026, from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2019, June 1). LCGC International. Retrieved January 14, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved January 14, 2026, from [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved January 14, 2026, from [Link]

  • Wouters, S., et al. (2022). Making high salt concentrations for optimal chromatography compatible with electrospray ionization mass spectrometry using an ion exchange membrane. Frontiers in Chemistry, 10, 988452.
  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. Retrieved January 14, 2026, from [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. Retrieved January 14, 2026, from [Link]

  • Mottier, P., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(8), 2813-2819.
  • Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff. (2025, November 18). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. (2019, January 18). Agilent Technologies. Retrieved January 14, 2026, from [Link]

  • F calculated, F critical and Matrix effect for the nitroimidazoles studied. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Stachova, L., et al. (2019). Residue study of nitroimidazoles depletion in chicken feathers in comparison with some other selected matrixes. Food Additives & Contaminants: Part A, 36(8), 1206-1217.
  • Matrix effect in bioanalysis: An overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 14, 2026, from [Link]

  • DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. (n.d.). Federal Institute for Health Protection of Consumers and Veterinary Medicine. Retrieved January 14, 2026, from [Link]

  • TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. (n.d.). AGES. Retrieved January 14, 2026, from [Link]

  • Ion suppression correction and normalization for non-targeted metabolomics. (2025, February 4). PMC. Retrieved January 14, 2026, from [Link]

  • Ion suppression: A major concern in mass spectrometry. (2006). Semantic Scholar. Retrieved January 14, 2026, from [Link]

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Stability indicating assay for (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative resource designed for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on developing a stability-indicating assay for (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid. Authored from the perspective of a Senior Application Scientist, this document synthesizes regulatory standards with practical, field-proven insights to address common challenges and troubleshooting scenarios.

Introduction: The Critical Role of Stability-Indicating Assays

The purpose of stability testing is to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and excipients. The development of a robust SIM is a regulatory requirement and a cornerstone of ensuring the safety and efficacy of a drug product throughout its shelf life.

For this compound, a compound belonging to the nitroimidazole class, understanding its degradation profile is crucial. Nitroimidazoles are known to be susceptible to reduction of the nitro group and potential hydrolysis, which can lead to inactive or potentially toxic byproducts.[3] This guide provides a comprehensive framework for developing and troubleshooting a stability-indicating assay for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a stability-indicating assay?

The primary goal is to develop a specific analytical method that can separate, detect, and quantify the intact drug substance from its degradation products.[4] This ensures that any observed decrease in the drug concentration is due to degradation and not an artifact of the analytical method. The method must be validated to prove its stability-indicating nature.[2]

Q2: Why are forced degradation studies necessary?

Forced degradation, or stress testing, is the process of intentionally degrading the drug substance under more severe conditions than in accelerated stability studies.[4] These studies serve several key purposes:

  • To identify likely degradation products: This helps in establishing potential degradation pathways.[4]

  • To demonstrate method specificity: By generating degradants, you can prove that the analytical method can resolve the main compound from these new peaks.[5]

  • To understand the intrinsic stability of the molecule: It reveals the susceptibility of the drug to various stressors like acid, base, oxidation, light, and heat.[1][4]

Q3: What are the typical stress conditions recommended by the ICH?

The International Council for Harmonisation (ICH) guidelines suggest a range of conditions to probe the stability of a drug substance.[2] While the exact conditions may be adapted based on the molecule's properties, a standard approach includes:

  • Acid Hydrolysis: Using acids like 0.1 N HCl.

  • Base Hydrolysis: Using bases like 0.1 N NaOH.

  • Oxidation: Using an oxidizing agent such as 3% hydrogen peroxide (H₂O₂).

  • Thermal Stress: Exposing the solid drug or a solution to elevated temperatures (e.g., 60-80°C).

  • Photostability: Exposing the drug to a combination of visible and UV light, as described in ICH Q1B.[2][6]

Experimental Design & Protocols

A logical workflow is essential for the efficient development of a stability-indicating method. The process begins with understanding the molecule, proceeds through forced degradation, and culminates in method development and validation.

G cluster_0 Phase 1: Planning & Preliminary Studies cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Development & Validation A Physicochemical Property Analysis (Solubility, pKa) C Execute Stress Studies (Acid, Base, Oxidative, Thermal, Photo) A->C B Literature Review (Related Compounds) B->C D Generate Degraded Samples C->D Produces E Initial HPLC Method Development D->E Used for F Optimize for Resolution (API vs. Degradants) E->F Iterative Process G Method Validation (per ICH Q2(R1)) F->G H Final Stability-Indicating Method (SIM) G->H Establishes

Caption: Workflow for SIM Development.

Protocol 1: Forced Degradation Studies

This protocol outlines starting conditions for the forced degradation of this compound. The goal is to achieve 5-20% degradation of the active ingredient.[7]

Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Stress ConditionReagent/ConditionTemperatureDurationPost-Stress Processing
Acid Hydrolysis 0.1 N HCl60°C2 - 8 hoursNeutralize with equivalent NaOH
Base Hydrolysis 0.1 N NaOHRoom Temp30 min - 2 hoursNeutralize with equivalent HCl
Oxidation 3% H₂O₂Room Temp2 - 24 hoursQuench reaction if necessary
Thermal (Solution) Water or Buffer80°C24 - 72 hoursCool to room temperature
Thermal (Solid) Dry Heat Oven105°C24 - 72 hoursDissolve in diluent
Photostability ICH-compliant chamberAmbientPer ICH Q1BDissolve in diluent

Note: Samples should be withdrawn at intermediate time points to track the extent of degradation. If no degradation is observed, more strenuous conditions (e.g., higher acid/base concentration, higher temperature, or longer duration) may be required.[8]

Protocol 2: HPLC Method Development (Starting Point)

This protocol provides a robust starting point for developing an HPLC method capable of resolving this compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the acidic analyte and is MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minA broad gradient is essential to elute both polar and non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV-Vis Diode Array (DAD)Set at an appropriate wavelength (e.g., ~318 nm for nitroimidazoles) and monitor across a range (e.g., 200-400 nm) to detect degradants with different chromophores.[9]
Injection Vol. 10 µLA typical injection volume to avoid column overload.

Troubleshooting Guide

Q: My chromatogram shows a broad or tailing peak for the parent compound. What are the likely causes and solutions?

A: Peak tailing for an acidic compound like this compound is common in reversed-phase HPLC.

  • Causality: The issue often stems from secondary interactions between the analyte's carboxylate group and residual, un-capped silanols on the silica-based column packing. This leads to a mixed-mode retention mechanism, causing the peak to tail.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is at least 1.5-2 units below the pKa of the analyte's carboxylic acid group. This keeps the analyte in its neutral, protonated form, minimizing silanol interactions. Using 0.1% formic acid or phosphoric acid is effective.

    • Check for Column Degradation: High pH mobile phases can dissolve silica. If the column is old or has been used extensively with basic mobile phases, its performance may be compromised. Replace the column if necessary.

    • Consider a Different Column: Modern columns with high-purity silica and advanced end-capping (e.g., "base-deactivated" columns) are less prone to this issue.

Q: I am not observing any significant degradation under acidic or basic stress conditions. What should I do next?

A: If the drug substance appears to be highly stable, you must employ more vigorous conditions to achieve the target 5-20% degradation. The goal is to prove the method's capability, which requires generating the degradants.

  • Causality: The initial stress conditions may not provide sufficient energy or catalytic activity to break down the molecule. The nitroimidazole ring can be quite stable under certain conditions.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Move from 0.1 N HCl/NaOH to 1 N or even 5 N solutions.[8]

    • Increase Temperature: Reflux the sample at a higher temperature (e.g., 80°C or boiling) in conjunction with the higher acid/base concentration.

    • Extend Duration: Increase the exposure time significantly, monitoring at longer intervals (e.g., 24, 48, 72 hours).

    • Document All Attempts: It is crucial for regulatory submissions to document the conditions that were tried, even if they did not produce degradation. This demonstrates the intrinsic stability of the molecule.

Q: How do I confirm that my chromatographic peaks are pure and that there are no co-eluting degradants?

A: Peak purity analysis is a mandatory step to validate a stability-indicating method.

  • Causality: A single, symmetrical peak on a chromatogram does not guarantee it represents a single compound. A degradation product could be co-eluting underneath the main peak.

  • Troubleshooting Steps:

    • Use a Photodiode Array (PDA) Detector: A PDA or Diode Array Detector (DAD) is essential. This detector acquires the full UV-Vis spectrum across the entire peak. The software can then perform peak purity analysis by comparing spectra from the upslope, apex, and downslope of the peak. A high purity match angle or low impurity threshold indicates a pure peak.

    • Employ Mass Spectrometry (LC-MS): The most definitive technique is LC-MS. By analyzing the mass-to-charge ratio (m/z) across the peak, you can confirm that only the mass corresponding to the parent drug is present. Any hidden impurities will likely have different masses and will be detected.

    • Change Chromatographic Conditions: Deliberately alter the method (e.g., change the mobile phase composition, pH, or even the column type) to see if the peak splits. If the peak remains singular under orthogonal conditions, it provides strong evidence of its purity.[10]

Potential Degradation Pathways

Based on the known chemistry of nitroimidazoles like metronidazole, this compound is susceptible to degradation at several sites.[3][11] The primary pathways involve modification of the nitro group and hydrolysis of the side chain.

G A Parent Compound This compound B Reduction of Nitro Group (Amino derivative) A->B Oxidative/Reductive Stress C Hydrolytic Denitration (Imidazol-2-one derivative) A->C Hydrolytic Stress (Acid/Base) D Side-Chain Hydrolysis (2-methyl-4-nitroimidazole) A->D Strong Hydrolysis

Caption: Potential Degradation Pathways.

  • Reduction of the Nitro Group: This is a common pathway for nitroaromatic compounds. Under oxidative or certain photolytic conditions, the -NO₂ group can be reduced to a nitroso (-NO) or an amino (-NH₂) group. These degradants will have significantly different polarity and UV spectra.

  • Hydrolytic Denitration: As seen in related nitroimidazoles, hydrolytic conditions can lead to the cleavage of the nitro group, replacing it with a keto group to form an imidazol-2-one derivative and releasing nitrite.[12][13]

  • Side-Chain Cleavage: Under harsh hydrolytic conditions (strong acid or base with heat), the N-acetic acid side chain could potentially be cleaved, yielding 2-methyl-4-nitroimidazole.[14]

References
  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Spain, J. C., et al. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. Environmental Microbiology, 13(4), 1010-7. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Spain, J. C., et al. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. Semantic Scholar. Retrieved from [Link]

  • Wang, F., et al. (2021). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. National Institutes of Health. Retrieved from [Link]

  • Giraldo, A. L., et al. (2010). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 44(9), 2911-8. Retrieved from [Link]

  • Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279. Retrieved from [Link]

  • Various Authors. (n.d.). Forced degradation. Semantic Scholar. Retrieved from [Link]

  • Roy, B. (2013). Forced degradation and impurity profiling. ScienceDirect. Retrieved from [Link]

  • Jorgensen, L., et al. (2009). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid - Pharmaceutical Grade. Retrieved from [Link]

  • Kumar, V., & Kumar, P. (2012). New Trends in Forced Degradation Studies. Scribd. Retrieved from [Link]

  • Babu, N. P., & Ramachandran, D. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 12(10), 4823-4829. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methyl-imidazol-1-yl)-acetic acid. PubChem. Retrieved from [Link]

  • Fraselle, S., et al. (2007). Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 586(1-2), 383-93. Retrieved from [Link]

  • Sabbagh, F., et al. (2014). A Quantitative LC/MS Method Targeting Urinary 1-methyl-4-imidazoleacetic Acid for Safety Monitoring of the Global Histamine Turnover in Clinical Studies. National Institutes of Health. Retrieved from [Link]

  • Wankhede, S. B., et al. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Institutes of Health. Retrieved from [Link]

  • Jones, M., et al. (2018). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of Metronidazole and its Acetic Acid Metabolite, (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole, a cornerstone of antimicrobial therapy for over six decades, is a 5-nitroimidazole drug renowned for its potent activity against anaerobic bacteria and certain protozoa.[1][2][3] Its clinical applications are extensive, ranging from treating infections like bacterial vaginosis and Clostridium difficile-associated diarrhea to managing amoebiasis and giardiasis.[1][2][4] The efficacy of metronidazole is intrinsically linked to its metabolic activation within the target organisms. One of its metabolites is (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid.[5][6] This guide provides a comparative overview of the antimicrobial efficacy of metronidazole and its acetic acid metabolite, offering insights into their mechanisms of action, potential antimicrobial activity, and the experimental methodologies required for a definitive comparative analysis.

Mechanism of Action: The Nitroimidazole Gateway to Microbial Cell Death

Metronidazole functions as a prodrug, meaning it is administered in an inactive form and requires activation within the microbial cell to exert its therapeutic effect.[1][7][8] The mechanism of action is a multi-step process that is highly selective for anaerobic or microaerophilic environments.[][][11][12]

  • Cellular Uptake: Metronidazole, being a small and lipophilic molecule, passively diffuses across the cell membranes of both anaerobic and aerobic microorganisms.[][13]

  • Reductive Activation: The key to metronidazole's selective toxicity lies in its activation, which occurs only in anaerobic or microaerophilic microbes.[][11] These organisms possess electron transport proteins with a sufficiently low redox potential, such as ferredoxin, which are capable of reducing the nitro group of metronidazole.[1][12] This reduction process forms a short-lived and highly reactive nitroso free radical.[1][4][7]

  • DNA Damage and Cell Death: The generated nitroso free radicals are cytotoxic, interacting with and damaging microbial DNA. This leads to a loss of the helical DNA structure, strand breakage, and ultimately, cell death.[4][7][][14][15]

This intricate mechanism of action is visually represented in the following pathway:

Metronidazole_Mechanism_of_Action Mechanism of Action of Nitroimidazoles cluster_cell Anaerobic Microbial Cell Metronidazole_inactive Metronidazole (Inactive Prodrug) Metronidazole_active Reduced Metronidazole (Cytotoxic Nitro Radical) Metronidazole_inactive->Metronidazole_active Reduction of Nitro Group DNA Microbial DNA Metronidazole_active->DNA Interaction Damaged_DNA Damaged DNA (Strand Breaks) DNA->Damaged_DNA Damage Cell_Death Cell Death Damaged_DNA->Cell_Death Electron_Source Low-Redox Proteins (e.g., Ferredoxin) Electron_Source->Metronidazole_inactive Electron Donation

Caption: Mechanism of action of nitroimidazoles.

Given that this compound retains the core nitroimidazole structure, it is plausible that any antimicrobial activity it possesses would be mediated by the same reductive activation pathway. However, the structural modification of the acetic acid group could influence its cellular uptake and interaction with the reducing enzymes, thereby affecting its overall efficacy.

Comparative Antimicrobial Efficacy: An Experimental Framework

While extensive data exists for metronidazole's antimicrobial spectrum, there is a notable lack of direct comparative studies on the efficacy of this compound. To address this, a rigorous experimental approach is necessary. The following section outlines the standard methodologies for determining and comparing the antimicrobial efficacy of these two compounds.

Experimental Protocols: Determining Minimum Inhibitory and Bactericidal Concentrations

The primary metrics for quantifying antimicrobial efficacy are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[16][17][18]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[16][18][19]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of a particular microorganism.[20][21][22]

The broth microdilution method is a widely accepted and standardized technique for determining MIC and MBC values.[19][23][24][25]

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Reagents and Microorganisms:

    • Prepare stock solutions of metronidazole and this compound in an appropriate solvent.

    • Culture the desired anaerobic or microaerophilic bacterial strains (e.g., Bacteroides fragilis, Clostridium perfringens) on a suitable growth medium.

    • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[19]

  • Serial Dilution in 96-Well Microtiter Plate:

    • Dispense sterile cation-adjusted Mueller-Hinton broth into all wells of a 96-well plate.

    • Perform a two-fold serial dilution of each test compound across the wells to create a concentration gradient.[19][24]

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).[24]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

    • Incubate the plate under appropriate anaerobic or microaerophilic conditions at 37°C for 18-24 hours.[26][23]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.[18]

  • Determination of MBC:

    • Subculture aliquots from the wells that show no visible growth (at and above the MIC) onto an appropriate agar medium.

    • Incubate the agar plates under suitable conditions.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[21][22]

The following diagram illustrates the experimental workflow for determining MIC and MBC:

MIC_MBC_Workflow Experimental Workflow for MIC and MBC Determination start Start prep_reagents Prepare Stock Solutions and Bacterial Inoculum start->prep_reagents serial_dilution Perform Serial Dilution in 96-Well Plate prep_reagents->serial_dilution inoculation Inoculate with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubate under Anaerobic Conditions inoculation->incubation read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubation->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_plates Incubate Agar Plates subculture->incubate_plates read_mbc Determine MBC (≥99.9% Killing) incubate_plates->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of MIC values for metronidazole and this compound against common anaerobic pathogens. Note: This data is illustrative and intended to provide a framework for presenting experimental results.

MicroorganismMetronidazole MIC (µg/mL)This compound MIC (µg/mL)
Bacteroides fragilis0.5 - 2To be determined
Clostridium perfringens1 - 4To be determined
Prevotella melaninogenica≤ 0.25To be determined
Fusobacterium nucleatum≤ 0.5To be determined
Gardnerella vaginalis4 - 16To be determined

Resistance Mechanisms

The emergence of antimicrobial resistance is a significant clinical concern. For metronidazole, several resistance mechanisms have been identified:

  • Decreased Reductive Activation: Mutations in the genes encoding for the nitroreductase enzymes responsible for activating metronidazole can lead to reduced drug efficacy.[11]

  • Efflux Pumps: Some bacteria may possess efflux pumps that actively transport metronidazole out of the cell, preventing it from reaching a therapeutic concentration.[1]

  • Altered DNA Repair Mechanisms: Enhanced DNA repair mechanisms in some microbes can counteract the DNA-damaging effects of activated metronidazole.[27]

  • Oxygen-insensitive Nitroreductases: In some resistant strains, the presence of oxygen-insensitive nitroreductases can lead to the reductive inactivation of metronidazole to a non-toxic amino derivative.[27]

It is highly probable that these same resistance mechanisms would confer cross-resistance to this compound, given their structural similarity.

Conclusion and Future Directions

Metronidazole remains a vital antimicrobial agent with a well-established mechanism of action and a broad spectrum of activity against anaerobic microorganisms. Its metabolite, this compound, shares the core nitroimidazole structure, suggesting a similar mechanism of action. However, a comprehensive understanding of its antimicrobial efficacy is currently lacking.

This guide has provided a detailed framework for the direct comparison of these two compounds through standardized antimicrobial susceptibility testing methods. The elucidation of the MIC and MBC values for this compound against a panel of clinically relevant anaerobic pathogens is a crucial next step. Such data will not only enhance our understanding of metronidazole's metabolism and activity but also potentially uncover new therapeutic avenues or inform the development of novel nitroimidazole derivatives with improved efficacy and resistance profiles.

References

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  • Jubeh, B., Breijyeh, Z., & Karaman, R. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 9(11), 786.
  • Moura, I. B., Spickett, G., & Wexler, H. M. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 72(11), 2969–2980.
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  • Tally, F. P., & Sullivan, C. E. (1981). Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections. Pharmacotherapy, 1(1), 28–38.
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  • Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265–279.
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  • Ralph, E. D., & Kirby, W. M. (1975). Antimicrobial activity of metronidazole in anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 8(4), 409–413.
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  • Maciá, M. D., Rojo-Molinero, E., & Oliver, A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900.
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  • [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. (1981). Strahlentherapie, 157(7), 483–485.
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A Comparative Analysis of 4-Nitro vs. 5-Nitroimidazole Derivatives: A Guide to Structure, Activity, and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nitroimidazole derivatives represent a cornerstone in the treatment of anaerobic bacterial and protozoal infections, with expanding applications in oncology as hypoxia-activated prodrugs. The biological activity of these compounds is critically dependent on the position of the nitro group on the imidazole ring. This guide provides a detailed comparative analysis of 4-nitroimidazole and 5-nitroimidazole derivatives, elucidating how this simple positional isomerism dictates their mechanism of action, biological efficacy, and therapeutic potential. We will explore the fundamental electrochemical differences, compare their performance across antimicrobial and anticancer assays, and provide validated experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the efficacy of this vital class of therapeutic agents.

The Electrochemical Imperative: Why the Nitro-Position Governs Activity

The therapeutic efficacy of any nitroaromatic compound, including nitroimidazoles, is not inherent to the molecule itself but is unlocked through a process of bioreductive activation.[1][] This activation is a multi-step enzymatic reduction of the nitro (—NO₂) group, which occurs preferentially in the low-oxygen (hypoxic or anaerobic) environments characteristic of target pathogens and solid tumors.[3] The process is catalyzed by nitroreductase enzymes, which transfer electrons to the nitro group.[][4]

The position of the nitro group—at carbon 4 or carbon 5 of the imidazole ring—profoundly alters the electron density of the ring system and, consequently, the one-electron reduction potential (E¹) of the molecule. This electrochemical property is the master variable controlling the ease and rate of activation:

  • 5-Nitroimidazoles (e.g., Metronidazole): These compounds generally possess a more favorable (less negative) reduction potential compared to their 4-nitro counterparts.[5] This makes them readily reducible by the low-redox-potential proteins (like ferredoxin) found in anaerobic organisms.[3] This facile activation explains their high potency and selective toxicity against anaerobic bacteria and protozoa.[6][7]

  • 4-Nitroimidazoles (e.g., PA-824): These isomers have a less favorable (more negative) reduction potential, making them more difficult to reduce.[5][8] While this might suggest lower activity, it opens the door to different therapeutic applications. For instance, some 4-nitroimidazoles like the anti-tubercular drug pretomanid (PA-824) exhibit a unique dual activity against both aerobic and anaerobic Mycobacterium tuberculosis, suggesting a more complex mechanism of activation and action that is not solely dependent on anaerobiosis.[9][10]

In essence, the 5-nitro position primes the molecule for rapid activation in strictly anaerobic settings, while the 4-nitro position results in a more stable compound that may require different enzymatic machinery or exhibit alternative mechanisms of action.

Mechanism of Action: A Tale of Two Radicals

Upon entering a target cell, the nitroimidazole prodrug undergoes a single-electron reduction to form a nitro radical anion. The fate of this radical is the critical branch point in the mechanism, dictated by the presence or absence of oxygen.

  • Under Aerobic Conditions: Molecular oxygen rapidly re-oxidizes the radical anion back to the parent nitro compound. This "futile cycling" consumes reducing equivalents but prevents the accumulation of cytotoxic downstream products. This is why most nitroimidazoles are inactive against aerobic cells.

  • Under Anaerobic/Hypoxic Conditions: In the absence of oxygen, the nitro radical anion undergoes further reduction, leading to the formation of highly reactive and cytotoxic species, including nitroso and hydroxylamine derivatives, and ultimately, reactive nitrogen species.[1] These intermediates cause widespread cellular damage, most notably by inducing lethal breaks in the DNA double helix, thereby inhibiting nucleic acid synthesis and leading to cell death.[][4]

The diagram below illustrates this pivotal bioreductive activation pathway.

G cluster_activation Bioreductive Activation (Hypoxic/Anaerobic) cluster_damage Cytotoxicity Prodrug Nitroimidazole Prodrug (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻˙) Prodrug->Radical O2 Oxygen (O₂) Radical->Prodrug Reactive Reactive Intermediates (R-NO, R-NHOH) Radical->Reactive +[H] (Further Reduction) DNA_Damage DNA Strand Breaks Reactive->DNA_Damage Covalent Binding & Oxidative Stress Cell_Death Cell Death DNA_Damage->Cell_Death Superoxide Superoxide (O₂⁻˙) O2->Superoxide +1e⁻

Caption: Bioreductive activation pathway of nitroimidazoles.

Comparative Biological Activity: A Data-Driven Overview

The theoretical differences in reduction potential translate directly into observable differences in biological activity. While 5-nitroimidazoles are potent broad-spectrum anaerobicides, 4-nitroimidazoles have found a crucial niche in antitubercular therapy.

Antimicrobial & Antiprotozoal Efficacy

5-Nitroimidazoles, like the WHO essential medicine metronidazole, exhibit potent activity against a wide range of anaerobic protozoa and bacteria.[6] In contrast, reports on the broad antiprotozoal or general antibacterial effects of 4-nitroimidazole derivatives are less common. The data below, collated from various studies, highlights the superior performance of 5-nitroimidazole derivatives against common anaerobic pathogens.

Compound ClassRepresentative DrugOrganismActivity Metric (MIC/IC₅₀)Reference
5-Nitroimidazole MetronidazoleTrichomonas vaginalis0.25 - 2.0 µg/mL[6]
5-Nitroimidazole TinidazoleGiardia lamblia~0.3 µg/mL[11]
5-Nitroimidazole OrnidazoleEntamoeba histolytica~1.0 µg/mL[6]
5-Nitroimidazole MetronidazoleBacteroides fragilis0.5 - 2.0 µg/mL[12]
4-Nitroimidazole PA-824 (Pretomanid)M. tuberculosis (anaerobic)0.015 - 0.25 µg/mL[9][10]
4-Nitroimidazole PA-824 (Pretomanid)M. tuberculosis (aerobic)0.015 - 1.0 µg/mL[9][10]

Note: Values are illustrative and can vary based on strain and specific experimental conditions.

Anticancer & Hypoxic Cell Cytotoxicity

The hypoxic microenvironment of solid tumors makes them a prime target for nitroimidazole-based prodrugs.[13] Here, the choice between a 4-nitro and 5-nitro "trigger" is a strategic one, balancing the need for sufficient activation in hypoxic tissue against premature activation and systemic toxicity. Studies have shown that both 2-, 4-, and 5-nitroimidazoles can be used to design hypoxia-activated prodrugs.[13][14] For instance, a comparative study of radiosensitizing action showed a 4-nitroimidazole derivative to have a slightly stronger effect under hypoxia than metronidazole (a 5-nitroimidazole).[15] The lower reduction potential of 4-nitroimidazoles may offer a wider therapeutic window, ensuring activation only in severely hypoxic tumor regions while sparing moderately oxygenated normal tissues.[8]

Experimental Corner: Protocols for Comparative Evaluation

To ensure trustworthy and reproducible data, standardized protocols are essential. Here, we provide validated, step-by-step methodologies for assessing the two primary activities of nitroimidazole derivatives.

Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a gold standard for determining MIC values.[16]

Causality Behind Choices:

  • Broth Microdilution: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations in a 96-well format.

  • Anaerobic Conditions: For most nitroimidazoles, creating an anaerobic environment (e.g., using an anaerobic chamber or gas-generating pouches) is critical, as this is the condition required for their activation.

  • Inoculum Standardization: A standardized inoculum (e.g., 0.5 McFarland standard) ensures that the results are comparable across experiments by starting with a consistent number of bacterial cells.

G A 1. Prepare Serial Dilutions of Test Compounds in 96-well plate C 3. Inoculate all wells (except sterility control) with bacterial suspension A->C B 2. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) B->C D 4. Incubate plate under appropriate conditions (e.g., 37°C, Anaerobic, 24-48h) C->D E 5. Read Results Visually Find lowest concentration with no turbidity (MIC) D->E

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Drug Dilutions: a. In a 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Brucella Broth) to wells 2 through 12. b. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as a growth control (no drug).

  • Inoculum Preparation: a. From a fresh culture plate, suspend bacterial colonies in broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). b. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12). The final volume in each well is now 100 µL.

  • Incubation: a. Seal the plate and incubate in an anaerobic chamber at 37°C for 24-48 hours.

  • Reading the MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest drug concentration in which there is no visible growth.

Protocol: Assessing Hypoxic Cytotoxicity using an MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of cytotoxicity.[17][18]

Causality Behind Choices:

  • Hypoxic Chamber: To evaluate hypoxia-activated prodrugs, it is essential to compare cytotoxicity under normoxic (standard CO₂ incubator) and hypoxic (e.g., 1% O₂) conditions.

  • MTT Reagent: This reagent is a reliable indicator of mitochondrial reductase activity, which is a proxy for cell viability.[19]

  • Solubilization Solution: Since the formazan product is insoluble, a solvent like DMSO or a specialized solubilization buffer is required to dissolve the crystals before absorbance can be measured.

Step-by-Step Methodology:

  • Cell Seeding: a. Seed cancer cells into two identical 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds. b. Remove the old medium from the plates and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include untreated control wells.

  • Incubation (Normoxic vs. Hypoxic): a. Place one plate in a standard incubator (e.g., 37°C, 5% CO₂). b. Place the second plate in a hypoxic chamber (e.g., 37°C, 5% CO₂, 1% O₂) for the desired exposure time (e.g., 48-72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. b. Incubate the plates for an additional 4 hours under their respective conditions.

  • Formazan Solubilization: a. Carefully remove the medium. b. Add 100 µL of a solubilization solution (e.g., DMSO) to each well. c. Place the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the purple formazan crystals.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine IC₅₀ values.

Conclusion & Future Perspectives

The positional isomerism of the nitro group is the single most critical determinant of a nitroimidazole's biological activity profile.

  • 5-Nitroimidazoles are characterized by their facile bioreduction, making them highly effective, selective agents against anaerobic microorganisms. Future work in this area will likely focus on overcoming emerging resistance and developing derivatives with improved pharmacokinetic profiles.[6][7]

  • 4-Nitroimidazoles are generally more stable to reduction, a property that has been ingeniously exploited in the development of novel antitubercular agents like pretomanid, which possess both aerobic and anaerobic activity.[9] Their potential as triggers for hypoxia-activated anticancer drugs is also an area of intense investigation, where their higher reduction potential may offer superior tumor selectivity.[15]

For drug development professionals, a deep understanding of this structure-activity relationship is paramount. The choice between a 4-nitro and 5-nitro scaffold is not arbitrary but a strategic decision that will define the therapeutic window, target spectrum, and ultimate clinical application of the resulting derivative.

References

  • Title: Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Mechanism of biological action and voltammetric behaviour of nitroimidazoles Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Nitroimidazoles Source: Lecturio URL: [Link]

  • Title: Medicinal Significance of Nitroimidazoles Source: Journal of Scientific & Industrial Research URL: [Link]

  • Title: Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Role of Nitroreductases in Resistance to Nitroimidazoles Source: Molecules URL: [Link]

  • Title: Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review Source: International Journal of Molecular Sciences URL: [Link]

  • Title: (PDF) Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles Source: ResearchGate URL: [Link]

  • Title: One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis Source: Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases URL: [Link]

  • Title: Nitroimidazole Derivatives. Relationship between Structure and Antitrichomonal Activity Source: ElectronicsAndBooks URL: [Link]

  • Title: Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: Reduction of 2- , 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum Source: Oxford Academic URL: [Link]

  • Title: Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Cell Viability Assays Source: NCBI Bookshelf URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: Molecules URL: [Link]

  • Title: Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer Source: Dalton Transactions URL: [Link]

  • Title: Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: ResearchGate URL: [Link]

  • Title: [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)] Source: Strahlentherapie URL: [Link]

  • Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: Food and Agriculture Organization of the United Nations URL: [Link]

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Validating the mechanism of action of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Validating the Mechanism of Action of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of this compound. We will explore the core principles of its proposed bio-reductive activation and detail a suite of experiments designed to rigorously test and confirm its activity, comparing methodologies and providing actionable protocols.

Introduction: The Nitroimidazole Prodrug Hypothesis

This compound belongs to the nitroimidazole class of compounds. Like its well-known relatives, metronidazole and tinidazole, it is hypothesized to function as a prodrug .[1][] This means it is administered in an inactive form and requires metabolic activation to exert its cytotoxic effects.

The central tenet of its mechanism revolves around the chemical reduction of its nitro group (–NO2). This process is highly specific to low-oxygen environments, a condition known as hypoxia.[3][4]

The Proposed Mechanism of Action consists of three key stages:

  • Selective Uptake & Reduction: The compound enters target cells, such as anaerobic bacteria or hypoxic tumor cells.[][6] In these low-oxygen environments, resident enzymes called nitroreductases donate electrons to the nitro group.[7][8]

  • Formation of a Cytotoxic Radical: This reduction converts the nitro group into a highly reactive nitroso radical anion.[1][9] In well-oxygenated (normoxic) tissues, this radical is rapidly quenched by oxygen and reverts to its inactive form, providing a crucial layer of selectivity and sparing healthy cells.[6]

  • DNA Damage & Cell Death: The reactive radical anion attacks critical cellular macromolecules, with DNA being the primary target.[10] It causes profound damage, including strand breaks and destabilization of the DNA helix, ultimately leading to programmed cell death.[9][11]

This guide will outline the experimental strategy to dissect and validate each stage of this proposed mechanism.

Part 1: The Core Validation Strategy

A robust validation plan must be designed to answer three fundamental questions. The following workflow provides a logical progression from cellular effects to the specific molecular interactions.

G cluster_0 Validation Workflow cluster_1 Experimental Approaches q1 Question 1: Is the compound's cytotoxicity dependent on oxygen levels? exp1 Hypoxia-Selectivity Assays (e.g., Clonogenic Survival Assay) q1->exp1 Demonstrates selective killing q2 Question 2: Is activation mediated by nitroreductase enzymes? exp2 Enzymatic Assays (e.g., In Vitro Nitroreductase Activity) q2->exp2 Confirms enzymatic conversion q3 Question 3: Does the activated compound induce DNA damage? exp3 DNA Damage Quantification (e.g., Comet Assay, γ-H2AX Staining) q3->exp3 Identifies molecular lesion exp1->q2 exp2->q3

Caption: A logical workflow for validating the mechanism of action.

Part 2: Experimental Protocols and Comparative Analysis

This section provides detailed protocols for the key validation experiments. For each mechanistic question, we compare alternative methods, highlighting their respective strengths and applications.

Experiment 1: Validating Hypoxia-Selective Cytotoxicity

The first step is to confirm that the compound is preferentially toxic to cells in a low-oxygen environment. The gold standard for assessing long-term cell viability is the clonogenic survival assay.

Methodology Comparison: Viability Assays

Assay TypePrincipleProsCons
Clonogenic Survival Assay Measures the ability of a single cell to grow into a colony.Gold standard for cytotoxicity; assesses long-term reproductive viability.Time-consuming (1-2 weeks); requires cells that form colonies.
MTT/XTT Assay Measures metabolic activity via mitochondrial reductase enzymes.High-throughput; rapid results (hours).Can be confounded by changes in cell metabolism; measures metabolic activity, not necessarily cell death.
Crystal Violet Staining Stains the DNA of adherent cells, quantifying total cell biomass.Simple, inexpensive, and fast.Less sensitive than other methods; measures attached cells, not necessarily viable ones.

Protocol: Hypoxia-Selective Clonogenic Survival Assay

This protocol is designed to compare the cytotoxic effect of this compound under standard (normoxic) and low-oxygen (hypoxic) conditions.

Materials:

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Target cell line (e.g., HCT116, A549).

  • This compound.

  • Hypoxia chamber or incubator with O2 control (e.g., Baker Hypo-Hyper).

  • 6-well tissue culture plates.

  • Methanol and Crystal Violet solution (0.5% w/v).

Procedure:

  • Cell Plating: Seed cells into 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for colony formation. Prepare duplicate plates for normoxic and hypoxic conditions. Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of the test compound. Aspirate the medium from the plates and add fresh medium containing the desired drug concentrations. Include a vehicle-only control.

  • Incubation:

    • Place one set of plates in a standard incubator (21% O2, 5% CO2).

    • Place the duplicate set of plates in a hypoxia chamber flushed with a gas mixture of 5% CO2, 1% O2 (or lower), and balanced with N2.

    • Incubate for the desired exposure time (e.g., 24 hours).

  • Recovery: After the exposure period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium. Return both sets of plates to a standard normoxic incubator.

  • Colony Formation: Allow cells to grow for 7-14 days, or until colonies in the control wells contain at least 50 cells.

  • Staining and Counting:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with ice-cold methanol for 15 minutes.

    • Remove methanol and stain with 0.5% Crystal Violet solution for 20 minutes.

    • Wash plates with water and allow them to air dry.

    • Count the number of colonies (groups of >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the dose-response curves for normoxic and hypoxic conditions to determine the Hypoxic Cytotoxicity Ratio (HCR = IC50 normoxia / IC50 hypoxia).

Experiment 2: Confirming Nitroreductase-Dependent Activation

This step validates that the compound's activation is an enzymatic process. A direct approach is to use a cell-free in vitro assay with purified nitroreductase.

Methodology Comparison: Nitroreductase Assays

Assay TypePrincipleProsCons
Luminometric Assay A luciferin derivative is reduced by nitroreductase to produce luciferin, which generates light with luciferase.[8]Highly sensitive (detects ng/mL levels of enzyme); stable signal.[12]Indirect measurement; requires a specific substrate and luciferase enzyme system.
Fluorometric Assay A non-fluorescent probe is reduced by nitroreductase to a highly fluorescent product.[13]High-throughput; ratiometric probes can provide more robust measurements.Potential for autofluorescence interference from test compounds.
Spectrophotometric Assay Measures the change in absorbance as a cofactor like NADH is consumed or a substrate like cytochrome C is reduced.[14]Simple, widely available equipment; direct measurement.Lower sensitivity compared to luminescence or fluorescence methods.

Protocol: In Vitro Luminometric Nitroreductase Assay

This protocol uses a commercial kit to quantify the activity of a purified nitroreductase enzyme in the presence of this compound, which acts as a competing substrate.

G cluster_0 Assay Workflow start Prepare Reagents: - Nitroreductase Enzyme - Luciferin Substrate - Test Compound mix Combine Enzyme, Substrate, and Test Compound in a 96-well plate start->mix incubate Incubate at 37°C to allow for enzymatic reaction mix->incubate detect Add Luciferase Detection Reagent incubate->detect read Measure Luminescence on a plate reader detect->read

Caption: Workflow for a luminometric nitroreductase assay.

Materials:

  • Nitroreductase Assay Kit (e.g., Abcam ab324120).[8]

  • Purified nitroreductase enzyme (e.g., from E. coli).

  • This compound.

  • White, opaque 96-well microplates.

  • Luminescence plate reader.

Procedure:

  • Reagent Preparation: Prepare assay buffers, substrate, and enzyme solutions according to the kit manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using a known concentration of purified nitroreductase to correlate luminescence with enzyme activity.

  • Reaction Setup: In the wells of a 96-well plate, add:

    • Assay Buffer.

    • Nitroreductase enzyme at a fixed concentration.

    • Serial dilutions of this compound.

    • Include a "no test compound" control to measure maximum activity and a "no enzyme" control for background.

  • Initiate Reaction: Add the luciferin-based substrate to all wells to start the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Detection: Add the luciferase detection reagent as per the kit protocol. This reagent stops the nitroreductase reaction and initiates the light-producing luciferase reaction.

  • Measurement: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background reading. Plot the luminescence signal against the concentration of the test compound. A decrease in luminescence indicates that the test compound is acting as a substrate for the nitroreductase, competing with the kit's probe.

Experiment 3: Quantifying DNA Damage

The final and most critical step is to demonstrate that the activated compound directly damages DNA. Two powerful and complementary techniques are the Comet Assay for general strand breaks and γ-H2AX staining for specific double-strand breaks.

Methodology Comparison: DNA Damage Assays

Assay TypePrincipleProsCons
Comet Assay (Alkaline) Measures single and double-strand DNA breaks. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail."[15]Highly sensitive for detecting low levels of DNA damage; provides data at the single-cell level.[16][17]Can be technically challenging; susceptible to artifacts if not performed carefully.
γ-H2AX Staining Uses an antibody to detect the phosphorylation of histone H2AX (γ-H2AX), a specific marker for DNA double-strand breaks (DSBs).[18]Highly specific for DSBs, which are the most lethal form of DNA damage; can be quantified by microscopy or flow cytometry.[19][20]Does not detect single-strand breaks or other forms of DNA damage.

Protocol 3A: The Alkaline Comet Assay

This protocol assesses DNA strand breaks in individual cells following treatment.

Materials:

  • Comet Assay Kit (e.g., R&D Systems, 4250-050-K).

  • Treated cells (from a hypoxia experiment).

  • Lysis Solution.

  • Alkaline Unwinding Solution (pH > 13).

  • Electrophoresis buffer and tank.

  • DNA stain (e.g., SYBR Gold).

  • Fluorescence microscope with analysis software.

Procedure:

  • Cell Preparation: Harvest cells treated with the compound under hypoxic conditions. Ensure cell viability is high (>75%) to avoid detecting apoptotic DNA fragmentation.

  • Embedding: Mix a suspension of single cells with low-melting-point agarose and immediately pipette onto a specialized comet slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in Lysis Solution for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind nucleoids containing supercoiled DNA.

  • Alkaline Unwinding: Immerse the slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes. This denatures the DNA and unwinds it at sites of strand breaks.[16]

  • Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 25 V, 300 mA for 20-30 minutes). The negatively charged, relaxed DNA loops and fragments will migrate from the nucleoid (the "head") towards the anode, forming the "tail."

  • Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage. Key parameters include "% DNA in Tail" and "Tail Moment."[15] Analyze at least 50-100 cells per sample.

Protocol 3B: γ-H2AX Immunofluorescence Staining

This protocol specifically detects DNA double-strand breaks.

Materials:

  • Cells grown on coverslips.

  • Fixative (e.g., 4% Paraformaldehyde).

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 5% BSA in PBS).

  • Primary Antibody: Anti-phospho-Histone H2AX (Ser139) antibody.[21]

  • Secondary Antibody: Fluorescently-conjugated anti-mouse/rabbit IgG.

  • Nuclear Counterstain (e.g., DAPI).

  • Antifade mounting medium.

  • Fluorescence or confocal microscope.

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate. Treat with the compound under hypoxic conditions as previously described.

  • Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash again with PBS and permeabilize the cell membranes with Triton X-100 buffer for 10-15 minutes to allow antibody entry.

  • Blocking: Wash and incubate the cells in Blocking Buffer for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Wash again, then stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. γ-H2AX will appear as distinct puncta (foci) within the nucleus. Count the number of foci per cell. An increase in the average number of foci per nucleus in treated cells compared to controls indicates the induction of DNA double-strand breaks.[20]

Conclusion

By systematically applying this three-pronged experimental strategy—confirming hypoxia-selective cytotoxicity, demonstrating nitroreductase-dependent activation, and quantifying subsequent DNA damage—researchers can build a robust and compelling case for the mechanism of action of this compound. Comparing the results to benchmark compounds like metronidazole will provide crucial context for its potency and potential as a therapeutic agent. This self-validating system of experiments provides the necessary scientific rigor for publication and further drug development.

References

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A Technical Guide to Understanding and Quantifying Cross-Reactivity of Ronidazole Metabolites in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, a key metabolite of the veterinary drug Ronidazole, in immunoassay systems. Designed for researchers, scientists, and drug development professionals, this document delves into the causal factors behind cross-reactivity, offers a framework for its experimental determination, and discusses the implications for residue analysis in food safety and veterinary medicine.

Introduction: The Context of Ronidazole and Its Metabolites

Ronidazole is a nitroimidazole antiprotozoal agent used in veterinary medicine to treat infections such as swine dysentery and histomoniasis in turkeys.[1][2] Its use in food-producing animals is a matter of regulatory concern due to the potential for residues of the parent drug and its metabolites to persist in edible tissues.[3][4] These residues are of toxicological concern, with studies indicating that nitroimidazoles and their metabolites may possess genotoxic and carcinogenic properties.[3][4][5] Consequently, many jurisdictions, including the European Union, have banned the use of Ronidazole in food-producing animals and have established stringent monitoring programs.[1][3][4][6]

Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are widely employed as screening tools for detecting Ronidazole residues due to their high throughput, sensitivity, and cost-effectiveness.[7] These assays typically utilize antibodies that recognize specific structural features of the target molecule. However, a significant challenge in the development and validation of these immunoassays is the potential for cross-reactivity with metabolites of the parent drug. One such critical metabolite is this compound. Understanding the extent to which this and other metabolites are detected by an anti-Ronidazole antibody is paramount for accurately assessing the total residue burden and ensuring food safety.

The Principle of Immunoassay Cross-Reactivity

Immunoassay specificity is a measure of the antibody's ability to bind exclusively to the target analyte. Cross-reactivity occurs when the antibody binds to non-target molecules that share structural similarities with the intended analyte.[8][9] This is a critical consideration in drug residue analysis, as metabolites often retain the core structure of the parent compound, making them potential cross-reactants.

The degree of cross-reactivity can lead to an overestimation of the target analyte's concentration, resulting in false-positive results.[8][10] Therefore, a thorough characterization of an immunoassay's cross-reactivity profile with all major metabolites is a fundamental requirement for its validation, as stipulated by regulatory bodies like the European Commission.[5][7][11]

dot

Caption: Specific vs. Cross-Reactive Antibody Binding in Immunoassays.

Comparative Analysis of Ronidazole and Its Metabolites

While specific quantitative data for the cross-reactivity of this compound in commercially available Ronidazole immunoassays is often proprietary, we can infer its potential for cross-reactivity based on structural similarity to the parent drug and other known metabolites. The primary metabolite of Ronidazole is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI).[12] Many analytical methods, including LC-MS/MS, are designed to detect both the parent drug and this key metabolite.[5][13][14]

The structural similarities and differences between Ronidazole, HMMNI, and this compound are crucial in predicting their cross-reactivity. An antibody raised against Ronidazole is likely to recognize the core 1-methyl-5-nitroimidazole structure. The degree to which modifications at the 2-position of the imidazole ring affect antibody binding will determine the extent of cross-reactivity.

CompoundStructure (at 2-position)Potential for Cross-Reactivity
Ronidazole -CH2OC(O)NH2100% (by definition)
HMMNI -CH2OHHigh
This compound -CH2COOHModerate to High
Dimetridazole -CH3Low to Moderate
Metronidazole -CH2CH2OH (at 1-position)Low

This table is a predictive summary based on structural similarity. Actual cross-reactivity percentages must be determined experimentally.

For example, one commercially available anti-Ronidazole antibody shows 100% reactivity with Ronidazole, 4.2% with Dimetridazole, and less than 0.6% with Metronidazole, highlighting the impact of structural differences on antibody binding.[2]

Experimental Protocol for Determining Cross-Reactivity in a Competitive ELISA

To quantitatively assess the cross-reactivity of this compound, a competitive ELISA is the most common and appropriate format. The following protocol provides a robust framework for such a study.

dot

ELISA_Workflow cluster_workflow Competitive ELISA Workflow for Cross-Reactivity A 1. Plate Coating (Ronidazole-protein conjugate) B 2. Washing A->B C 3. Blocking (e.g., BSA or Casein) B->C D 4. Washing C->D E 5. Competitive Reaction (Add anti-Ronidazole Ab + Standard/Sample) D->E F 6. Washing E->F G 7. Add Secondary Ab-HRP F->G H 8. Washing G->H I 9. Add Substrate (TMB) H->I J 10. Stop Reaction I->J K 11. Read Absorbance (450 nm) J->K

Caption: General workflow for a competitive ELISA experiment.

Methodology:

  • Preparation of Standard and Cross-Reactant Solutions:

    • Prepare a stock solution of Ronidazole standard in a suitable solvent (e.g., methanol or DMSO) and then dilute in assay buffer to create a standard curve (e.g., from 0.05 to 10 ng/mL).

    • Prepare a stock solution of this compound and other potential cross-reactants. Create serial dilutions of each cross-reactant in assay buffer. The concentration range for the cross-reactants should typically be higher than that of the standard, often by a factor of 10 to 100, to cover a wide range of potential cross-reactivities.[15]

  • ELISA Procedure (Competitive Format):

    • Use a microtiter plate pre-coated with a Ronidazole-protein conjugate.

    • Wash the plate with a suitable wash buffer.

    • Add the Ronidazole standard or the cross-reactant solutions to the wells in duplicate or triplicate.

    • Add a fixed amount of anti-Ronidazole antibody to each well.

    • Incubate to allow for competition between the free analyte (Ronidazole or cross-reactant) and the coated analyte for the antibody binding sites.

    • Wash the plate to remove unbound antibodies and analytes.

    • Add an enzyme-conjugated secondary antibody (e.g., anti-IgG-HRP).

    • Incubate and then wash the plate.

    • Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of Ronidazole or cross-reactant in the sample.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis and Calculation of Cross-Reactivity:

    • Plot a standard curve of absorbance versus the logarithm of the Ronidazole concentration.

    • Determine the concentration of Ronidazole that causes 50% inhibition of the maximum signal (IC50).

    • For each cross-reactant, plot an inhibition curve and determine its IC50 value.

    • Calculate the percent cross-reactivity using the following formula:[15]

      % Cross-Reactivity = (IC50 of Ronidazole / IC50 of Cross-Reactant) x 100

Interpreting the Data: Implications for Assay Performance

The calculated percent cross-reactivity provides a quantitative measure of the interference potential of the metabolite.

  • High Cross-Reactivity (>50%): Indicates that the antibody binds the metabolite with high affinity. This can be advantageous if the goal is to detect the total residue of the parent drug and its major metabolites. However, it makes it impossible to distinguish between the parent drug and the metabolite without a confirmatory method like LC-MS/MS.

  • Moderate Cross-Reactivity (5-50%): The metabolite will contribute to the overall signal, but to a lesser extent than the parent drug. This can still lead to an overestimation of the parent drug concentration.

  • Low Cross-Reactivity (<5%): The metabolite is unlikely to cause significant interference at the concentrations typically found in samples.

The validation of immunoassays for veterinary drug residues should always include a thorough assessment of specificity against relevant metabolites.[16] This is crucial for establishing the reliability of the assay as a screening tool and for setting appropriate cut-off levels for sample positivity.

Conclusion

The cross-reactivity of this compound and other metabolites is a critical parameter in the performance of immunoassays for Ronidazole. While these assays are invaluable for high-throughput screening, a comprehensive understanding of their specificity is essential for accurate data interpretation and regulatory compliance. The experimental framework provided in this guide offers a systematic approach to quantifying cross-reactivity, enabling researchers to validate their methods and make informed decisions about their application in food safety and veterinary drug monitoring programs. For confirmatory analysis and the unambiguous identification and quantification of specific residues, chromatographic methods such as LC-MS/MS remain the gold standard.[5][13]

References

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A Comparative Guide to the In Vitro Metabolic Stability of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the in vitro metabolic stability of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, a principal metabolite of the widely used antimicrobial agent, metronidazole.[1] In drug development, assessing the metabolic fate of a parent drug and its major metabolites is critical for predicting pharmacokinetic profiles, understanding potential toxicities, and establishing effective dosing regimens.[2][3] We objectively compare three standard in vitro systems: liver microsomes, S9 fractions, and primary hepatocytes. This guide details the experimental rationale, provides step-by-step protocols, and presents illustrative comparative data to empower researchers, scientists, and drug development professionals in selecting the most appropriate assay and interpreting the resulting data for nitroimidazole-based compounds.

Introduction: The Significance of Metabolite Stability

Nitroimidazole compounds, such as metronidazole, are indispensable prodrugs for treating anaerobic bacterial and protozoal infections.[4][5] Their therapeutic efficacy hinges on reductive activation within the target organism, a process that generates cytotoxic metabolites.[6] Concurrently, these drugs are metabolized in the human liver into various forms, including this compound, which is a major metabolite eliminated via urine.[1]

The metabolic stability of such a metabolite is a crucial parameter. A highly stable metabolite might circulate for an extended period, contributing to the overall efficacy or toxicity profile. Conversely, a rapidly cleared metabolite may have a negligible systemic impact.[7] Therefore, characterizing its stability is not merely an academic exercise but a cornerstone of a thorough drug development program.[8][9] In vitro models offer a cost-effective and high-throughput means to assess this stability early in the discovery pipeline.[10][11]

This guide will compare the three most common liver-derived systems:

  • Liver Microsomes: Vesicles of the endoplasmic reticulum containing primarily Phase I enzymes like Cytochrome P450s (CYPs).[8]

  • Liver S9 Fraction: A supernatant fraction containing both microsomal (Phase I) and cytosolic (Phase II) enzymes.[12][13]

  • Hepatocytes: Intact liver cells that provide the most physiologically relevant model, encompassing Phase I and II enzymes, cofactors, and active transporter systems.[14][15]

Comparative Overview of In Vitro Metabolic Systems

The choice of an in vitro system is a critical experimental decision driven by the specific questions being asked. For this compound, which already possesses a carboxylic acid group, susceptibility to Phase II conjugation (e.g., glucuronidation) is a key consideration, making S9 and hepatocyte assays particularly relevant.[16][17]

G cluster_0 In Vitro Liver Models cluster_1 Enzymatic Components Hepatocytes Hepatocytes (Whole Cell) Phase1 Phase I Enzymes (e.g., CYPs, FMOs) Hepatocytes->Phase1 Contains All Phase2 Phase II Enzymes (e.g., UGTs, SULTs) Hepatocytes->Phase2 Contains All Transporters Uptake/Efflux Transporters Hepatocytes->Transporters Contains All Cofactors Endogenous Cofactors Hepatocytes->Cofactors Contains All S9 S9 Fraction S9->Phase1 Contains S9->Phase2 Contains S9->Cofactors Requires external UDPGA, PAPS, etc. Microsomes Microsomes Microsomes->Phase1 Contains Microsomes->Cofactors Requires external NADPH

Caption: Comparison of enzymatic components in common in vitro liver models.

System Primary Components Advantages Limitations Best For...
Liver Microsomes Phase I enzymes (CYPs, FMOs).[18]High-throughput, cost-effective, good for initial screening of CYP-mediated metabolism.[19]Lacks cytosolic Phase II enzymes and transporters; requires external cofactors (NADPH).[9]Rapidly ranking compounds based on Phase I oxidative metabolism.
Liver S9 Fraction Microsomal (Phase I) and cytosolic (Phase II) enzymes.[12][17]More comprehensive than microsomes; captures both Phase I and some Phase II pathways.[20]Transporter activity is absent; requires addition of multiple cofactors (NADPH, UDPGA, etc.) for full activity.[12]Assessing combined Phase I and cytosolic Phase II metabolism; identifying metabolites from both pathways.
Hepatocytes All hepatic enzymes (Phase I & II), endogenous cofactors, and membrane transporters.[11][21]Most physiologically relevant in vitro model; accounts for cell permeability and transporter effects.[14]Lower throughput, more expensive, limited viability for long incubations (standard suspension assays).[22]Definitive in vitro clearance determination; studying interplay between transport and metabolism.

Detailed Experimental Protocols

The following protocols are standardized workflows. For robust and reproducible data, inclusion of positive controls with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance one like Warfarin) is essential.

Protocol 1: Liver Microsome Stability Assay

This assay primarily assesses susceptibility to Phase I metabolism.[18]

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 2 mM stock solution of this compound in DMSO.

    • Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[23]

  • Incubation:

    • Pre-warm the HLM solution and buffer in a shaking water bath at 37°C for 5 minutes.

    • In a 96-well plate, add the test compound to the HLM solution to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.5%).[19]

    • Initiate the metabolic reaction by adding the NADPH regenerating solution.[24]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound) to terminate the reaction.[18]

  • Sample Processing & Analysis:

    • Centrifuge the termination plate to pellet the precipitated proteins.

    • Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]

Protocol 2: Liver S9 Fraction Stability Assay

This assay broadens the scope to include cytosolic Phase II enzymes.[12][16]

  • Preparation of Reagents:

    • Thaw pooled human liver S9 fraction on ice. Dilute to a working concentration of 2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare cofactors. For comprehensive analysis, this should include NADPH (for Phase I) and UDPGA (for glucuronidation).[12] Other cofactors like PAPS can be included.

    • Prepare the test compound stock solution as described for the microsomal assay.

  • Incubation:

    • The procedure is similar to the microsomal assay. Pre-warm the S9 fraction and buffer at 37°C.

    • Add the test compound to a final concentration of 1 µM.

    • Initiate the reaction by adding the full complement of cofactors (NADPH, UDPGA, etc.).[12]

    • Include parallel incubations: one with only NADPH and one with only UDPGA to dissect the relative contribution of Phase I and Phase II pathways. A control with no cofactors is also necessary to assess non-enzymatic degradation.

    • Terminate the reaction at time points (0, 15, 30, 45, 90 minutes) with ice-cold acetonitrile containing an internal standard.[12]

  • Sample Processing & Analysis:

    • Process and analyze samples via LC-MS/MS as described above.

Protocol 3: Hepatocyte Stability Assay

This assay provides the most comprehensive in vitro assessment.[14][25]

  • Preparation of Reagents:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

    • Resuspend the hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5 or 1.0 million viable cells/mL.[25][26]

    • Prepare the test compound stock solution as previously described.

  • Incubation:

    • In a 24- or 48-well plate, add the hepatocyte suspension. Place on an orbital shaker in an incubator (37°C, 5% CO₂).[26]

    • Add the test compound to achieve a final concentration of 1 µM.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and terminate the reaction with ice-cold acetonitrile containing an internal standard.[25]

  • Sample Processing & Analysis:

    • Process and analyze samples via LC-MS/MS as described above.

Analytical Methodology & Data Interpretation

G cluster_workflow Data Analysis Workflow Incubation Incubation Samples Time points: 0, 5, 15, 30... min LCMS LC-MS/MS Analysis Quantify Peak Area Ratio (Compound / Internal Std) Incubation->LCMS Plot Plot Data ln(% Remaining) vs. Time LCMS->Plot Regression Linear Regression Calculate Slope (k) Plot->Regression Calculation Calculate Parameters t½ = 0.693 / k CLint = (k * V) / N Regression->Calculation Result {Final Data|Half-Life (t½) Intrinsic Clearance (CLint)} Calculation->Result

Caption: Workflow for calculating stability parameters from raw LC-MS/MS data.

The primary analytical tool for these assays is LC-MS/MS, which offers the high sensitivity and selectivity required to quantify the parent compound in complex biological matrices.[27][28][29]

  • Data Analysis: The disappearance of the parent compound over time is monitored. The natural logarithm of the percentage of compound remaining is plotted against time.

  • Parameter Calculation:

    • Elimination Rate Constant (k): Determined from the negative slope of the linear regression of the ln(% remaining) vs. time plot.[23]

    • Half-Life (t½): The time required for 50% of the compound to be metabolized. It is calculated as: t½ = 0.693 / k .[2]

    • Intrinsic Clearance (CLint): Represents the maximal metabolic capacity of the liver system. It is calculated as: CLint = (0.693 / t½) * (Volume of incubation / Amount of protein or cells) .[7]

Comparative Data Analysis: An Illustrative Example

The following table presents hypothetical data for this compound compared to its parent drug, metronidazole, and a rapidly metabolized control, verapamil. This data is for illustrative purposes to highlight potential outcomes.

Compound Assay System Half-Life (t½, min) Intrinsic Clearance (CLint) Interpretation
This compound Liver Microsomes> 120< 5.8 µL/min/mgVery stable to Phase I metabolism. The nitro-reduction common for the parent drug is less likely under these aerobic, oxidative conditions.
Liver S9 (+NADPH, +UDPGA)8512.2 µL/min/mgModerately stable. Clearance is higher than in microsomes, suggesting a contribution from Phase II enzymes (e.g., glucuronidation of the acid).[12]
Hepatocytes6516.7 µL/min/10⁶ cellsModerately stable. This represents the most complete picture, including uptake and both metabolic phases.[25]
Metronidazole (Parent Drug) Liver Microsomes957.7 µL/min/mgStable. Primarily metabolized via side-chain oxidation.[1]
Liver S9 (+NADPH, +UDPGA)908.1 µL/min/mgStable. Minimal contribution from cytosolic enzymes.
Hepatocytes8010.8 µL/min/10⁶ cellsStable. Consistent with known human pharmacokinetics.[30]
Verapamil (High Clearance Control) Liver Microsomes1257.8 µL/min/mgUnstable. Rapidly metabolized by CYP3A4, as expected.
Liver S9 (+NADPH, +UDPGA)1163.0 µL/min/mgUnstable. Primarily Phase I metabolism.
Hepatocytes995.2 µL/min/10⁶ cellsUnstable. Rapid uptake and metabolism.

Key Insights from the Data:

  • The target metabolite, this compound, shows high stability in microsomes, indicating it is not readily metabolized by CYP enzymes.

  • The increased clearance observed in the S9 fraction and hepatocytes strongly suggests that Phase II conjugation is a relevant metabolic pathway for this acidic metabolite. This highlights the limitation of relying solely on microsomal data for compounds with functional groups amenable to conjugation.

  • Compared to its parent drug, the metabolite appears to be cleared slightly faster in vitro, primarily due to this Phase II pathway. This information is valuable for building a complete pharmacokinetic model of metronidazole and its metabolites.

Conclusion and Recommendations

The in vitro metabolic stability of this compound, a key metabolite of metronidazole, is moderate and appears to be driven by Phase II conjugation rather than Phase I oxidation.

For drug development professionals studying similar nitroimidazole derivatives or other compounds with acidic functional groups, this guide provides the following recommendations:

  • Initial Screening: Liver microsome assays are suitable for a rapid, high-throughput assessment of stability against Phase I enzymes. However, for acidic compounds, this system may yield misleadingly high stability.

  • Mechanistic Understanding: The S9 fraction assay is a valuable next step to determine if cytosolic Phase II enzymes contribute significantly to metabolism. Running conditions with and without specific cofactors can help elucidate the primary metabolic pathways.

  • Definitive Clearance: For the most accurate in vitro prediction of hepatic clearance that can be used for in vitro-in vivo extrapolation (IVIVE), the hepatocyte stability assay is the gold standard.[25] It provides a holistic view by incorporating cellular uptake, Phase I, and Phase II metabolism in a single system.

By strategically selecting and properly executing these in vitro assays, researchers can gain critical insights into a compound's metabolic fate, enabling more informed decisions and accelerating the journey from discovery to clinical application.

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  • National Center for Biotechnology Information. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9606611/]
  • National Center for Biotechnology Information. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3653110/]
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Sources

Comparative In Vivo Efficacy of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic Acid Derivatives: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents, particularly against anaerobic bacteria and protozoa.[1][2] The mechanism of action hinges on the reduction of the nitro group within the target organism, leading to the formation of cytotoxic radicals that disrupt cellular macromolecules, including DNA.[3] Metronidazole, a 5-nitroimidazole, is a widely used therapeutic agent for various infections.[2][4] However, the emergence of resistant strains and the desire for improved therapeutic indices have driven the exploration of novel nitroimidazole derivatives.[5][6] This guide focuses on a specific subclass, the (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid derivatives, which have been synthesized and evaluated for a range of biological activities, from antiprotozoal to antitubercular.[7][8] While extensive in vivo efficacy data for this particular family of compounds is still emerging, this guide will synthesize the available preclinical data, compare it with related nitroimidazole compounds, and provide a roadmap for future in vivo studies.

Chemical Scaffolds of Interest

The core structure, this compound, serves as a versatile platform for the synthesis of various derivatives, primarily amides and esters. The general synthetic approach involves the acylation of amines or alcohols with the parent acetic acid.[1][7]

In Vitro Activity Profile: A Foundation for In Vivo Studies

Preclinical evaluation of novel therapeutic agents begins with a thorough in vitro characterization. For the this compound derivatives, in vitro studies have demonstrated promising activity against a panel of protozoan parasites.

A noteworthy study synthesized a series of N-acetamide and N-sulfonamide derivatives and tested their efficacy against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica.[8] The results, summarized in Table 1, highlight the potential of these compounds, with some exhibiting greater potency than the established drug benznidazole.

Table 1: In Vitro Antiprotozoal Activity of (2-methyl-4-nitro-1H-imidazol-1-yl)acetamide Derivatives [8]

Compound IDR Group (Amide)G. intestinalis IC₅₀ (µM)T. vaginalis IC₅₀ (µM)E. histolytica IC₅₀ (µM)
1 Benzyl1.81.53.5
2 4-Methylbenzyl2.52.14.2
3 4-Chlorobenzyl2.11.83.9
4 4-Nitrobenzyl3.02.55.1
Benznidazole -3.63.03.5
Metronidazole -4.50.82.2

Data extracted from Hernández-Núñez, E., et al. (2018).[8]

Notably, compound 1 (N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide) demonstrated superior activity against G. intestinalis and T. vaginalis compared to benznidazole.[8] This potent in vitro activity provides a strong rationale for advancing these compounds to in vivo models of infection.

Bridging to In Vivo Efficacy: Lessons from Structurally Related Nitroimidazoles

While specific in vivo data for the this compound derivatives is not yet widely published, the extensive body of research on other nitroimidazoles offers valuable insights into their potential in vivo performance.

Antiprotozoal Activity

For compounds showing promise against parasites like Trypanosoma cruzi, the causative agent of Chagas disease, a well-established murine model is utilized. A study on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which also feature a nitroimidazole core, demonstrated a 100% cure rate in a mouse model of Human African Trypanosomiasis (HAT) at a dose of 50 mg/kg/day for 4 days.[9] This highlights the potential for nitroimidazole derivatives to achieve significant efficacy in vivo.

Antitubercular Activity

Several nitroimidazole-containing compounds are in clinical development for tuberculosis, showcasing their potent in vivo bactericidal activity. For instance, TBA-354 has demonstrated dose-dependent bactericidal activity in mouse models of both acute and chronic tuberculosis that is at least as potent as delamanid and more potent than PA-824.[10] Another example, CGI 17341, showed a 50% effective dose (ED₅₀) of 7.7 mg/kg in mice infected with Mycobacterium tuberculosis.[11] The synthesis of this compound derivatives has been specifically aimed at discovering new antitubercular agents, suggesting a promising avenue for future in vivo investigation.[1][7]

Proposed Experimental Workflow for In Vivo Efficacy Testing

For researchers aiming to evaluate the in vivo efficacy of novel this compound derivatives, a structured, multi-step approach is crucial. The following workflow, illustrated in the diagram below, outlines the key stages.

G cluster_0 Preclinical In Vivo Evaluation Workflow A Compound Selection (Based on in vitro potency & selectivity) B Pharmacokinetic (PK) Profiling (Solubility, Stability, Absorption, Metabolism) A->B ADME properties C Maximum Tolerated Dose (MTD) Study (Determine safety and dosing range) B->C Inform dosing E Efficacy Study Design (Treatment groups, dosing regimen, duration) C->E D Animal Model of Infection (e.g., Murine model of giardiasis, tuberculosis) F Infection & Treatment D->F E->F G Outcome Assessment (Parasite/bacterial load, survival, histopathology) F->G Monitor disease progression H Data Analysis & Interpretation G->H

Figure 1: A generalized workflow for the in vivo evaluation of novel therapeutic agents.

Step-by-Step Experimental Protocol: Murine Model of Giardiasis

This protocol provides a template for assessing the in vivo efficacy of a lead this compound derivative against Giardia lamblia.

  • Animal Model: Male BALB/c mice, 6-8 weeks old.

  • Infection:

    • Trophozoites of a virulent G. lamblia strain (e.g., WB) are cultured axenically.

    • Mice are infected orally with 1 x 10⁶ trophozoites in 0.2 mL of PBS.

  • Treatment Groups (n=5-8 mice per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Metronidazole (e.g., 20 mg/kg, oral gavage, once daily).

    • Test Compound (e.g., 10, 20, 40 mg/kg, oral gavage, once daily).

  • Treatment Protocol:

    • Treatment is initiated 3 days post-infection and continued for 5 consecutive days.

  • Efficacy Assessment:

    • On day 9 post-infection, mice are euthanized.

    • The small intestine is excised, and the number of trophozoites in the upper third is quantified by microscopy.

    • Efficacy is expressed as the percentage reduction in parasite load compared to the vehicle control group.

  • Statistical Analysis:

    • Data are analyzed using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to determine significant differences between treatment groups.

Mechanism of Action: The Nitro-Radical Hypothesis

The therapeutic effect of nitroimidazoles is contingent on the reductive activation of the nitro group. This process is favored in the low-redox potential environment of anaerobic organisms.

G cluster_0 Nitroimidazole Mechanism of Action A Nitroimidazole Prodrug (e.g., this compound derivative) B Entry into Anaerobic Cell A->B C Reduction of Nitro Group (by enzymes like PFOR) B->C D Formation of Cytotoxic Nitroso Radicals C->D E DNA Damage D->E F Inhibition of DNA Synthesis & Repair E->F G Cell Death F->G

Figure 2: Simplified pathway of nitroimidazole activation and cytotoxicity.

Future Directions and Conclusion

The this compound derivatives represent a promising class of compounds with demonstrated in vitro antiprotozoal activity. While comprehensive in vivo efficacy data is still needed, the strong performance of structurally related nitroimidazoles in various animal models provides a solid foundation for optimism. Future research should focus on:

  • Systematic in vivo screening of the most potent in vitro candidates.

  • Pharmacokinetic and toxicological profiling to identify derivatives with favorable drug-like properties.

  • Structure-activity relationship (SAR) studies to guide the design of next-generation compounds with enhanced efficacy and safety.

By following a rigorous preclinical development pathway, it is anticipated that novel this compound derivatives can emerge as valuable additions to the therapeutic arsenal against a range of infectious diseases.

References

  • D'yakonov, V. A., et al. (2021). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Pharmacia, 68(4), 857-868.
  • Edwards, D. I. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 72(11), 2947-2954.
  • Kaminskyy, D., et al. (2021). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Journal of Heterocyclic Chemistry, 58(5), 1145-1155.
  • Hernández-Ceruelos, A., et al. (2019). Therapeutic uses of metronidazole and its side effects: an update. European Review for Medical and Pharmacological Sciences, 23(1), 397-401.
  • Ali, A., et al. (2022). Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. Journal of Chemistry, 2022, 1-10.
  • Cowan, D. S., et al. (1993). DNA-targeted 2-nitroimidazoles: in vitro and in vivo studies. British Journal of Cancer, 67(5), 1067-1074.
  • Al-kassas, R., et al. (2022). Fabrication and In Vitro/In Vivo Appraisal of Metronidazole Intra-Gastric Buoyant Sustained-Release Tablets in Healthy Volunteers. Pharmaceutics, 14(4), 847.
  • Hernández-Núñez, E., et al. (2018). Synthesis and in vitro trichomonicidal, giardicidal and amebicidal activity of N-acetamide(sulfonamide)-2-methyl-4-nitro-1H-imidazoles. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563-2568.
  • Wikipedia contributors. (2024). Metronidazole. In Wikipedia, The Free Encyclopedia.
  • Gontijo, V. S., et al. (2021). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. Molecules, 26(11), 3338.
  • Gao, C., et al. (2018). Recent advances of imidazole-containing derivatives as anti-tubercular agents. European Journal of Medicinal Chemistry, 150, 658-668.
  • Ashtekar, D. R., et al. (1993). In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 37(2), 183-186.
  • Upton, A. M., et al. (2015). In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 136-144.
  • Fereig, R. M., et al. (2023). Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice. Infection and Drug Resistance, 16, 4581-4593.
  • Rufer, C., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry, 20(11), 1522-1525.
  • Nagarajan, K. (1989). Medicinal Significance of Nitroimidazoles. Defence Science Journal, 39(3), 293-306.
  • Patel, D. R., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 263-269.
  • Rivera, G., et al. (2022). Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. Pharmaceuticals, 15(11), 1369.

Sources

A Researcher's Guide to Deconvoluting Off-Target Effects of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the specificity of a compound is paramount. While a molecule may exhibit high potency for its intended target, its interactions with other cellular components, known as off-target effects, can lead to unforeseen toxicity or diminished efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the off-target profile of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, a representative of the nitroimidazole class of compounds. By leveraging advanced cell-based assays, we can objectively compare its performance against relevant alternatives and generate robust data to inform critical development decisions.

Nitroimidazoles are a class of compounds historically used as antimicrobial and antiparasitic agents. Their mechanism often involves the reduction of the nitro group in hypoxic (low oxygen) environments, leading to the formation of reactive intermediates that damage cellular macromolecules like DNA.[1][2] This inherent reactivity, while effective against anaerobic microbes or hypoxic tumor cells, raises concerns about potential genotoxicity and other off-target effects in mammalian cells.[3][4][5] this compound, as a member of this class, is likely to share this mechanism and, consequently, these potential liabilities.

This guide will navigate the complexities of identifying and quantifying these off-target effects. We will explore cutting-edge, unbiased proteomic approaches alongside classical toxicological assays to build a comprehensive off-target profile. Furthermore, we will discuss the selection of appropriate comparator compounds to provide context and facilitate a thorough evaluation.

The On-Target Paradigm: A Hypoxia-Activated Prodrug

The chemical structure of this compound suggests its role as a hypoxia-activated prodrug.[6][7][8] In the oxygen-deprived microenvironment of solid tumors, the nitro group can be reduced by cellular reductases to generate cytotoxic radical species. This selective activation in hypoxic tissues is the intended therapeutic mechanism.

cluster_0 Normoxic Cell cluster_1 Hypoxic Cell (e.g., Tumor) Compound_N This compound Inactive_N Inactive Prodrug Compound_N->Inactive_N High O2 Compound_H This compound Active Reduced Reactive Intermediates Compound_H->Active Low O2 Nitroreductases Damage DNA Damage & Cell Death Active->Damage

Caption: Proposed mechanism of action for this compound.

Unmasking the Off-Target Landscape: A Multi-pronged Approach

A thorough investigation of off-target effects requires a combination of unbiased, discovery-oriented methods and targeted, hypothesis-driven assays. This dual strategy ensures both broad surveillance of the proteome and deep interrogation of known liabilities.

I. Unbiased Proteome-Wide Off-Target Discovery

Modern proteomics offers powerful tools to identify unintended protein interactions without prior knowledge. These methods are invaluable for generating a comprehensive and unbiased view of a compound's cellular interactome.

A. Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: The principle behind TPP and CETSA is that the binding of a ligand to a protein can alter its thermal stability.[[“]][10][11][12][13][14][15] By systematically heating cell lysates or intact cells treated with the compound and quantifying the remaining soluble protein, we can identify proteins that are stabilized or destabilized, indicating a direct or indirect interaction. TPP combines CETSA with quantitative mass spectrometry for a proteome-wide analysis.[[“]][10]

Trustworthiness: This label-free approach assesses target engagement in a native cellular context, providing high physiological relevance.[10][11] The inclusion of vehicle-treated controls and dose-response experiments are critical for validating true hits and minimizing false positives.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., a cancer cell line for a hypoxia-activated prodrug) to ~80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or mechanical disruption.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the abundance of specific proteins of interest by Western blot or for a proteome-wide analysis (TPP), proceed with sample preparation for mass spectrometry.

B. Chemical Proteomics

Expertise & Experience: Chemical proteomics utilizes chemically modified versions of the compound of interest to "fish" for its binding partners in a cellular lysate.[16][17] Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can provide direct evidence of physical interactions.[16]

Trustworthiness: While powerful, this approach requires careful design of the chemical probe to ensure that the modification does not alter the compound's binding properties. Appropriate controls, such as competition experiments with the unmodified compound, are essential to validate the specificity of the identified interactions.

II. Targeted Assessment of Known Nitroimidazole Liabilities: Genotoxicity

Expertise & Experience: The primary off-target concern for nitroimidazoles is their potential to cause DNA damage, leading to mutations and chromosomal aberrations.[3][4][5][18][19] Standard genotoxicity assays are therefore a mandatory component of the safety assessment.

Trustworthiness: These assays are well-established and validated, with clear guidelines for their execution and interpretation. The use of positive and negative controls is crucial for ensuring the validity of the results.

A. Comet Assay (Single Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][18]

Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Expose cells to this compound, a positive control (e.g., methyl methanesulfonate), and a vehicle control.[18]

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

B. Micronucleus Assay

This assay detects chromosomal damage by scoring for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[18]

cluster_0 Off-Target Assessment Workflow Start Compound of Interest This compound Unbiased Unbiased Proteome-Wide Screening Start->Unbiased Targeted Targeted Genotoxicity Assays Start->Targeted TPP Thermal Proteome Profiling (TPP) Unbiased->TPP ChemProteomics Chemical Proteomics Unbiased->ChemProteomics Comet Comet Assay Targeted->Comet Micronucleus Micronucleus Assay Targeted->Micronucleus Data Comparative Data Analysis TPP->Data ChemProteomics->Data Comet->Data Micronucleus->Data

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Intrinsic Risks

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid possesses a unique chemical architecture, combining a nitroimidazole core with a carboxylic acid functional group. This structure informs our understanding of its potential hazards.

  • Nitroimidazole Moiety: Nitroaromatic compounds are a well-documented class of chemicals with potential health hazards. Analogous compounds, such as 2-nitroimidazole and 4-nitroimidazole, are classified as harmful if swallowed and can cause skin and eye irritation[1][2]. The nitro group also imparts energetic properties to the molecule, suggesting that it may be thermally unstable and could decompose upon heating to release toxic nitrogen oxides (NOx)[3][4][5]. Studies on nitroimidazole decomposition have shown that the C-NO2 bond can cleave at elevated temperatures[5].

  • Carboxylic Acid Moiety: The acetic acid functional group confers acidic properties to the molecule. While the overall acidity will be influenced by the imidazole ring, it should be treated as a corrosive substance, particularly in concentrated form. Acidic waste requires careful handling to prevent damage to personnel and infrastructure and must not be mixed with incompatible chemicals, such as bases or oxidizing agents, which could lead to violent reactions[6][7].

Inferred Hazard Profile:

Hazard ClassificationJustification based on Analogous CompoundsPrimary Safety Concern
Acute Toxicity (Oral) Harmful if swallowed (based on 2- and 4-nitroimidazole)[1][2][8]Accidental ingestion
Skin Corrosion/Irritation Causes skin irritation (based on 2- and 4-nitroimidazole)[1][2]Dermal contact
Serious Eye Damage/Irritation Causes serious eye irritation (based on 2- and 4-nitroimidazole)[1][2]Eye contact
Thermal Instability Potential for exothermic decomposition upon heating (characteristic of nitro compounds)[3][5][9]Fire and explosion risk, release of toxic fumes
Corrosivity Acidic nature due to the carboxylic acid groupChemical burns, incompatibility with certain materials

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for ensuring safety and regulatory compliance.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Temporary Storage & Collection cluster_3 Final Disposition A Point of Generation (e.g., reaction quench, purification) B Segregate as 'Acidic Nitroaromatic Waste' A->B Immediate Action C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms C->D E Store in Satellite Accumulation Area (SAA) D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F When container is full or storage time limit reached G High-Temperature Incineration (Preferred Method) F->G

Sources

Mastering the Protocol: A Guide to Safely Handling (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory. Adherence to these protocols is critical for mitigating risks and ensuring the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

The Occupational Safety and Health Administration (OSHA) mandates that employers must inform workers of all hazardous chemicals in their workplace and provide specific training for handling them.[4][5] This guide serves as a critical component of that training.

The First Line of Defense: Personal Protective Equipment (PPE)

The use of appropriate PPE is a non-negotiable standard when handling potentially hazardous chemicals.[6][7] The following table outlines the recommended PPE for various laboratory operations involving this compound.

PPE ComponentMinimum RequirementRecommended for Large Quantities or Splash Risk
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).[8]Chemically resistant gloves (e.g., butyl rubber) over nitrile gloves.
Eye and Face Protection Safety glasses with side shields.Chemical splash goggles and a full-face shield.[9]
Body Protection A flame-resistant lab coat.[10]A chemically resistant apron over a flame-resistant lab coat.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[11]A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required for spill cleanup or if working outside a fume hood is unavoidable.[1][3]
Foot Protection Closed-toe shoes made of a non-porous material.[11][12]Chemically resistant shoe covers.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and preventing accidents. The following protocols provide a step-by-step guide for the safe handling of this compound.

Receiving and Storage
  • Inspect upon Receipt: Upon receiving the chemical, visually inspect the container for any damage or leaks. If compromised, do not open it and follow your institution's hazardous material incident protocol.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.[4][12]

  • Storage: Store the container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][13] The storage area should be a designated, locked cabinet.[14] Keep containers tightly closed when not in use.[4]

Weighing and Solution Preparation

Causality: These procedures are designed to prevent the generation and inhalation of dust particles and to avoid skin contact.

  • Work in a Fume Hood: All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[11]

  • Don Appropriate PPE: Wear the minimum required PPE as outlined in the table above.

  • Weighing:

    • Use a disposable weighing boat or paper.

    • Carefully transfer the desired amount of the solid, avoiding the creation of dust.

    • Clean the balance and surrounding area with a damp cloth or towel after weighing to collect any residual particles. Dispose of the cloth as hazardous waste.

  • Solution Preparation:

    • Slowly add the solid to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Ensure the container is appropriately labeled with the contents, concentration, and date.

Experimental Use
  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce waste and potential exposure.[15]

  • Avoid Distractions: Maintain focus on the task at hand. Do not eat, drink, or apply cosmetics in the laboratory.[4][12]

  • Maintain a Clean Workspace: Keep the work area tidy and free of clutter to prevent spills.[16]

Emergency Procedures: Spill and Exposure Response

Prompt and correct action during an emergency is crucial to minimizing harm.

Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting alert Alert others in the area evacuate Evacuate if necessary contain Contain the spill with absorbent material alert->contain ppe Don appropriate PPE cleanup Clean up the spill contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste in a labeled container decontaminate->dispose report Report the incident dispose->report

Caption: Workflow for responding to a chemical spill.

Detailed Spill Procedure:

  • Small Spills (in a fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[17]

    • Collect the contaminated absorbent material into a designated hazardous waste container.[17]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[17]

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert your supervisor and institutional safety office.

    • Restrict access to the area.

    • Only personnel trained in hazardous spill cleanup should address the spill.

Exposure Response
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and seek immediate medical attention.[2]

Waste Disposal: A Responsible Conclusion

Proper disposal of chemical waste is paramount to protecting the environment and ensuring the safety of others.[15]

  • Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Incompatible Wastes: Do not mix organic nitro compounds with strong oxidizing or reducing agents in the same waste container, as this can lead to violent reactions.[13][18]

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[11] Contact your institution's environmental health and safety department for specific guidance.

By internalizing and adhering to these scientifically grounded protocols, you contribute to a robust culture of safety, ensuring that your valuable research can proceed without compromising the well-being of yourself, your colleagues, or the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.